Product packaging for Purpurin(Cat. No.:CAS No. 12640-73-2)

Purpurin

カタログ番号: B1172081
CAS番号: 12640-73-2
分子量: 256.21 g/mol
InChIキー: BBNQQADTFFCFGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Purpurin is a trihydroxyanthraquinone derived from anthracene by substitution with oxo groups at C-9 and C-10 and with hydroxy groups at C-1, C-2 and C-4. It has a role as a biological pigment, a histological dye and a plant metabolite.
This compound has been reported in Rubia argyi, Rubia wallichiana, and other organisms with data available.
from Rubiaceae plants;  structure in first source;  note RETINAL this compound and RBP4L PROTEIN, ZEBRAFISH are retinol-binding proteins of LIPOCALCINS.

特性

IUPAC Name

1,2,4-trihydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H
Source PubChem
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InChI Key

BBNQQADTFFCFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8O5
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DSSTOX Substance ID

DTXSID4021214
Record name Purpurin
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Molecular Weight

256.21 g/mol
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Physical Description

Orange or red solid; [Merck Index] Dark brown powder; [Aldrich MSDS]
Record name 1,2,4-Trihydroxy-9,10-anthracenedione
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CAS No.

81-54-9
Record name Purpurin
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Record name PURPURIN
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Purpurin

This technical guide provides a comprehensive overview of the core chemical properties of this compound (1,2,4-trihydroxyanthraquinone), a naturally occurring anthraquinone. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Chemical and Physical Properties

This compound is a crystalline solid, appearing as orange-red needles.[1] It is a significant component of the natural dye madder lake, derived from the roots of the madder plant (Rubia tinctorum)[1][2].

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 1,2,4-Trihydroxyanthracene-9,10-dione[1]
Synonyms C.I. 58205, Verantin, Hydroxylizaric acid[1][2]
CAS Number 81-54-9[1]
Molecular Formula C₁₄H₈O₅[1][3]
Molecular Weight 256.21 g/mol [1][3]
Melting Point 253-256 °C[4][5][6], 259 °C[1], 263 °C[7][1][4][5][6][7]
Boiling Point 359.45 °C (estimated)[5][6]
Density 1.659 g/cm³[5][6]
pKa 4.6[8], 7.05 ± 0.20 (predicted)[5][6][5][6][8]
LogP 4.600 (estimated)[5][6]
Solubility Profile

This compound's solubility is a critical parameter for its application in various experimental and developmental contexts.

SolventSolubilitySource(s)
Water 6.405 mg/L (at 25 °C)[5][6]
Hot Water Slightly soluble[7]
Ethanol Soluble (solution appears red)[1][2]
Ether Soluble[7]
Benzene Soluble[7]
Chloroform Soluble[1]
DMSO ~0.5 mg/mL[4][9]
DMF ~0.5 mg/mL[4][9]
Aqueous Alkaline Solutions Soluble (solution appears yellow)[1][7]
Glacial Acetic Acid Soluble[7]
Hexane Insoluble[1]

Spectroscopic Properties

The spectroscopic signature of this compound is essential for its identification and quantification.

UV-Visible Spectroscopy

The absorption maxima of this compound are solvent-dependent, a characteristic feature of many anthraquinone dyes.

Solvent/Conditionλmax (nm)Source(s)
General 515, 521[5][6]
General 255, 484[9]
Water-Dioxane (acidic pH) 455, 480, 510[10]
DMSO 458, 486, 520[10]
Acetone-d₆ 456, 482, 516[10]
Phosphate Buffer (basic) 510[11]
Acetonitrile 485, 400[12]
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic peaks corresponding to its functional groups. Key absorptions include those for hydroxyl (-OH) and carbonyl (C=O) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR studies indicate the presence of distinct proton environments. In acetone-d₆, the spectrum shows signals in the aromatic region (7.0-8.5 ppm) and for the hydroxyl protons, with those involved in intramolecular hydrogen bonds appearing further downfield (around 13 ppm).[10][13] The protonation of the phenolic hydroxyl group under acidic conditions can be observed through shifts in the NMR spectrum.[8]

Experimental Protocols

Extraction and Purification of this compound from Madder Root

This protocol describes a general procedure for the extraction of this compound from its natural source.

  • Preparation: Dry and grind the roots of Rubia tinctorum.

  • Extraction: Suspend the powdered root material in water. The extraction can be carried out at room temperature for at least 30-90 minutes or at 45°C for a minimum of 30-45 minutes with stirring.[14] This process extracts a mixture of anthraquinones, including this compound and its glycosides.

  • Hydrolysis (Optional): To increase the yield of this compound, an acidic hydrolysis step can be employed to convert anthraquinone glycosides to their aglycone forms. This can be achieved by heating the aqueous suspension with a dilute acid, such as 2% sulfuric acid.[14]

  • Purification: The crude extract can be further purified. A common method is recrystallization from aqueous ethanol.[5] The separation of this compound from alizarin, another major component, can be achieved by boiling the mixture in a solution of aluminum sulfate, in which this compound is soluble, followed by precipitation with an acid.[1]

UV-Visible Spectroscopy Analysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or a buffer solution).

  • Dilution: Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

¹H-NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: The ¹H NMR spectra can be acquired on a spectrometer, for example, a Bruker Avance III 500 (11.7T) operating at a frequency of 500.07 MHz.[10]

  • Data Acquisition: Record the spectrum using standard pulse sequences. Multiple scans (e.g., 512) with a recycling delay of 2 seconds may be necessary to achieve a good signal-to-noise ratio.[10]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Signaling Pathways and Biological Relevance

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[15][16] These activities are often linked to its ability to modulate specific cellular signaling pathways.

Inhibition of the PI3K/AKT Signaling Pathway

In the context of cancer biology, this compound has been shown to induce apoptosis in lung cancer cells (A549) by inhibiting the PI3K/AKT signaling pathway.[17] This pathway is crucial for cell survival and proliferation. This compound's inhibition of phosphorylated PI3K and AKT leads to a downstream decrease in the expression of proliferation markers like cyclin-D1 and PCNA, and an increase in pro-apoptotic proteins such as Bax and cleaved PARP, ultimately leading to programmed cell death.[17]

Purpurin_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation (Cyclin D1, PCNA) AKT->Proliferation Apoptosis Apoptosis (Bax, Caspases) AKT->Apoptosis inhibits Survival Cell Survival Proliferation->Survival Apoptosis->Survival inhibits

Caption: Inhibition of the PI3K/AKT pathway by this compound, leading to apoptosis.

Activation of the Nrf2 Pathway

This compound is also known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[18] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. The activation of this pathway is a potential mechanism for this compound's antioxidant and cytoprotective effects.

Purpurin_Nrf2_Pathway This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation Antioxidant_Response Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Response Cell_Protection Cellular Protection (from Oxidative Stress) Antioxidant_Response->Cell_Protection

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from a natural source.

Purpurin_Analysis_Workflow cluster_analysis Spectroscopic Analysis Start Madder Root Sample Extraction Aqueous Extraction Start->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR Identification Structural Identification & Quantification UV_Vis->Identification NMR->Identification IR->Identification

Caption: Workflow for the extraction and analysis of this compound.

References

Purpurin from Rubia tinctorum: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubia tinctorum, commonly known as madder, has been a source of natural dyes for centuries. The roots of this plant are a rich reservoir of various anthraquinone compounds, among which purpurin (1,2,4-trihydroxyanthraquinone) is a significant component.[1][2] Beyond its traditional use as a textile dye, this compound has garnered attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[3][4] This technical guide provides an in-depth overview of the natural sources of this compound from Rubia tinctorum, its biosynthetic pathway, methods for its extraction and quantification, and a general workflow for its analysis.

Biosynthesis of this compound in Rubia tinctorum

The biosynthesis of this compound and other anthraquinones in Rubia species follows the shikimate pathway, also known as the chorismate/o-succinylbenzoic acid pathway.[3][5] This pathway is distinct from the polyketide pathway observed in other organisms. In Rubia tinctorum, rings A and B of the anthraquinone structure are derived from chorismate, a product of the shikimate pathway, and α-ketoglutarate. Ring C is formed from isopentenyl diphosphate (IPP), which is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[5][6]

The key steps involve the conversion of chorismate to isochorismate, which then reacts with α-ketoglutarate and thiamine diphosphate (TPP) to form o-succinylbenzoic acid (OSB).[6] Subsequent cyclization and aromatization steps lead to the formation of the core anthraquinone skeleton. This compound is believed to be formed through the decarboxylation of pseudothis compound, which is a significant component in the roots of Rubia species.[7]

References

The Biosynthesis of Purpurin in Madder Root: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of purpurin, a vibrant red anthraquinone dye found in the roots of the madder plant, Rubia tinctorum. Madder root and its extracts have a long history of use as a natural colorant and in traditional medicine. Understanding the intricate molecular machinery that produces this compound and related anthraquinones is of significant interest for metabolic engineering, drug discovery, and the development of sustainable sources for these valuable compounds. This document details the enzymatic steps, precursor pathways, regulatory aspects, and the experimental methodologies used to elucidate this complex biochemical route.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound in Rubia tinctorum is a complex process that draws upon several primary metabolic pathways to construct the characteristic anthraquinone scaffold. The carbon skeleton of this compound is derived from two main routes: the shikimate pathway for rings A and B, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for ring C.[1][2] this compound itself is often formed as a downstream product from the decarboxylation of its precursor, pseudothis compound, which is a major anthraquinone constituent in madder roots.[3] The overall pathway can be broadly divided into three key stages:

  • Formation of the Naphthoquinone Precursor: This stage involves the condensation of intermediates from the shikimate and MEP pathways.

  • Assembly of the Anthraquinone Scaffold: A crucial cyclization step, likely catalyzed by a type III polyketide synthase (PKS), forms the tricyclic anthraquinone core.

  • Tailoring and Modification Reactions: A series of enzymatic modifications, including hydroxylation, methylation, and glycosylation, lead to the diverse array of anthraquinones found in madder root, including pseudothis compound and its subsequent conversion to this compound.

Detailed Enzymatic Steps and Intermediates

The following section details the known and putative enzymatic reactions and intermediate compounds involved in the biosynthesis of this compound.

Synthesis of the Naphthoquinone Intermediate

The initial steps of the pathway converge to form 1,4-dihydroxy-2-naphthoic acid (DHNA), a key bicyclic intermediate.

  • Shikimate Pathway Contribution: The shikimate pathway provides chorismate , which is converted to isochorismate by the enzyme isochorismate synthase (ICS) .[2] Isochorismate then reacts with α-ketoglutarate in a reaction catalyzed by o-succinylbenzoate synthase (OSBS) to yield o-succinylbenzoic acid (OSB) .[2] Finally, OSB-CoA ligase activates OSB to its coenzyme A thioester, OSB-CoA .[2]

  • MEP Pathway Contribution: The MEP pathway supplies the five-carbon building block, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) .[1]

The cyclization of OSB-CoA leads to the formation of the naphthoic acid skeleton.[4]

Formation of the Anthraquinone Core

The precise mechanism for the formation of the third ring to create the anthraquinone scaffold is an area of ongoing research. It is hypothesized that a type III polyketide synthase (PKS) catalyzes the condensation of the naphthoate precursor with units derived from malonyl-CoA to form the tricyclic ring system.[5][6] This type of enzyme is known to be involved in the biosynthesis of various aromatic polyketides in plants.

Late-Stage Modification and this compound Formation

Following the formation of the basic anthraquinone skeleton, a series of tailoring enzymes modify the structure to produce the variety of anthraquinones found in madder. These enzymes include:

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for the hydroxylation of the anthraquinone ring at specific positions.[7]

  • Methyltransferases (MTs): S-adenosyl-L-methionine (SAM)-dependent methyltransferases may be involved in the methylation of hydroxyl groups.[7]

  • UDP-glucosyltransferases (UGTs): These enzymes attach sugar moieties to the anthraquinone aglycones, forming water-soluble glycosides, which are the primary storage forms in the plant.[7] For instance, pseudothis compound is found as its glycoside, galiosin.

This compound is believed to be primarily formed through the decarboxylation of pseudothis compound .[3] This conversion can occur during the drying and processing of the madder roots, potentially facilitated by endogenous enzymes or non-enzymatic processes.

Signaling Pathways and Regulation

The biosynthesis of this compound is a tightly regulated process, influenced by both developmental cues and environmental stresses.

Purpurin_Biosynthesis_Regulation cluster_regulation Regulatory Signals Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate MEP_Pathway MEP Pathway IPP_DMAPP IPP/DMAPP MEP_Pathway->IPP_DMAPP Anthraquinone_Core Anthraquinone Scaffold Chorismate->Anthraquinone_Core ICS, OSBS, OSB-CoA Ligase IPP_DMAPP->Anthraquinone_Core Prenyltransferase Pseudothis compound Pseudothis compound Anthraquinone_Core->Pseudothis compound Hydroxylation, Methylation, etc. This compound This compound Pseudothis compound->this compound Decarboxylation Developmental_Cues Developmental Cues Developmental_Cues->Shikimate_Pathway Developmental_Cues->MEP_Pathway Environmental_Stress Environmental Stress (e.g., Elicitors) Environmental_Stress->Shikimate_Pathway Environmental_Stress->MEP_Pathway

Figure 1: Simplified overview of this compound biosynthesis and its regulation.

Transcriptional regulation of the genes encoding the biosynthetic enzymes of the shikimate and MEP pathways is a key control point.[8][9] Studies have shown that the expression of these genes can be induced by various elicitors and is subject to feedback inhibition by downstream products.[10][11] The specific transcription factors that orchestrate the expression of the entire this compound biosynthetic pathway in Rubia tinctorum are yet to be fully elucidated.

Quantitative Data on Anthraquinone Content

The concentration of this compound and its precursors in madder root can vary significantly depending on the cultivar, age of the plant, and growing conditions. High-performance liquid chromatography (HPLC) is the primary analytical technique for the quantification of these compounds.

CompoundConcentration Range (mg/g dry weight)Analytical MethodReference
Pseudothis compound 1.5 - 5.0HPLC-UV/DAD[12]
This compound 0.5 - 2.0HPLC-UV/DAD[12]
Alizarin 2.0 - 6.0HPLC-UV/DAD[1]
Munjistin 0.1 - 0.8HPLC-UV/DAD[12]
Ruberythric acid 10 - 30HPLC-UV/DAD[13]

Note: These values are approximate and can vary widely.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical biochemical techniques and modern analytical and molecular biology methods.

Extraction and Quantification of Anthraquinones by HPLC

This protocol outlines a general procedure for the extraction and analysis of anthraquinones from madder root.

HPLC_Workflow Start Dried Madder Root Powder Extraction Extraction with Methanol/Ethanol (e.g., Soxhlet or ultrasonication) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Hydrolysis Acid or Enzymatic Hydrolysis (to convert glycosides to aglycones) Filtration->Hydrolysis SPE Solid Phase Extraction (SPE) (for sample cleanup) Hydrolysis->SPE HPLC HPLC-UV/DAD or HPLC-MS Analysis SPE->HPLC Quantification Quantification using Standard Curves HPLC->Quantification

Figure 2: General workflow for the analysis of anthraquinones from madder root.

Protocol:

  • Sample Preparation: Dried madder roots are ground into a fine powder.

  • Extraction: A known amount of the powder is extracted with a suitable solvent, typically methanol or ethanol, using methods such as Soxhlet extraction or ultrasonication.[13]

  • Hydrolysis (Optional): To quantify the total amount of aglycones, the extract can be subjected to acid hydrolysis (e.g., with HCl) or enzymatic hydrolysis to cleave the sugar moieties from the glycosides.[3]

  • Sample Cleanup: The crude extract is often purified using solid-phase extraction (SPE) to remove interfering compounds.

  • HPLC Analysis: The purified extract is analyzed by reverse-phase HPLC with a C18 column. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is commonly used. Detection is typically performed using a UV-Vis diode array detector (DAD) at a specific wavelength (e.g., 254 nm or 280 nm) or by mass spectrometry (MS) for identification.[12][14]

  • Quantification: The concentration of each anthraquinone is determined by comparing the peak area to a standard curve generated with pure compounds.[13]

Enzyme Assays for Biosynthetic Enzymes

Characterizing the enzymes of the this compound pathway requires specific assays to measure their activity.

Example: o-Succinylbenzoate Synthase (OSBS) Assay

This assay measures the conversion of isochorismate and α-ketoglutarate to o-succinylbenzoate.

  • Enzyme Extraction: A crude protein extract is prepared from madder root tissue or cell cultures. The enzyme can be further purified using chromatographic techniques.

  • Reaction Mixture: The assay mixture typically contains the enzyme extract, isochorismate, α-ketoglutarate, and necessary cofactors such as MgCl2 and thiamine pyrophosphate (TPP) in a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Analysis: The reaction is stopped, and the product, o-succinylbenzoate, is extracted and quantified by HPLC or LC-MS.[15]

Metabolic Flux Analysis using 13C Labeling

To trace the flow of carbon through the biosynthetic pathway and determine the relative contributions of different precursors, stable isotope labeling studies are employed.[16][17][18][19]

General Workflow:

  • Precursor Feeding: Madder root cell cultures or whole plants are fed with a 13C-labeled precursor, such as [1-13C]glucose or [U-13C]shikimate.

  • Metabolite Extraction: After a specific incubation period, the anthraquinones and their intermediates are extracted.

  • Analysis by NMR or MS: The incorporation and distribution of the 13C label in the target molecules are analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[20][21]

  • Flux Calculation: The labeling patterns are used to calculate the metabolic fluxes through the different branches of the pathway.[22][23][24][25]

Conclusion and Future Perspectives

The biosynthesis of this compound in madder root is a testament to the intricate and highly regulated nature of plant secondary metabolism. While significant progress has been made in identifying the key precursor pathways and some of the initial enzymes, many of the downstream steps, particularly the cyclization and tailoring reactions, remain to be fully characterized in Rubia tinctorum. Future research efforts, leveraging genomics, transcriptomics, and proteomics, will be crucial for identifying and characterizing the complete set of genes and enzymes involved. This knowledge will not only deepen our fundamental understanding of plant biochemistry but also open up new avenues for the metabolic engineering of high-value anthraquinones in microbial or plant-based production systems, offering a sustainable alternative to synthetic dyes and a rich source for novel pharmaceutical leads.

References

Purpurin and Alizarin: A Technical Comparison of Dihydroxy- and Trihydroxyanthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the chemical structures, physicochemical properties, and analytical methodologies for purpurin and alizarin. Both are naturally occurring anthraquinone dyes historically derived from the roots of the madder plant (Rubia tinctorum) and are of significant interest in fields ranging from medicinal chemistry to materials science.[1][2] Alizarin was the first natural dye to be synthetically produced, a landmark achievement by Carl Graebe and Carl Liebermann in 1869.[2][3]

Core Chemical Structure Comparison

Alizarin (1,2-dihydroxyanthraquinone) and this compound (1,2,4-trihydroxyanthraquinone) are derivatives of the same parent molecule, 9,10-anthraquinone.[1][2][4] Their core structure consists of a tricyclic aromatic system, specifically an anthracene ring with two ketone groups at positions 9 and 10.

The fundamental distinction between the two molecules lies in the number and position of hydroxyl (-OH) group substitutions on this anthraquinone framework.

  • Alizarin possesses two adjacent hydroxyl groups at the C1 and C2 positions.[2]

  • This compound has three hydroxyl groups, located at the C1, C2, and C4 positions.[1]

This additional hydroxyl group in this compound significantly alters the molecule's electronic properties, polarity, and potential for hydrogen bonding, which in turn influences its physical and chemical characteristics, including its color, solubility, and reactivity.[4][5]

chemical_structures cluster_alizarin Alizarin (1,2-dihydroxyanthraquinone) cluster_this compound This compound (1,2,4-trihydroxyanthraquinone) alizarin_img purpurin_img

Caption: Comparative chemical structures of Alizarin and this compound.

Physicochemical Properties

The structural difference between alizarin and this compound leads to distinct physicochemical properties, which are summarized in the table below. The presence of the third hydroxyl group in this compound increases its molecular weight and polarity.

PropertyAlizarin (1,2-dihydroxyanthraquinone)This compound (1,2,4-trihydroxyanthraquinone)
Chemical Formula C₁₄H₈O₄[2][3]C₁₄H₈O₅[1]
Molecular Weight 240.21 g/mol [6]256.21 g/mol [1]
Appearance Orange-red crystalline powder[6][7]Orange-red needles or crystalline solid[1][8]
Melting Point 277–290 °C[2][6]253–263 °C[1][8]
Boiling Point 430 °C (sublimes)[2][9]Not available
Solubility Slightly soluble in water; Soluble in hexane, chloroform, ethanol, acetone, and aromatic solvents.[2][7][9][10]Insoluble in hexane; Soluble in chloroform, benzene, ether, and alkali solutions; Slightly soluble in hot water and ethanol.[1][8]
UV-Vis λmax 452 nm (pH 5.8), 520 nm (pH 7.2)[9]486 nm, 521 nm[11]
Fluorescence Pale violet color[8]Bright yellow-red[8]

Experimental Protocols

Synthesis Methodologies

1. Synthesis of Alizarin

Several methods for the synthesis of alizarin have been established. The most prominent industrial pathways start from anthraquinone.[3][12]

  • Method 1: Sulfonation of Anthraquinone

    • Sulfonation: Anthraquinone is treated with fuming sulfuric acid (oleum) at an elevated temperature (approx. 180°C) to produce anthraquinone-2-sulfonic acid.[3][13]

    • Alkaline Fusion: The resulting sulfonic acid is fused with sodium hydroxide (caustic soda) and an oxidizing agent, such as sodium chlorate or potassium nitrate, under pressure at approximately 200°C.[3][13] This step introduces the hydroxyl groups.

    • Acidification: The resulting sodium salt of alizarin is dissolved in water and then acidified with a strong acid (e.g., sulfuric acid) to precipitate the final alizarin product, which can be collected by filtration and purified.[3]

  • Method 2: Synthesis from Phthalic Anhydride and Catechol

    • Condensation: Catechol is condensed with phthalic anhydride in the presence of a catalyst such as anhydrous aluminum chloride (AlCl₃) or concentrated sulfuric acid at around 70°C to yield alizarin.[10][12]

2. Synthesis of this compound

This compound can be synthesized from alizarin.

  • Method: Oxidation of Alizarin

    • Historically and in modern syntheses, this compound is manufactured by the oxidation of alizarin.[8]

    • The reaction typically involves dissolving alizarin in a strong acid, such as concentrated sulfuric acid.

    • An oxidizing agent, like manganese dioxide or arsenic acid, is then added to the solution.

    • The mixture is heated, leading to the introduction of a third hydroxyl group at the C4 position.

    • The product is then precipitated, filtered, and purified.

Analytical Workflow for Comparison

A systematic approach is required to differentiate and characterize alizarin and this compound, both in mixtures and as pure compounds.

experimental_workflow sample Sample (e.g., Madder Root Extract) extraction Solvent Extraction sample->extraction separation Chromatographic Separation (TLC, HPLC, Column) extraction->separation alizarin_frac Alizarin Fraction separation->alizarin_frac purpurin_frac This compound Fraction separation->purpurin_frac structural Structural Analysis alizarin_frac->structural physchem Physicochemical Characterization alizarin_frac->physchem purpurin_frac->structural purpurin_frac->physchem nmr NMR Spectroscopy (¹H, ¹³C) structural->nmr ms Mass Spectrometry (MS) structural->ms uvvis UV-Vis Spectroscopy physchem->uvvis fluorescence Fluorescence Spectroscopy physchem->fluorescence mpt Melting Point Analysis physchem->mpt

Caption: General experimental workflow for separation and analysis.
  • Protocol: Separation by Chemical Means

    • A mixture containing alizarin and this compound can be separated based on their differential solubility with aluminum sulfate.

    • Dissolve the mixture in a boiling solution of aluminum sulfate.

    • This compound dissolves under these conditions, while alizarin does not.[1]

    • The insoluble alizarin can be removed by filtration.

    • This compound can then be recovered from the filtrate by precipitating it with the addition of an acid.[1]

  • Protocol: Spectroscopic Analysis

    • Sample Preparation: Prepare dilute solutions of each purified compound in a suitable solvent (e.g., ethanol or chloroform).

    • UV-Visible Spectroscopy: Record the absorption spectra for both compounds over a range of approximately 200-800 nm. Compare the absorption maxima (λmax) to differentiate the compounds.

    • Fluorescence Spectroscopy: Excite the samples at their respective absorption maxima and record the emission spectra. This compound exhibits a characteristic bright yellow-red fluorescence, which is a key distinguishing feature from alizarin.[8]

    • NMR Spectroscopy: Dissolve the samples in a deuterated solvent (e.g., acetone-d₆). Acquire ¹H and ¹³C NMR spectra. The number and chemical shifts of the aromatic protons and carbons will be distinct for each molecule due to the difference in hydroxyl substitution, providing definitive structural confirmation.[4][14]

References

Spectroscopic properties of Purpurin (UV-Vis, Fluorescence)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic properties of purpurin (1,2,4-trihydroxy-9,10-anthraquinone), a naturally occurring anthraquinone dye. The focus is on its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, which are critical for its application in various scientific fields, including analytical chemistry, cell imaging, and as a photosensitizer.

UV-Vis Absorption Properties

This compound's UV-Vis absorption spectrum is characterized by distinct bands in both the UV and visible regions, which are sensitive to environmental factors such as solvent and pH. The color of this compound solutions is a direct consequence of its absorption in the visible range. For instance, it appears red when dissolved in ethanol and yellow in boiling aqueous alkaline solutions.[1]

The absorption profile typically arises from π → π* and n → π* electronic transitions within the anthraquinone structure.[2] In the visible region, this compound generally exhibits a broad absorption band with multiple maxima or shoulders, indicating a clear vibronic structure.[2]

Quantitative Absorption Data

The absorption maxima (λmax) of this compound have been reported in various solvents and under different pH conditions. These values are summarized in the table below for easy comparison.

Solvent/MediumpHλmax (nm)Reference
Phosphate BufferBasic510[3][4]
Phosphate BufferAcidicBlue-shifted from basic[3][4][5]
Water–Dioxane MixtureAcidic455, 480, 510[2]
DMSO-458, 486, 520, 600 (weak)[2]
Acetone-d6-482 (main), 456, 516 (shoulders)[2]
N,N-Dimethylformamide-Broad peak between 416-532[6][7]
Acetonitrile-485, 400[8]
UV Region (General)-~268[4]

Fluorescence Properties

This compound exhibits fluorescence, a property that has been harnessed for applications such as pH sensing and cellular imaging.[5] However, its fluorescence is generally characterized by low quantum yields (<0.1) and short lifetimes (approximately 2 ns).[9] The emission properties, much like its absorption, are significantly influenced by the chemical environment.

Quantitative Fluorescence Data

The fluorescence emission maxima (λem) are dependent on factors like pH. A notable application of this pH sensitivity is the determination of this compound's pKa value, which was found to be 4.6 based on the inflection point of a pH-dependent fluorescence intensity curve.[3][4][5]

Solvent/MediumpHλem (nm)Other NotesReference
Phosphate BufferVaried545 (peak used for pKa)Intensity is pH-dependent[3][4]
General--Quantum Yield (ΦF) < 0.1[9]
General--Lifetime (τF) ≈ 2 ns[9]

Factors Influencing Spectroscopic Properties

Effect of pH

The pH of the medium has a profound effect on both the absorption and fluorescence spectra of this compound.[10] This is attributed to the protonation and deprotonation of its phenolic hydroxyl groups.[5]

  • Absorption : In a phosphate buffer, this compound shows a maximum absorbance peak at 510 nm under basic conditions. As the pH decreases towards 5, this peak gradually diminishes. With a further decrease in pH into the acidic range, the absorbance increases again, accompanied by a noticeable hypsochromic (blue) shift.[3][4] This color change is reversible.[4][11]

  • Fluorescence : The fluorescence intensity at 545 nm is also strongly pH-dependent, exhibiting an "S" shaped curve when plotted against pH, which is characteristic of a protonation equilibrium.[3]

Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[12] This effect is observed with this compound, as evidenced by the different absorption maxima reported in solvents of varying polarity like DMSO, acetone, and acetonitrile.[2][8] This shift in spectral bands (position, intensity, and shape) is due to differential solvation of the ground and excited electronic states of the this compound molecule.[12] For instance, a study in various solvents revealed positive solvatochromic fluorescence for a this compound-related compound, indicating different molecular conformations.[4]

Experimental Protocols

The following sections outline generalized methodologies for determining the UV-Vis and fluorescence spectra of this compound, based on protocols described in the literature.

UV-Vis Absorption Spectroscopy

This protocol describes the general steps to measure the UV-Vis absorption spectrum of this compound.

  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or a buffer solution). A typical concentration used is 40 µM.[3][4]

    • For pH-dependent studies, prepare a series of buffer solutions (e.g., phosphate buffer) covering the desired pH range.

    • Prepare the final this compound solutions by diluting the stock solution in the respective solvents or buffers to the target concentration.

  • Instrumentation :

    • Use a dual-beam UV-Vis spectrophotometer. An example instrument setup could involve an Ocean Optics Deuterium-Tungsten Halogen light source and a Flame detector.[2][13]

  • Measurement :

    • Fill a quartz cuvette with a reference solution (the pure solvent or buffer without this compound) and record a baseline spectrum.

    • Replace the reference with the this compound sample solution.

    • Scan the absorbance over a desired wavelength range, typically from 200 to 800 nm, to capture both UV and visible bands.[2][13]

    • Record the wavelength(s) of maximum absorbance (λmax).

Fluorescence Spectroscopy

This protocol outlines the general procedure for measuring the fluorescence emission and excitation spectra of this compound.

  • Sample Preparation :

    • Prepare samples as described in the UV-Vis protocol (Section 4.1). Concentrations should be kept low (e.g., in the micromolar range) to avoid inner filter effects. A concentration of 40 µM has been used.[3][4]

  • Instrumentation :

    • Use a spectrofluorometer (e.g., Horiba Fluoromax or similar).[14]

  • Emission Spectrum Measurement :

    • Based on the UV-Vis absorption data, select an excitation wavelength (λex) near an absorption maximum (e.g., 480 nm).[15]

    • Set the instrument to scan a range of emission wavelengths, starting just above the excitation wavelength to avoid Rayleigh scattering (e.g., 500 to 700 nm).

    • Record the resulting spectrum to identify the wavelength of maximum fluorescence emission (λem).

  • Excitation Spectrum Measurement :

    • Set the emission monochromator to the determined λem (e.g., 545 nm).[3]

    • Scan a range of excitation wavelengths (e.g., 350 to 530 nm).

    • The resulting excitation spectrum should resemble the absorption spectrum and helps confirm the optimal excitation wavelength.[15]

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chromophore like this compound.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_uvvis 2. UV-Vis Spectroscopy cluster_fluor 3. Fluorescence Spectroscopy cluster_analysis 4. Data Analysis & Interpretation A Prepare this compound Stock Solution B Prepare Solvent/Buffer Series (e.g., varying pH) C Create Final Dilutions for Measurement D Record Baseline (Solvent Blank) C->D E Measure Absorbance Spectrum of this compound Sample D->E F Identify λmax and Analyze Spectral Shifts E->F G Measure Emission Spectrum (Excite at λmax) F->G Use λmax to set λex K Tabulate Quantitative Data (λmax, ε, λem, ΦF) F->K H Identify λem G->H I Measure Excitation Spectrum (Detect at λem) H->I J Determine Quantum Yield & Lifetime (Optional) H->J J->K L Correlate Spectral Changes with Environment (pH, Solvent) K->L M Final Report / Whitepaper L->M

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Purpurin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of purpurin (1,2,4-trihydroxyanthraquinone) in various organic solvents. This information is critical for researchers and professionals working in drug development, analytical chemistry, and materials science, where precise control over concentration and solvent selection is paramount for experimental success and reproducibility.

Core Concepts in this compound Solubility

This compound is a naturally occurring anthraquinone pigment characterized by its three hydroxyl groups, which contribute to its polarity and potential for hydrogen bonding. Its solubility is governed by the principle of "like dissolves like," where polar solvents are generally more effective at dissolving this polar molecule than nonpolar solvents. However, the presence of the larger, nonpolar anthraquinone backbone complicates its solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It is important to note that there are significant discrepancies in the reported values for dimethyl sulfoxide (DMSO), which may be attributable to variations in experimental conditions, such as temperature, purity of both the solute and solvent, and the method of determination (e.g., equilibrium vs. kinetic solubility).

SolventChemical FormulaSolubilityObservations
Dimethyl Sulfoxide (DMSO)C₂H₆OS~0.5 mg/mL[1][2][3], 51 mg/mL[4], 125 mg/mL[5]Significant variation in reported values. Hygroscopic nature of DMSO may impact solubility.[4]
Dimethylformamide (DMF)C₃H₇NO~0.5 mg/mL[1][2][3]
WaterH₂O6.405 mg/L (at 25 °C)[6]Slightly soluble in cold water, more soluble in boiling water (imparting a yellow color).[7][8]
EthanolC₂H₅OHFreely Soluble[8][9]Dissolves to form a red-colored solution.[10][7]
MethanolCH₃OHSlightly Soluble (solubility increases with heat)[6]
ChloroformCHCl₃Soluble
Diethyl Ether(C₂H₅)₂OFreely Soluble[8][9]Results in an intensely yellow solution with fluorescence.[8]
AcetoneC₃H₆ONo quantitative data available
Ethyl AcetateC₄H₈O₂No quantitative data available
BenzeneC₆H₆Soluble[8][9]
TolueneC₇H₈Soluble[8][9]
XyleneC₈H₁₀Soluble[8][9]
HexaneC₆H₁₄Insoluble[10]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent, based on the widely used shake-flask method.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of this compound in the solution does not change significantly between time points).

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor.

    • Report the solubility in units of mg/mL or g/100mL at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate key workflows related to the use of this compound in a research setting.

experimental_workflow Experimental Workflow for Preparing a this compound Solution for Analysis weigh Weigh this compound add_solvent Add Organic Solvent weigh->add_solvent Precise amount dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve Known volume filter Filter Solution (e.g., 0.22 µm syringe filter) dissolve->filter Ensure clarity hplc Inject into HPLC System filter->hplc data Data Acquisition and Analysis hplc->data logical_relationship Factors Influencing this compound Solubility cluster_properties Molecular Properties cluster_solvent Solvent Properties This compound This compound Molecule hydroxyl Hydroxyl Groups (-OH) This compound->hydroxyl has anthraquinone Anthraquinone Backbone This compound->anthraquinone has polarity Polarity hydroxyl->polarity contributes to h_bonding Hydrogen Bonding Capacity hydroxyl->h_bonding interacts with anthraquinone->polarity influences solubility Solubility polarity->solubility governs ('like dissolves like') h_bonding->solubility promotes

References

Purpurin: A Technical Guide to its Historical Use as a Natural Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurin (1,2,4-trihydroxyanthraquinone), a vibrant red-orange dye, has a rich history of use in textile dyeing, intricately linked with its more famous congener, alizarin.[1] Extracted from the roots of the madder plant (Rubia tinctorum L. and other Rubia species), this compound was a key component in producing a range of red hues on textiles for millennia.[2][3] Its presence and relative abundance in historical artifacts provide valuable insights into historical dyeing technologies, trade routes, and the evolution of color chemistry. This technical guide provides an in-depth exploration of the historical use of this compound, focusing on its extraction, dyeing methodologies, chemical properties, and modern analytical identification. The information is tailored for a scientific audience to facilitate research, reproduction of historical techniques, and potential applications in other fields.

Physicochemical Properties of this compound

This compound is an anthraquinone derivative with the chemical formula C₁₄H₈O₅.[3] Its structure, featuring three hydroxyl groups, allows it to form strong complexes with metal ions, a critical aspect of its function as a mordant dye.[4]

PropertyValue/Description
IUPAC Name 1,2,4-Trihydroxyanthracene-9,10-dione
Molar Mass 256.21 g/mol
Melting Point 259 °C
Appearance Orange-red crystalline needles
Solubility Soluble in alkaline solutions, ethanol, ether, and hot water.[5]
Fluorescence Exhibits a characteristic yellow-red fluorescence under UV light, which distinguishes it from the pale violet fluorescence of alizarin.[1]

Table 1: Physicochemical Properties of this compound

Biosynthesis of this compound in Rubia tinctorum

This compound is not typically present in significant quantities in the fresh madder root. Instead, it is primarily formed from the decarboxylation of pseudothis compound (1,2,4-trihydroxyanthraquinone-3-carboxylic acid) during the drying and processing of the roots.[6] The biosynthetic pathway of anthraquinones in Rubia species is complex, involving the shikimate pathway for the A and B rings and the mevalonate pathway for the C ring.

Biosynthesis_of_this compound Shikimic_Acid Shikimic Acid Pathway o_Succinylbenzoic_Acid o-Succinylbenzoic Acid Shikimic_Acid->o_Succinylbenzoic_Acid MEP_Pathway MEP Pathway MEP_Pathway->o_Succinylbenzoic_Acid Naphthoquinone_Intermediate Naphthoquinone Intermediate o_Succinylbenzoic_Acid->Naphthoquinone_Intermediate Pseudothis compound Pseudothis compound Naphthoquinone_Intermediate->Pseudothis compound Ruberythric_Acid Ruberythric Acid (Glycoside) Naphthoquinone_Intermediate->Ruberythric_Acid This compound This compound Pseudothis compound->this compound Decarboxylation (Drying/Heating) Alizarin Alizarin Ruberythric_Acid->Alizarin Hydrolysis

Caption: Biosynthetic pathway of this compound and alizarin in Rubia tinctorum.

Historical Dyeing Protocols

The successful application of this compound as a textile dye is dependent on a multi-step process involving fiber preparation, mordanting, and dye extraction and application. The specific recipes varied geographically and over time, but the fundamental principles remained consistent.

General Workflow for Historical Madder Dyeing

The following diagram illustrates the typical stages involved in dyeing with madder root, which contains both this compound and alizarin.

Historical_Dyeing_Workflow Start Start: Raw Fibers (Wool, Silk, Cotton) Scouring Scouring (Cleaning of Fibers) Start->Scouring Mordanting Mordanting (e.g., with Alum or Iron Salts) Scouring->Mordanting Dyeing Dyeing (Immersing Fibers in Dyebath) Mordanting->Dyeing Dye_Extraction Dye Extraction from Madder Root (Soaking and Heating) Dye_Extraction->Dyeing Post_Treatment Post-Treatment (Rinsing, Washing, and Drying) Dyeing->Post_Treatment End End: Dyed Textile Post_Treatment->End

Caption: Generalized workflow for historical dyeing with madder root.

Experimental Protocol for Dyeing Wool with Madder (Reconstructed 18th Century Recipe)

This protocol is a reconstruction of an 18th-century European method for achieving a rich red on wool.

Materials:

  • 100g Wool yarn, scoured

  • 15g Alum (potassium aluminum sulfate)

  • 7g Cream of Tartar (potassium bitartrate)

  • 100g Madder root powder

  • Non-reactive pots for mordanting and dyeing

Procedure:

  • Mordanting:

    • Dissolve the alum and cream of tartar in a pot with enough warm water to cover the wool.

    • Introduce the wet, scoured wool into the mordant bath.

    • Slowly heat the bath to 80-90°C and maintain for 1 hour, gently turning the wool occasionally.

    • Allow the wool to cool in the mordant bath. It can be left overnight for deeper shades.

    • Remove the wool, gently squeeze out excess liquid, and proceed to dyeing. The wool can also be dried and stored for later use.

  • Dye Extraction and Dyeing:

    • Soak the madder root powder in a generous amount of lukewarm water for at least 24 hours to initiate fermentation, which can enhance the red color.[7]

    • Transfer the soaked madder and its water to the dye pot and add more water to comfortably accommodate the wool.

    • Slowly heat the dyebath to 60-70°C. Crucially, do not exceed 80°C , as higher temperatures will favor the extraction of brown pigments and dull the red.[8]

    • Introduce the mordanted wool into the dyebath.

    • Maintain the temperature at 60-70°C for 1-2 hours, stirring gently to ensure even dyeing.

    • Allow the wool to cool in the dyebath.

    • Remove the dyed wool, rinse with water of a similar temperature, and then wash gently with a neutral soap.

    • Hang to dry away from direct sunlight.

Experimental Protocol for Dyeing Silk with Madder

Silk requires a more delicate approach than wool.

Materials:

  • 100g Silk, scoured

  • 15g Alum

  • 50-100g Madder root powder

  • Optional: a small amount of soda ash (sodium carbonate)

Procedure:

  • Mordanting: Follow the same procedure as for wool, but be careful not to agitate the silk excessively to avoid damaging the fibers.

  • Dye Extraction and Dyeing:

    • Extract the dye from the madder root as described for wool, keeping the temperature below 70°C.[8]

    • For brighter reds, the pH of the dyebath can be made slightly alkaline by adding a small amount of soda ash.[8]

    • Introduce the wet, mordanted silk into the warm dyebath.

    • Maintain the temperature for 1 hour.

    • Allow the silk to cool in the dyebath before rinsing and washing.

The "Turkey Red" Process for Cotton

The "Turkey Red" process was a complex, multi-step method developed to achieve a vibrant and exceptionally fast red on cotton, a fiber that is notoriously difficult to dye with madder.[1][2] This process, originating in India and the Levant, was a closely guarded secret for centuries.[2][7]

Key Stages of the Historical Turkey Red Process: [1][2]

  • Oiling: The cotton was repeatedly impregnated with a rancid olive oil emulsion, often mixed with sheep's dung and sodium carbonate, and then dried. This step was crucial for the brightness and fastness of the final color.

  • Galling: The oiled cotton was treated with a solution of gallnuts to add tannins, which helped to fix the mordant.

  • Mordanting: The cotton was then mordanted, typically with a high concentration of alum.

  • Dyeing: The dyeing was carried out in a madder bath, often with the addition of ox blood.

  • Clearing: The final stage involved boiling the dyed cotton in an alkaline solution (often with soap) to brighten the color and remove any remaining brown pigments.

Quantitative Data on this compound Dyeing

The final color and fastness of textiles dyed with madder are highly dependent on the fiber type, mordant used, and the dyeing process itself.

Colorimetric Data (CIELAB Values)

The CIELAB color space is used to quantify the color of dyed textiles. The following table provides representative Lab* values for wool dyed with madder using different mordants.

Mordant (Concentration % owf)L* (Lightness)a* (Redness/Greenness)b* (Yellowness/Blueness)
Alum (15%)45.8+35.2+28.6
Iron (II) Sulfate (2%)30.1+15.7+10.3
Copper (II) Sulfate (2%)38.5+25.1+22.4
Tin (II) Chloride (2%)50.2+40.5+35.1

Table 2: Representative CIELAB values for wool dyed with madder and various mordants. (Note: These are representative values synthesized from multiple sources. Actual values will vary with specific dyeing conditions.)

Color Fastness Properties

The fastness properties of this compound-dyed textiles are generally considered good to excellent, a reason for madder's historical importance.[8]

FiberMordantLight Fastness (Blue Wool Scale 1-8)Wash Fastness (Grey Scale 1-5, Color Change)Rub Fastness (Grey Scale 1-5, Staining)
WoolAlum4-544
WoolIron5-64-54
SilkAlum43-43-4
Cotton (Turkey Red)Alum/Oil6-754-5

Table 3: Typical color fastness ratings for textiles dyed with madder. (Note: Ratings are based on historical accounts and modern reconstructions.[9][10][11][12])

UV-Visible Absorption Maxima (λmax)

The color of this compound is due to its absorption of light in the visible region. The absorption maximum shifts depending on the solvent, pH, and complexation with metal ions.

Conditionλmax (nm)
In N,N-dimethylformamide~485 nm
In phosphate buffer (basic pH)~510 nm
In phosphate buffer (acidic pH)Blue-shifted from 510 nm
Complexed with Fe²⁺Shifted to longer wavelengths (deeper color)

Table 4: UV-Visible absorption maxima for this compound under various conditions. [13][14][15][16][17]

Modern Analytical Identification of this compound

The identification of this compound in historical textiles is crucial for understanding past dyeing technologies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Workflow for Analytical Identification

Analytical_Workflow Start Start: Historical Textile Sample Sampling Micro-Sampling (typically <1 mg of fiber) Start->Sampling Extraction Dye Extraction (e.g., acid hydrolysis with HCl or milder methods with TFA/formic acid) Sampling->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Analysis HPLC-PDA/MS Analysis Filtration->Analysis Identification Identification of this compound (by comparison of retention time and UV-Vis/mass spectrum with standards) Analysis->Identification End End: Dye Characterization Identification->End

Caption: Workflow for the analytical identification of this compound in historical textiles.

Experimental Protocol for Extraction and HPLC Analysis

This protocol outlines a common method for the analysis of this compound in historical textile fibers.

Materials:

  • Micro-sample of historical textile (0.1-1.0 mg)

  • Hydrochloric acid (HCl), 37%

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • HPLC system with a Photodiode Array (PDA) detector and/or a Mass Spectrometer (MS)

  • C18 reversed-phase column

  • This compound analytical standard

Procedure:

  • Extraction (Acid Hydrolysis):

    • Place the fiber sample in a small glass vial.

    • Add 200 µL of a mixture of 37% HCl / Methanol / Water (2:1:1 v/v/v).

    • Seal the vial and heat at 100°C for 10 minutes to hydrolyze the dye-mordant-fiber complex.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Re-dissolve the residue in a known volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.

  • HPLC-PDA Analysis:

    • Mobile Phase: A typical gradient elution uses two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes is common.

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Column Temperature: Maintained at around 30-40°C.

    • Detection: The PDA detector is set to scan a wide range of wavelengths (e.g., 200-700 nm) to capture the characteristic UV-Vis spectrum of this compound.

    • Identification: this compound is identified by comparing the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with those of a known this compound standard run under the same conditions.

Conclusion

This compound, while often overshadowed by alizarin, was a vital component of the historical dyer's palette. Its unique chemical properties, including its vibrant color when complexed with mordants and its characteristic fluorescence, make it a significant molecule for both historical and modern scientific inquiry. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers to explore the rich history of this natural dye and to potentially leverage its properties in new applications. The ability to distinguish this compound from alizarin in artifacts remains a key tool for archaeometrists and conservation scientists in elucidating the provenance and technological context of historical textiles.

References

Purpurin mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Purpurin in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (1,2,4-trihydroxyanthraquinone), a naturally occurring anthraquinone pigment, has garnered significant scientific interest for its diverse pharmacological activities. Historically used as a red dye, recent preclinical research has illuminated its potential as a therapeutic agent, particularly in oncology, neuroprotection, and anti-inflammatory applications.[1] This document provides a comprehensive technical overview of this compound's core mechanisms of action, summarizing key signaling pathways, presenting quantitative data from various studies, and detailing relevant experimental methodologies. The primary focus is on its role in inducing apoptosis in cancer cells, modulating inflammatory responses, and exerting neuroprotective effects through its antioxidant properties.

Anticancer Mechanism of Action

This compound's anticancer activity is multifaceted, primarily revolving around the induction of oxidative stress and the inhibition of key cell survival pathways, leading to apoptosis.[2][3]

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

A primary mechanism of this compound in cancer cells is the generation of intracellular Reactive Oxygen Species (ROS).[2][3] Elevated ROS levels disrupt cellular homeostasis and damage key biomolecules like lipids, proteins, and DNA.[2] This this compound-induced oxidative stress is a critical trigger for apoptosis.[2][4] Studies in A549 lung cancer cells have shown that treatment with 30 µM this compound leads to a significant increase in ROS levels, which is associated with enhanced lipid peroxidation and a depletion of glutathione (GSH), a key intracellular antioxidant.[2][3] This pro-oxidant activity appears to be a central strategy by which this compound eliminates cancer cells.[2]

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.[5][6] this compound has been demonstrated to be a potent inhibitor of this pathway.[2][3] By decreasing the phosphorylation and thus the activation of PI3K and Akt, this compound effectively downregulates downstream signaling.[2][7] This inhibition leads to the reduced expression of anti-apoptotic proteins like Bcl-2 and cell cycle progression factors such as cyclin-D1 and Proliferating Cell Nuclear Antigen (PCNA).[2][3] The blockade of the PI3K/Akt pathway is a key event that shifts the cellular balance towards apoptosis.[2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibits Phosphorylation pPI3K p-PI3K (Active) Akt Akt pAkt p-Akt (Active) PIP3 PIP3 pPI3K->PIP3 Converts Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes Proliferation Cell Proliferation (Cyclin D1, PCNA) pAkt->Proliferation Promotes PIP2 PIP2 PIP3->pAkt Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound's Inhibition of the PI3K/Akt Signaling Pathway. (Max Width: 760px)
Induction of the Intrinsic Apoptotic Pathway

The culmination of ROS generation and PI3K/Akt pathway inhibition is the activation of the intrinsic (mitochondrial) pathway of apoptosis.[2] this compound treatment leads to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax.[2][3][8] This shift in the Bax/Bcl-2 ratio compromises the mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[2][3] Cytochrome c then activates a caspase cascade, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of proteins like PARP and organized cell death.[2][3][8]

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax (Pro-apoptotic) This compound->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Induces Stress CytC Cytochrome c Release Mitochondria->CytC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP Cleaved PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-Mediated Intrinsic Apoptotic Pathway Induced by this compound. (Max Width: 760px)

Anti-Inflammatory Mechanism of Action

This compound demonstrates significant anti-inflammatory properties by targeting key signaling pathways that regulate the expression of pro-inflammatory mediators.[9][10]

Inhibition of MAPK and NF-κB Pathways

In inflammatory conditions, such as in TNF-α/IFN-γ-stimulated HaCaT keratinocytes, this compound has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[9][10] It inhibits the phosphorylation of MAPK members like JNK, ERK, and p38.[9][11] By preventing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, this compound blocks the transcription of numerous pro-inflammatory genes.[9][12]

Modulation of Cytokine and Chemokine Expression

As a consequence of inhibiting the MAPK and NF-κB pathways, this compound effectively reduces the production and expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and increases the level of the anti-inflammatory cytokine IL-10.[10][13] It also suppresses the expression of chemokines like TARC, MDC, and RANTES in keratinocytes, which are involved in recruiting immune cells to the site of inflammation.[9] Furthermore, this compound can down-regulate the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response.[14][15]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (TNF-α, IFN-γ, LPS) Receptor Receptor Stimuli->Receptor MAPK MAPK Pathway (JNK, ERK, p38) Receptor->MAPK NFkB NF-κB Pathway (p65) Receptor->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Transcription->Cytokines

Caption: this compound's Anti-Inflammatory Mechanism via MAPK and NF-κB Inhibition. (Max Width: 760px)

Neuroprotective Mechanism of Action

This compound exhibits promising neuroprotective effects, which are largely attributed to its ability to cross the blood-brain barrier and exert potent antioxidant and anti-inflammatory actions within the central nervous system.[1][11][16]

Amelioration of Oxidative Stress

In neuronal cells, this compound effectively scavenges free radicals and reduces oxidative stress.[11] For instance, in HT22 cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, this compound treatment significantly reduced ROS formation, DNA fragmentation, and cell death.[11][17] This antioxidant activity helps protect neurons from damage associated with ischemic events and neurodegenerative diseases.[11][16]

Modulation of Neuronal Signaling Pathways

Similar to its anti-inflammatory mechanism, this compound provides neuroprotection by modulating stress-activated signaling cascades. It significantly alleviates the ischemia-induced phosphorylation of JNK, ERK, and p38 MAPKs in the hippocampus.[11][17] By regulating these pathways and reducing the expression of pro-inflammatory mediators in the brain, this compound helps to preserve neuronal integrity and function.[11][17]

Other Potential Mechanisms

  • CYP450 Inhibition: this compound shows inhibitory activity against essential CYP450 enzymes, which suggests a potential role in modulating the metabolism of xenobiotics and preventing the activation of pro-carcinogens.[1][18]

  • Telomerase Inhibition: Some natural products are known to inhibit telomerase, an enzyme crucial for cancer cell immortality.[19][20] While this compound's direct role as a telomerase inhibitor requires more investigation, this remains a plausible area for its anticancer effects.

  • Casein Kinase II (CK2) Inhibition: CK2 is a protein kinase that promotes cell growth and proliferation and is often overexpressed in cancer.[21][22] It can activate the PI3K/Akt pathway.[22] this compound's structural similarity to other known kinase inhibitors suggests it may act on CK2, which would be an upstream mechanism contributing to its inhibition of PI3K/Akt signaling.

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies on this compound.

ParameterCell Line / ModelValue / EffectReference
IC₅₀ (Cytotoxicity) A549 (Lung Cancer)30 µM (at 24h)[2]
ROS Generation A549 (Lung Cancer)Significant increase at 30 µM[2][4]
Cell Viability HT22 (Neuronal)Increased from 56.6% to 78.3% after H₂O₂ insult[11]
Protein Expression A549 (Lung Cancer)↓ p-PI3K, p-Akt, Bcl-2, Cyclin D1, PCNA[2][3][7]
Protein Expression A549 (Lung Cancer)↑ Bax, Cleaved PARP, Cytochrome c, Caspase-9, Caspase-3[2][3][8]
Cytokine Levels AIA Rat Model↓ IL-6, TNF-α, IL-1β; ↑ IL-10[10]
Chemokine Levels HaCaT (Keratinocytes)Dose-dependent suppression of TARC, MDC, RANTES[9]

Key Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., A549) uniformly in 96-well plates and incubate for 24 hours in a CO₂ incubator.[2]

    • Treatment: Expose the cells to various concentrations of this compound and a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).[2]

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for approximately 4 hours at 37°C.[2]

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

    • Analysis: Calculate cell viability as a percentage relative to the control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A1 Seed cells in 96-well plate A2 Incubate for 24h A1->A2 B1 Add varying concentrations of this compound A2->B1 B2 Incubate for 24-48h B1->B2 C1 Add MTT solution B2->C1 C2 Incubate for 4h C1->C2 C3 Solubilize formazan crystals (DMSO) C2->C3 D1 Read absorbance (~570 nm) C3->D1 D2 Calculate cell viability and IC50 value D1->D2

Caption: Experimental Workflow for MTT Cytotoxicity Assay. (Max Width: 760px)
Measurement of Intracellular ROS (DCFH-DA Staining)

This assay uses a fluorescent probe to detect intracellular ROS levels.

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2] The fluorescence intensity is directly proportional to the amount of intracellular ROS.[2]

  • Methodology:

    • Cell Culture & Treatment: Grow cells in appropriate culture dishes and treat with this compound for the desired time.[2]

    • Staining: Wash the cells and incubate them with DCFH-DA solution (e.g., 10-20 µM) for 10-30 minutes in the dark.[2]

    • Washing: Wash the cells with PBS to remove excess probe.

    • Detection: Measure the fluorescence intensity using a fluorescence microscope or a spectrofluorometer (excitation ~485 nm, emission ~530 nm).[4] Flow cytometry can also be used for quantitative analysis.[2]

Western Blot Analysis of Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

  • Methodology:

    • Cell Lysis: Treat cells with this compound, then harvest and lyse them in a suitable buffer to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a method like the Bradford or BCA assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel based on molecular weight.

    • Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Bcl-2, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control protein (e.g., β-actin) to ensure equal protein loading.[8]

    • Quantification: Use densitometry software (e.g., ImageJ) to quantify the intensity of the protein bands relative to the loading control.[8]

G A1 1. Cell Lysis & Protein Extraction A2 2. Protein Quantification (BCA/Bradford) A1->A2 A3 3. SDS-PAGE (Size Separation) A2->A3 A4 4. Electrotransfer to Membrane A3->A4 A5 5. Blocking (BSA/Milk) A4->A5 A6 6. Primary Antibody Incubation A5->A6 A7 7. Secondary Antibody (HRP-linked) Incubation A6->A7 A8 8. Chemiluminescent Detection A7->A8 A9 9. Imaging & Densitometry A8->A9

Caption: General Workflow for Western Blot Analysis. (Max Width: 760px)

Conclusion

This compound is a promising natural compound with a well-defined, multi-pronged mechanism of action against cancer cells, inflammation, and neurotoxicity. Its ability to induce ROS-mediated apoptosis through the inhibition of the critical PI3K/Akt survival pathway makes it a strong candidate for further oncological drug development. Concurrently, its capacity to suppress key inflammatory signaling cascades (MAPK, NF-κB) highlights its potential in treating inflammatory and neuroinflammatory disorders. The data presented herein provides a solid foundation for researchers and drug development professionals to design further preclinical and clinical investigations to harness the therapeutic potential of this compound.

References

Synthesis of Purpurin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Synthetic Routes to 1,2,4-Trihydroxy-9,10-anthraquinone (Purpurin) and its Biological Significance

Abstract

This compound (1,2,4-trihydroxy-9,10-anthraquinone) is a naturally occurring anthraquinone that has garnered significant interest in the scientific community, not only as a vibrant red dye but also for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, with a focus on a detailed experimental protocol for its preparation. Furthermore, it delves into the biological relevance of this compound, particularly its interactions with key cellular signaling pathways, making it a molecule of interest for drug development professionals.

Introduction

This compound is a derivative of 9,10-anthraquinone, a tricyclic aromatic ketone.[3][4] Historically, it has been isolated from the roots of the madder plant (Rubia tinctorum).[1][2] Beyond its use as a textile dye, recent studies have highlighted its potential as an antioxidant, anti-inflammatory, and anticancer agent.[1][2] this compound's biological activities are attributed to its ability to modulate various cellular signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial in cell proliferation, survival, and apoptosis.[5][6] This guide will focus on a synthetic route to this compound and provide a visual representation of its interaction with these signaling cascades.

Synthetic Routes to this compound

The synthesis of this compound can be approached through various methods, historically including the conversion of alizarin (1,2-dihydroxyanthraquinone).[3] A notable synthetic method involves a one-pot reaction using phthalic anhydride and a substituted benzene derivative in the presence of sulfuric acid and boric acid. This approach offers a direct and efficient route to the this compound scaffold.

Experimental Protocols

The following experimental protocols are adapted from a patented synthetic method for the manufacture of this compound.

One-Pot Synthesis of this compound

This method describes the synthesis of this compound from p-chloro-resorcinol and phthalic anhydride in a sulfuric acid and boric acid medium.

Materials:

  • p-Chloro-resorcinol

  • Phthalic anhydride

  • Sulfuric acid monohydrate

  • Boric acid

Procedure:

Example 1:

  • A mixture of 3.5 parts of phthalic anhydride, 12 parts of sulfuric acid monohydrate, and 3.5 parts of boric acid is heated to approximately 90°C.

  • 3 parts of p-chloro-resorcinol are slowly added to the heated mixture.

  • A vigorous evolution of hydrochloric acid gas is observed.

  • After the addition is complete and the gas evolution has subsided, the reaction mixture is heated to 185-187°C for a period of 16-17 hours.

  • The reaction mass is then cooled and worked up to isolate the this compound product.

Example 2:

  • A mixture of 3.5 parts of phthalic anhydride, 12 parts of sulfuric acid monohydrate, and 3.5 parts of boric acid is prepared.

  • 3 parts of p-chloro-resorcinol are added to the mixture at room temperature.

  • The entire reaction mass is then heated to 185-187°C and maintained at this temperature for 16-17 hours.

  • The product is isolated upon completion of the reaction.

Data Presentation

The following table summarizes the key reaction parameters from the provided experimental protocols.

ParameterExample 1Example 2
Starting Materials p-Chloro-resorcinol, Phthalic anhydride, Sulfuric acid monohydrate, Boric acidp-Chloro-resorcinol, Phthalic anhydride, Sulfuric acid monohydrate, Boric acid
Initial Temperature 90°CRoom Temperature
Reaction Temperature 185-187°C185-187°C
Reaction Time 16-17 hours16-17 hours
Key Observation Vigorous evolution of HCl upon addition of p-chloro-resorcinol-

Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the one-pot synthesis of this compound from p-chloro-resorcinol and phthalic anhydride.

Synthesis_of_this compound cluster_conditions Reaction Conditions p_chloro_resorcinol p-Chloro-resorcinol intermediate 1,2,4-Trihydroxybenzene (in situ) p_chloro_resorcinol->intermediate -HCl phthalic_anhydride Phthalic Anhydride reagents H₂SO₄, H₃BO₃ This compound This compound (1,2,4-Trihydroxy-9,10-anthraquinone) intermediate->this compound Condensation

Caption: One-pot synthesis of this compound.

This compound's Interaction with Cellular Signaling Pathways

This diagram illustrates the modulatory effects of this compound on the PI3K/AKT and MAPK signaling pathways, which are often dysregulated in cancer.

Purpurin_Signaling_Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Activates AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Apoptosis Apoptosis MAPK->Apoptosis

Caption: this compound's effect on signaling pathways.

Discussion

The synthesis of this compound via the one-pot reaction of p-chloro-resorcinol and phthalic anhydride presents an efficient method for obtaining this biologically active molecule. The reaction proceeds through the in-situ formation of 1,2,4-trihydroxybenzene, which then undergoes condensation with phthalic anhydride. The use of boric acid is crucial in this process, likely by forming a complex that facilitates the reaction.

From a drug development perspective, this compound's ability to inhibit the PI3K/AKT pathway is of significant interest. This pathway is frequently hyperactivated in various cancers, promoting cell growth and survival. By inhibiting key components like PI3K and AKT, this compound can potentially suppress tumor progression.[5] Concurrently, this compound has been shown to activate the MAPK pathway, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.[6] This dual mechanism of action, inhibiting pro-survival pathways while activating pro-apoptotic pathways, makes this compound a compelling candidate for further investigation as a potential anticancer agent.

Conclusion

This technical guide has provided a detailed overview of a synthetic route to this compound and highlighted its significant biological activities. The provided experimental protocol offers a practical method for the laboratory-scale synthesis of this important anthraquinone. The elucidation of its interactions with the PI3K/AKT and MAPK signaling pathways underscores its potential in the development of novel therapeutic agents, particularly in the field of oncology. Further research into the optimization of its synthesis and a deeper understanding of its pharmacological properties are warranted to fully exploit its therapeutic potential.

References

Purpurin Analytical Standard: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring red/yellow anthraquinone pigment found in the roots of the madder plant (Rubia tinctorum)[1]. Historically used as a textile dye, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties[2][3]. As an analytical standard, this compound is essential for the qualitative and quantitative analysis of herbal extracts and for conducting research into its therapeutic potential. This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, experimental protocols, and key signaling pathways associated with this compound for research purposes.

Physicochemical Properties and Specifications

This compound is a crystalline solid that appears as orange-red needles[1]. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₈O₅[4]
Molecular Weight 256.21 g/mol [4][5]
CAS Number 81-54-9[4][5]
Melting Point 259 °C (498 °F)[1]
Appearance Orange-red crystalline solid[1]
Solubility Soluble in chloroform, ethanol, alkali, benzene, ether, and glacial acetic acid. Slightly soluble in hot water. Insoluble in hexane.[1][6]
Synonyms 1,2,4-Trihydroxyanthraquinone, C.I. 58205, Natural Red 16[1][6]

Spectroscopic Data

The structural elucidation and quantification of this compound rely on various spectroscopic techniques.

TechniqueKey Data PointsReference
UV-Vis The UV-Vis spectrum of this compound has been characterized, with absorption maxima depending on the solvent and pH.[7][8][9]
Infrared (IR) IR spectroscopy can be used to identify the functional groups present in the this compound molecule.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of this compound.[7][9][10]
Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

  • Causes skin and serious eye irritation[11][12].

  • May cause respiratory irritation[11][12].

  • May cause sensitization by skin contact[13].

Precautionary Measures:

  • Avoid breathing dust.

  • Wear protective gloves, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

  • If skin irritation occurs, get medical advice/attention.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier[11][12][13][14].

Experimental Protocols

Extraction and Isolation of this compound from Rubia tinctorum

This protocol describes a general procedure for the extraction and isolation of this compound from madder root.

Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Dried Madder Roots Dried Madder Roots Ground to Powder Ground to Powder Dried Madder Roots->Ground to Powder Maceration with Ethanol Maceration with Ethanol Ground to Powder->Maceration with Ethanol Solvent Filtration Filtration Maceration with Ethanol->Filtration Crude Extract Crude Extract Filtration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Purified this compound Purified this compound TLC Analysis->Purified this compound Combine Fractions

Figure 1: General workflow for the extraction and purification of this compound.

Methodology:

  • Preparation of Plant Material: Dried roots of Rubia tinctorum are ground into a fine powder.

  • Extraction: The powdered root material is subjected to maceration with ethanol at room temperature for 24-48 hours with occasional shaking. The mixture is then filtered to separate the extract from the solid residue. This process can be repeated to maximize the yield.

  • Hydrolysis (Optional): To cleave glycosidic linkages and release free this compound, the crude extract can be subjected to acid hydrolysis. This typically involves heating the extract with a dilute acid (e.g., HCl)[15].

  • Purification: The crude extract is concentrated under reduced pressure. The residue is then subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are combined and the solvent is evaporated to yield purified this compound.

In Vitro Antioxidant Activity Assays

This compound's antioxidant capacity can be evaluated using several in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

  • Add various concentrations of this compound to the diluted ABTS•+ solution.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay[11].

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity:

  • Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • The cell viability is expressed as a percentage of the control (untreated cells)[1][5].

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism via PI3K/AKT Pathway

Research has shown that this compound induces apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway. This inhibition leads to a cascade of events culminating in programmed cell death.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits ROS Increased ROS This compound->ROS AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Caspases Caspase Cascade Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis ROS->Bax

Figure 2: this compound-induced apoptosis via the PI3K/AKT signaling pathway.

This compound treatment leads to the inhibition of phosphatidylinositol 3-kinase (PI3K) and its downstream target, protein kinase B (AKT)[1][5][16]. The inactivation of AKT results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio triggers the activation of the caspase cascade, ultimately leading to apoptosis[1][16]. Furthermore, this compound has been shown to increase the production of reactive oxygen species (ROS), which can also contribute to the apoptotic process[1][16].

Antioxidant Mechanism

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. The hydroxyl groups on the anthraquinone ring system can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions.

Antioxidant_Mechanism This compound This compound-OH (Hydrogen Donor) NeutralizedRadical Neutralized Molecule (RH) (Stable) This compound->NeutralizedRadical Donates H• PurpurinRadical This compound-O• (Stable Radical) This compound->PurpurinRadical FreeRadical Free Radical (R•) (Unstable) FreeRadical->NeutralizedRadical

References

Purpurin Powder: A Technical Guide to Safe Handling and Hazard Evaluation for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for Purpurin powder (1,2,4-trihydroxyanthraquinone), a naturally occurring red/yellow anthraquinone dye. Due to its relevance in various research applications, including as a potential therapeutic agent, a thorough understanding of its hazard profile and safe handling procedures is critical for laboratory personnel. This document summarizes key quantitative data, outlines experimental protocols for toxicity assessment, and provides a visual workflow for safe handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is irritating to the eyes, respiratory system, and skin.[1][2] It may also cause sensitization by skin contact.[1] While not classified as harmful by ingestion, it may still be damaging to health, especially in individuals with pre-existing organ damage.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological data for this compound powder.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₁₄H₈O₅[4]
Molar Mass 256.21 g/mol [4][5]
Appearance Orange or red solid; Dark brown powder[5]
Melting Point 253-256 °C[3][4]
Flash Point 113 °C (closed cup)[3][4]
Solubility Soluble in DMSO (slightly), Methanol (slightly, heated).[4] Insoluble in hexane.
Vapor Pressure Negligible[1]

Table 2: Toxicological Data

TestSpeciesRouteResultSource
Acute Oral Toxicity (LD₅₀) Rat (female)Oral> 2000 mg/kg[1][6][7]
Acute Intraperitoneal Toxicity (LD₅₀) MouseIntraperitoneal> 500 mg/kg[6]
Eye Irritation RabbitOcularMild irritant (500 mg/24h)[1]
Skin Irritation -DermalIrritant[2][6]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for understanding and interpreting the hazard data.

Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)

An in-vivo study on the acute oral toxicity of this compound was conducted on female Wistar rats following the OECD 423 guideline.[1][6][7]

Methodology:

  • Test Animals: Healthy, young adult female Wistar rats.

  • Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals have free access to standard pellet diet and water.

  • Dosing: this compound was administered orally (p.o.) via gavage. A starting dose of 300 mg/kg body weight was used, followed by a higher dose of 2000 mg/kg in different animal groups.[1][6][7]

  • Observation Period: Animals were observed for toxic signs and mortality at 24 hours post-administration and for the subsequent 14 days.[1][6][7]

  • Parameters Monitored:

    • Mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavioral patterns).[1][6]

    • Body weight changes.[1][6]

    • Food and water consumption.[1][6]

    • Hematological and clinical biochemistry parameters at the end of the observation period.[1][6]

    • Gross necropsy and histopathological examination of vital organs (e.g., liver, kidneys, heart, lungs, spleen).[1][6]

Skin Irritation: Representative In Vivo Protocol (Based on OECD Guideline 404)

While a specific skin irritation study for this compound was not found, a representative in vivo protocol based on OECD Guideline 404 for assessing acute dermal irritation is described below.

Methodology:

  • Test Animals: Albino rabbits with healthy, intact skin.

  • Test Substance Preparation: this compound powder is moistened with a small amount of an appropriate vehicle (e.g., water or saline) to form a paste.

  • Application: A small amount of the this compound paste is applied to a small area of shaved skin on the back of the rabbit. The test site is then covered with a gauze patch.

  • Observation Period: The patch is removed after a set exposure period (typically 4 hours), and the skin is observed for signs of irritation at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The degree of erythema (redness) and edema (swelling) is scored based on a standardized scale.

Eye Irritation: Representative In Vivo Protocol (Based on OECD Guideline 405)

A specific eye irritation study for this compound was not available. The following is a representative in vivo protocol based on OECD Guideline 405 for assessing acute eye irritation.

Methodology:

  • Test Animals: Albino rabbits.

  • Application: A small, measured amount of this compound powder is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation Period: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application.

  • Scoring: The degree of corneal opacity, iris lesions, and conjunctival redness and swelling are scored according to a standardized system.

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test - Representative Protocol based on OECD Guideline 471)

While some anthraquinones have been shown to be mutagenic in the Ames test, a specific protocol for this compound was not identified. A general methodology for the Ames test is as follows.

Methodology:

  • Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

  • Procedure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

  • Evaluation: If this compound is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the necessary amino acid and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound powder to minimize exposure and associated risks.

Engineering Controls:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Facilities should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[1][3]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Contaminated clothing should be laundered separately before reuse.[1]

Storage and Disposal

Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep containers tightly sealed.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

Emergency Procedures

First-Aid Measures:

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If conscious, give large amounts of water. Seek medical attention.

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.[1]

  • Hazards from Combustion: May produce toxic fumes of carbon monoxide and carbon dioxide.[1]

  • Fire-Fighting Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Logical Workflow for Safe Handling of this compound Powder

The following diagram illustrates the logical workflow for the safe handling of this compound powder in a research laboratory setting.

Caption: Workflow for the safe handling of this compound powder.

Signaling Pathways

While this document focuses on safety and handling, it is noteworthy that this compound's biological activity is an area of active research. For example, studies have investigated its anti-inflammatory effects and its influence on various signaling pathways in cellular models. A detailed exploration of these pathways is beyond the scope of this safety guide but is a key aspect of its profile for drug development professionals.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound powder and follow all applicable institutional and regulatory guidelines.

References

Purpurin (CAS No. 81-54-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purpurin (1,2,4-trihydroxyanthraquinone), a naturally occurring anthraquinone, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, toxicological profile, and mechanisms of action. Detailed experimental protocols for its extraction, synthesis, and analysis, as well as its application in studying cellular signaling pathways, are presented. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Physicochemical and Toxicological Properties

This compound is a red-yellow crystalline solid naturally found in the root of the madder plant (Rubia tinctorum)[1]. It can also be synthesized from 9,10-anthraquinone[1]. Its chemical and physical properties, along with toxicological data, are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 81-54-9[2]
Molecular Formula C₁₄H₈O₅[2]
Molecular Weight 256.21 g/mol [2]
Appearance Orange-red crystalline solid[2]
Melting Point 259 °C (498 °F; 532 K)[2]
Solubility Soluble in chloroform, ethanol; Insoluble in hexane. Soluble in boiling aluminum sulfate solution.[2]
UV-Vis λmax 255, 484 nm
Table 2: Toxicological Data for this compound
TestResultSpeciesReference
Intraperitoneal LD50 >500 mg/kgMouse[3]
Oral TDLO 312 g/kg/74W (continuous)Rat[3]
Skin Irritation IrritantNot specified[3]
Eye Irritation IrritantNot specified[3]

Biological Activity and Mechanisms of Action

This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways, such as the PI3K/AKT and Nrf2 pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, contributing to its anticancer effects. It is believed to exert its inhibitory effect by interfering with the phosphorylation of key proteins in the pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates This compound This compound This compound->PI3K Inhibits pAKT p-AKT Downstream Downstream Targets (e.g., mTOR, GSK3β) pAKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 1: this compound's inhibition of the PI3K/AKT signaling pathway.
Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes. This compound has been identified as an activator of the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Disrupts Keap1 Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Figure 2: Activation of the Nrf2 pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Extraction of this compound from Madder Root (Rubia tinctorum)

This protocol describes a standard laboratory procedure for the extraction and purification of this compound from dried madder root.

Extraction_Workflow Start Dried & Ground Madder Root Extraction Soxhlet Extraction with Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Final_Product Pure this compound Purification->Final_Product

Figure 3: Workflow for the extraction of this compound from madder root.

Materials:

  • Dried and powdered madder root

  • Ethanol (95%)

  • Soxhlet apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Glassware (flasks, beakers, etc.)

Procedure:

  • Weigh 50 g of dried, powdered madder root and place it in a thimble.

  • Assemble the Soxhlet apparatus with 500 mL of 95% ethanol in the boiling flask.

  • Extract the madder root for 6-8 hours, or until the solvent in the extractor is colorless.

  • After extraction, cool the ethanolic extract to room temperature.

  • Filter the extract to remove any solid particles.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Prepare a silica gel column for chromatography.

  • Dissolve the crude extract in a minimal amount of the initial eluent and load it onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Synthesis of this compound from 9,10-Anthraquinone

This protocol outlines a general procedure for the synthesis of this compound. Note: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 9,10-Anthraquinone

  • Fuming sulfuric acid (oleum)

  • Boric acid

  • Mercuric oxide (catalyst)

  • Sodium hydroxide

  • Hydrochloric acid

  • Glassware suitable for high-temperature reactions

Procedure:

  • Carefully add 10 g of 9,10-anthraquinone to a mixture of 50 mL of fuming sulfuric acid and 5 g of boric acid in a reaction flask.

  • Add a catalytic amount of mercuric oxide.

  • Heat the mixture to 200-220 °C with stirring for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate and wash it with water.

  • Redissolve the precipitate in a dilute sodium hydroxide solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

  • Filter the this compound, wash it with water until the washings are neutral, and dry it.

  • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

HPLC Analysis of this compound

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC)[3].

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

  • This compound standard

  • Sample containing this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 45:55 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or the mobile phase) at a known concentration. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter it through a 0.45 µm syringe filter, and place it in an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 254 nm or 484 nm

    • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Analysis: Inject the standard solutions to create a calibration curve. Inject the sample solution.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Western Blot Analysis of PI3K/AKT Pathway Modulation by this compound

This protocol describes how to assess the effect of this compound on the phosphorylation of AKT, a key protein in the PI3K/AKT pathway, using Western blotting[4][5].

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AKT and anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with various concentrations of this compound for a specified time. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (diluted in blocking buffer) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then incubate it with a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the results, the membrane can be stripped of the antibodies and re-probed with an antibody against total AKT.

Nrf2 Activation Reporter Assay

This protocol describes a cell-based reporter assay to measure the activation of the Nrf2 pathway by this compound[6][7][8].

Materials:

  • A cell line stably transfected with a reporter construct containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase).

  • Cell culture reagents

  • This compound

  • Positive control (e.g., sulforaphane)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a white, clear-bottom 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control.

  • Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 16-24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Measure the luminescence using a luminometer. Normalize the luciferase activity to a measure of cell viability if necessary. Express the results as fold induction over the vehicle control.

Applications

This compound's diverse properties make it a valuable tool in various research and industrial applications:

  • Natural Dye: Historically used as a red dye for textiles[1].

  • Biological Research: A tool to study cellular signaling pathways, oxidative stress, and apoptosis.

  • Drug Development: A lead compound for the development of new anticancer, anti-inflammatory, and neuroprotective agents[5].

  • Materials Science: Investigated for its potential use in eco-friendly lithium-ion batteries.

Conclusion

This compound (CAS No. 81-54-9) is a multifaceted natural compound with significant potential in various scientific fields. This technical guide has provided a comprehensive overview of its properties, biological activities, and experimental methodologies. The detailed protocols and pathway diagrams are intended to facilitate further research and development of this compound-based applications. As with any chemical, appropriate safety precautions should be taken when handling this compound in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Purpurin as a Fluorescent Probe for Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (1,2,4-trihydroxy-9,10-anthraquinone) is a naturally occurring anthraquinone dye known for its vibrant red color. Beyond its traditional use as a pigment, this compound exhibits intrinsic fluorescence properties that can be modulated by its local chemical environment. This characteristic opens up possibilities for its application as a fluorescent probe in various analytical and biomedical fields. A notable application is in the detection of metal ions, where the formation of a complex between this compound and a specific metal ion can lead to a significant change in its fluorescence emission. This "turn-on" or "turn-off" response provides a basis for the selective and sensitive quantification of the target ion.

These application notes provide detailed protocols and data for the use of this compound as a fluorescent probe for the detection of Aluminum (Al³⁺) ions. The interaction of this compound with Al³⁺ leads to a significant enhancement of its fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF), making it a promising tool for Al³⁺ sensing.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of this compound for Al³⁺ is based on the principle of chelation-enhanced fluorescence (CHEF). In its free form, the fluorescence of this compound is relatively weak due to non-radiative decay processes. However, upon binding with Al³⁺ ions, a rigid complex is formed. This complexation restricts the intramolecular vibrations and rotations that are responsible for the non-radiative decay of the excited state, leading to a significant increase in the fluorescence quantum yield and a longer fluorescence lifetime.[1][2] This results in a "turn-on" fluorescent signal that is proportional to the concentration of Al³⁺.

Application: Selective Detection of Aluminum Ions (Al³⁺)

This compound has been shown to be an effective fluorescent probe for the selective detection of Al³⁺ ions. The formation of a stable complex between this compound and Al³⁺ results in a distinct enhancement of its fluorescence emission, allowing for sensitive quantification of Al³⁺.

Quantitative Data Summary

The photophysical properties of the this compound-Al(III) complex have been characterized and are summarized in the table below. This data provides a reference for experimental setup and data interpretation.

ParameterThis compound (Free)This compound-Al(III) ComplexReference
Stoichiometry (this compound:Al³⁺) -1:2[1][2]
Absorption Maxima (λabs) 455, 486, 520 nm506, 540 nm[2]
Emission Maxima (λem) Weak Emission563, 600 nm (structured band)[3]
Fluorescence Quantum Yield (ΦF) LowSignificantly Increased[1][2]
Fluorescence Lifetime (τ) Shorter7.5 ns[3]
Experimental Protocols

1. Preparation of Stock Solutions

  • This compound Stock Solution (1 mM): Dissolve an appropriate amount of this compound powder in dimethyl sulfoxide (DMSO) to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.

  • Al³⁺ Stock Solution (10 mM): Prepare a 10 mM stock solution of a suitable aluminum salt (e.g., Al(NO₃)₃·9H₂O or AlCl₃) in deionized water.

  • Buffer Solution: Prepare a suitable buffer solution for maintaining a constant pH during the experiment. The choice of buffer will depend on the specific experimental requirements, but a common choice is a Tris-HCl buffer (pH 7.4).

2. Protocol for Al³⁺ Detection using Fluorescence Spectroscopy

  • Preparation of Working Solutions:

    • Dilute the this compound stock solution in the chosen buffer to a final concentration of 10 µM.

    • Prepare a series of Al³⁺ solutions of varying concentrations by diluting the Al³⁺ stock solution in the same buffer.

  • Fluorescence Measurement:

    • In a quartz cuvette, add 2 mL of the 10 µM this compound working solution.

    • Record the initial fluorescence spectrum of the this compound solution. The excitation wavelength can be set at one of the absorption maxima of the this compound-Al(III) complex (e.g., 506 nm or 540 nm), and the emission spectrum should be scanned over a range that covers the expected emission maxima (e.g., 550-700 nm).

    • Add incremental amounts of the Al³⁺ working solutions to the cuvette containing the this compound solution.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition of Al³⁺.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (e.g., 600 nm) as a function of the Al³⁺ concentration.

    • From this plot, a calibration curve can be generated to determine the concentration of Al³⁺ in unknown samples. The limit of detection (LOD) can also be calculated from the calibration curve.

3. Selectivity Study Protocol

  • Prepare stock solutions (e.g., 10 mM) of various interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Zn²⁺, etc.) in deionized water.

  • In separate cuvettes, add 2 mL of the 10 µM this compound working solution.

  • To each cuvette, add a specific concentration (e.g., 100 µM) of one of the interfering metal ions and record the fluorescence spectrum.

  • To a separate cuvette containing 2 mL of the 10 µM this compound solution, first add the same concentration of Al³⁺ that produced a significant fluorescence enhancement, and then add each of the interfering metal ions at the same concentration. Record the fluorescence spectrum after each addition.

  • Compare the fluorescence response of this compound in the presence of Al³⁺ to its response in the presence of other metal ions to assess the selectivity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound upon interaction with Al³⁺ and the general experimental workflow for metal ion sensing.

Signaling_Pathway cluster_mechanism Chelation-Enhanced Fluorescence (CHEF) This compound This compound (Low Fluorescence) Complex This compound-Al³⁺ Complex (High Fluorescence) This compound->Complex Chelation Non-radiative\ndecay Non-radiative decay This compound->Non-radiative\ndecay Dominant Al3_ion Al³⁺ Ion Al3_ion->Complex Radiative\ndecay (Fluorescence) Radiative decay (Fluorescence) Complex->Radiative\ndecay (Fluorescence) Enhanced

Caption: Signaling pathway of this compound-based Al³⁺ sensing.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution D Mix this compound and Buffer A->D B Prepare Metal Ion Stock Solutions (Al³⁺, others) E Add Metal Ion Solution B->E C Prepare Buffer Solution C->D D->E F Incubate and Equilibrate E->F G Measure Fluorescence F->G H Plot Fluorescence vs. [Metal Ion] G->H I Generate Calibration Curve H->I J Determine Selectivity and Limit of Detection I->J

Caption: General experimental workflow for metal ion sensing.

Application in Sensing Tin Ions (Sn²⁺/Sn⁴⁺)

Based on a comprehensive review of the scientific literature, there is currently no documented evidence to support the use of this compound as a selective fluorescent probe for the detection of tin ions (Sn²⁺ or Sn⁴⁺). The interaction between this compound and tin ions and its effect on this compound's fluorescence properties have not been reported. Therefore, at present, we cannot provide application notes or protocols for this specific application. Further research would be required to investigate the potential of this compound for tin ion sensing.

Conclusion

This compound serves as a promising "turn-on" fluorescent probe for the selective and sensitive detection of Al³⁺ ions. The chelation-enhanced fluorescence mechanism provides a robust basis for its application in various research and analytical settings. The provided protocols offer a starting point for researchers to develop and optimize their own Al³⁺ sensing assays using this compound. While its utility for detecting other metal ions like tin has not been established, the principles outlined here can guide further exploration of this compound's potential as a versatile fluorescent sensor.

References

Purpurin-Based Fluorescent Sensor for pH Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (1,2,4-trihydroxy-9,10-anthraquinone) is a naturally occurring red dye derived from the root of the madder plant (Rubia tinctorum).[1] Beyond its traditional use as a textile colorant, this compound exhibits pH-dependent fluorescence, making it a valuable tool for fluorescent pH sensing.[1][2] Its utility extends to various applications, including the measurement of pH in solutions and the imaging of intracellular pH in biological systems.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent pH sensor.

Principle of pH Sensing

The pH-sensing mechanism of this compound is based on the protonation and deprotonation of its phenolic hydroxyl groups.[1] In acidic conditions, the hydroxyl groups are protonated, leading to a change in the electronic structure of the molecule and a corresponding shift in its absorption and fluorescence spectra.[1] Conversely, in basic conditions, these groups are deprotonated. This reversible process allows for the ratiometric or intensity-based measurement of pH. This compound has a reported pKa of 4.6, making it particularly sensitive to pH changes in the acidic range.[1][2]

Signaling Pathway of this compound pH Sensing

Purpurin_pH_Sensing cluster_acidic Acidic Environment (Low pH) cluster_basic Basic Environment (High pH) Protonated_this compound This compound-H+ Acidic_Fluorescence Hypsochromic Shift (Blue Shift) Protonated_this compound->Acidic_Fluorescence Fluorescence Emission Deprotonated_this compound This compound Deprotonated_this compound->Protonated_this compound + H+ Basic_Fluorescence Bathochromic Shift (Red Shift) Deprotonated_this compound->Basic_Fluorescence Fluorescence Emission

Caption: pH-dependent protonation and deprotonation of this compound.

Quantitative Data

The following table summarizes the key photophysical properties of this compound at different pH values.

PropertyAcidic Condition (e.g., pH < 4.6)Basic Condition (e.g., pH > 4.6)Reference
pKa 4.64.6[1][2]
Maximum Absorption (λmax) Blue-shifted~510 nm[2]
Maximum Fluorescence Emission (λem) Blue-shifted~545 nm[2]
Visual Color Changes with pHRed[1]
Fluorescence Intensity Increases with decreasing pH below 5Decreases with decreasing pH from basic to pH 5[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in pH sensing experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (or other appropriate buffer system)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh an appropriate amount of this compound powder.

  • Dissolve the this compound in a small volume of DMSO. For example, to prepare a 40 µM solution, dissolve the this compound in 20% DMSO.[3]

  • Add the appropriate buffer (e.g., 80% phosphate buffer) to reach the final desired concentration and volume.[3]

  • Stir the solution until the this compound is completely dissolved.

  • Store the stock solution in a dark, cool place to prevent photodegradation.

Protocol 2: In Vitro pH Measurement using a Fluorometer

This protocol outlines the procedure for measuring the pH of a solution using a this compound-based fluorescent sensor and a fluorometer.

Workflow for In Vitro pH Measurement

in_vitro_workflow A Prepare this compound Solution C Add this compound to Buffers A->C B Prepare Buffer Solutions of Known pH B->C D Measure Fluorescence Spectra C->D E Create Calibration Curve D->E G Determine Sample pH E->G F Measure Fluorescence of Sample F->G

Caption: Workflow for in vitro pH measurement using this compound.

Materials:

  • This compound stock solution (e.g., 40 µM)[2]

  • Buffer solutions of known pH values (e.g., phosphate buffer ranging from pH 3 to 8)

  • Sample solution of unknown pH

  • Fluorometer

  • Cuvettes

Procedure:

  • Calibration: a. Prepare a series of cuvettes, each containing a buffer solution of a known pH. b. Add a small, constant volume of the this compound stock solution to each cuvette to achieve the final desired concentration (e.g., 40 µM).[2] c. Gently mix the solutions. d. Measure the fluorescence emission spectrum of each solution using the fluorometer. Set the excitation wavelength appropriately (a wavelength where the absorption changes with pH is ideal for ratiometric measurements). Record the fluorescence intensity at the emission maximum (~545 nm in basic conditions, blue-shifted in acidic conditions).[2] e. Plot a calibration curve of fluorescence intensity (or the ratio of intensities at two different wavelengths) versus pH.

  • Sample Measurement: a. Prepare a cuvette containing the sample solution of unknown pH. b. Add the same volume of this compound stock solution as used for the calibration standards. c. Gently mix the solution. d. Measure the fluorescence emission spectrum under the same conditions as the calibration standards. e. Use the calibration curve to determine the pH of the sample based on its fluorescence intensity.

Protocol 3: Fabrication and Use of this compound-Based pH Test Strips

This protocol describes a simple method for creating and using pH test strips impregnated with this compound.

Materials:

  • This compound solution (e.g., 40 µM in 20% DMSO and 80% phosphate buffer)[3]

  • Filter paper

  • Scissors

  • Forceps

  • Buffer solutions of known pH

  • UV light source (for observing fluorescence)

Procedure:

  • Fabrication: a. Cut the filter paper into small strips of a desired size. b. Immerse the filter paper strips in the this compound solution for a sufficient amount of time to ensure complete saturation.[3] c. Using forceps, remove the strips from the solution and allow them to air dry completely in a dark place to avoid photodegradation.

  • Usage: a. Immerse a dried this compound test strip into the sample solution of unknown pH. b. Observe the color change of the strip under visible light. c. For a more sensitive measurement, observe the fluorescence of the strip under a UV light source.[3] d. Compare the color and fluorescence of the test strip to a pre-made color/fluorescence chart created by immersing strips in buffer solutions of known pH.

Protocol 4: Intracellular pH Imaging in Live Cells

This protocol provides a general guideline for using this compound to visualize intracellular pH changes in live cells using fluorescence microscopy. This compound has been shown to be cell-permeable and well-tolerated by cells such as HeLa cells.[1]

Workflow for Intracellular pH Imaging

intracellular_workflow A Cell Culture B Incubate with this compound A->B C Wash Cells B->C D Induce pH Change (Optional) C->D E Fluorescence Microscopy D->E F Image Analysis E->F

Caption: Workflow for intracellular pH imaging using this compound.

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

  • Agents to induce intracellular pH changes (e.g., nigericin, an ionophore) (optional)

Procedure:

  • Cell Preparation: a. Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Loading with this compound: a. Dilute the this compound stock solution in cell culture medium to the final desired concentration (e.g., 40 µM). b. Remove the existing medium from the cells and replace it with the this compound-containing medium. c. Incubate the cells for a suitable period (e.g., 2 hours) to allow for dye uptake.[4]

  • Washing: a. Remove the this compound-containing medium and wash the cells gently with PBS or fresh medium to remove extracellular dye.

  • Imaging: a. Mount the dish or coverslip on the fluorescence microscope. b. Acquire fluorescence images using appropriate excitation and emission filters.

  • (Optional) Inducing pH Changes: a. To observe pH fluctuations, treat the cells with agents known to alter intracellular pH and acquire images before and after treatment.

  • Analysis: a. Analyze the changes in fluorescence intensity or spectral shifts in different cellular compartments to infer changes in pH.

Applications

  • Drug Development: Monitoring pH changes in cellular compartments, such as lysosomes or endosomes, which can be indicative of drug uptake and cellular response.

  • Cell Biology Research: Studying cellular processes that involve pH fluctuations, such as apoptosis, cell proliferation, and enzyme activity.[1][4]

  • Environmental Monitoring: A simple and cost-effective method for measuring the pH of water samples.

  • Food Industry: As a natural colorant and pH indicator in smart packaging to monitor food freshness.[5]

Limitations and Considerations

  • Photostability: Like many fluorescent dyes, this compound may be susceptible to photobleaching upon prolonged exposure to excitation light.

  • Interference: The fluorescence of this compound may be quenched by certain ions or molecules present in the sample.

  • Calibration: For accurate quantitative measurements, a careful calibration in a buffer system that mimics the sample environment is crucial.

  • pKa Range: The optimal pH sensing range of this compound is around its pKa of 4.6, making it most suitable for acidic environments.

References

Application of Purpurin in Histology and Cytology Staining: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring red dye historically used for textiles. In the realm of biological sciences, this compound serves as a valuable tool in histology and cytology, primarily for the detection and visualization of calcium deposits in tissues and cell cultures. Its mechanism of action involves chelation with calcium ions, forming a stable, bright red-orange complex. This property makes it particularly useful for studies involving mineralization, such as osteogenesis, pathological calcification, and bone tissue engineering. This compound is structurally and functionally similar to Alizarin Red S, another widely used stain for calcium, and protocols are often interchangeable.

This document provides detailed application notes and protocols for the use of this compound in staining cultured cells and paraffin-embedded tissue sections.

Data Presentation: Quantitative Parameters for this compound Staining

The following tables summarize key quantitative parameters for this compound staining, adapted from established protocols for the similar dye, Alizarin Red S. These parameters serve as a starting point for protocol optimization.

Table 1: this compound Staining Solution & Incubation Parameters

ParameterValueNotes
This compound Concentration 1-2% (w/v)A 2% solution is commonly used for robust staining.
Solvent Distilled or Deionized WaterEnsure high purity water to avoid contaminants.
pH of Staining Solution 4.1 - 4.3Critical for specific binding to calcium. Adjust with dilute HCl or NH4OH.
Incubation Time 5 - 30 minutesOptimal time may vary depending on the sample type and degree of mineralization.
Temperature Room TemperatureStaining is typically performed at ambient temperature.

Table 2: Parameters for Quantification of this compound Staining

ParameterValueNotes
Extraction Solution 10% Acetic Acid or 10% Cetylpyridinium Chloride (CPC)Acetic acid extraction is reported to be more sensitive.[1][2]
Extraction Incubation 15 - 30 minutesWith gentle shaking to ensure complete elution of the stain.
Absorbance Wavelength 405 nm (for Acetic Acid extraction)After neutralization with an equal volume of 10% ammonium hydroxide.[1][2]
Absorbance Wavelength 550 - 570 nm (for CPC extraction)

Experimental Protocols

Protocol 1: this compound Staining of Calcium Deposits in Cultured Cells

This protocol is suitable for the detection and quantification of mineralization in cell cultures, such as osteoblasts or mesenchymal stem cells undergoing osteogenic differentiation.

Materials:

  • This compound powder

  • Distilled water

  • Hydrochloric acid (HCl), 0.1 N

  • Ammonium hydroxide (NH4OH), 0.1 N

  • Phosphate-buffered saline (PBS), pH 7.4

  • 10% Formalin or 4% Paraformaldehyde (PFA) in PBS

  • 10% Acetic acid (for quantification)

  • 10% Ammonium hydroxide (for quantification)

Equipment:

  • pH meter

  • Staining jars or multi-well plates

  • Light microscope

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of 2% this compound Staining Solution:

    • Dissolve 2 g of this compound powder in 100 mL of distilled water.

    • Adjust the pH of the solution to 4.1 - 4.3 using 0.1 N HCl or 0.1 N NH4OH. The solution should be a clear red/orange color.

    • Filter the solution using a 0.22 µm filter if necessary. Store at 4°C, protected from light.

  • Cell Fixation:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 10% formalin or 4% PFA for 15-30 minutes at room temperature.

    • Wash the cells three times with distilled water.

  • Staining:

    • Add a sufficient volume of the 2% this compound staining solution to completely cover the cell monolayer.

    • Incubate for 5-20 minutes at room temperature with gentle agitation. Monitor the staining progress under a microscope.

    • Aspirate the this compound solution.

    • Wash the cells four to five times with distilled water to remove unbound stain.

  • Visualization:

    • Add a small amount of PBS to the wells to prevent the cells from drying out.

    • Visualize the stained calcium deposits (bright red-orange) using a light microscope.

  • Quantification (Optional):

    • After the final wash, add 1 mL (for a 6-well plate) of 10% acetic acid to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking to dissolve the stain.

    • Scrape the cell layer and transfer the cell slurry to a microcentrifuge tube.

    • Centrifuge at 15,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube and add an equal volume of 10% ammonium hydroxide to neutralize the solution (pH should be between 4.1 and 4.5).

    • Read the absorbance at 405 nm in a spectrophotometer. Use a standard curve of known this compound concentrations for absolute quantification.

Protocol 2: this compound Staining of Paraffin-Embedded Tissue Sections

This protocol is designed for the detection of calcium deposits in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • 2% this compound Staining Solution (prepared as in Protocol 1)

  • Aqueous mounting medium

Equipment:

  • Staining jars

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides thoroughly in distilled water.

  • Staining:

    • Immerse the rehydrated slides in the 2% this compound staining solution for 3-5 minutes.

    • Briefly rinse the slides in distilled water.

    • Quickly differentiate in a 1:1 mixture of acetone and xylene.

    • Clear in xylene.

  • Mounting:

    • Mount the coverslip with an aqueous mounting medium.

  • Visualization:

    • Examine the sections under a light microscope. Calcium deposits will appear as a vibrant red-orange color.

Visualization of Workflows

Staining_Cultured_Cells cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis Prep_Cells Culture Cells Wash1 Wash (PBS) Prep_Cells->Wash1 Prep_Stain Prepare 2% this compound (pH 4.1-4.3) Stain Incubate with This compound Solution Prep_Stain->Stain Fixation Fix Cells (Formalin/PFA) Fixation->Stain Wash1->Fixation Wash2 Wash (dH2O) Stain->Wash2 Visualize Visualize (Microscope) Wash2->Visualize Quantify Quantify (Extraction & Absorbance) Wash2->Quantify

Fig. 1: Workflow for this compound Staining of Cultured Cells.

Staining_Paraffin_Sections cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Deparaffinize Deparaffinize (Xylene) Rehydrate Rehydrate (Graded Ethanol) Deparaffinize->Rehydrate Wash_H2O Wash (dH2O) Rehydrate->Wash_H2O Stain_this compound Stain with This compound Solution Wash_H2O->Stain_this compound Rinse Rinse (dH2O) Stain_this compound->Rinse Differentiate Differentiate (Acetone/Xylene) Rinse->Differentiate Clear Clear (Xylene) Differentiate->Clear Mount Mount Coverslip Clear->Mount Visualize Visualize (Microscope) Mount->Visualize

Fig. 2: Workflow for this compound Staining of Paraffin Sections.

Cellular Response and Signaling

The primary interaction of this compound in the context of histological staining is a chemical chelation with calcium, and as such, it is not considered to directly modulate specific signaling pathways as part of its staining mechanism. However, it is important for researchers to be aware of the potential biological activities of this compound, especially if stained cells are to be used for further analysis or if the staining is performed on live cells (though fixation is standard for calcium deposition analysis).

Studies have shown that this compound can exhibit biological effects, including:

  • Antioxidant and Anti-inflammatory Properties: this compound has been demonstrated to possess antioxidant capabilities and can suppress inflammatory responses in cellular models.[3]

  • Low Cytotoxicity: At concentrations typically used for staining, this compound has shown low toxicity to cells like HeLa cells.[4][5] However, at higher concentrations, it can inhibit the proliferation of cancer cells.[6]

  • Cell Permeability: this compound has been shown to be cell-permeable, which is a prerequisite for any intracellular stain.[4]

It is crucial to note that these biological activities are generally observed in live cell assays and may not be relevant for fixed and stained samples. The process of fixation itself will halt cellular signaling. Researchers should consider these properties when designing experiments and interpreting results, particularly in studies where the biological response to the staining agent itself could be a confounding factor.

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific cell types, tissues, and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal staining time and solution concentrations for your specific application. As this compound is less commonly cited in recent literature for this application than Alizarin Red S, these protocols are largely based on the well-established methods for Alizarin Red S due to the stated similarity in their mechanism of action for calcium staining.

References

Application Notes and Protocols for the Extraction of Purpurin from Rubia cordifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a perennial climbing plant belonging to the Rubiaceae family. It is a significant medicinal plant in Ayurvedic, Traditional Chinese, and Oriental medicine, recognized for its roots which are a rich source of various bioactive compounds, including anthraquinones.[1][2] Among these, purpurin (1,2,4-trihydroxyanthraquinone) is a major constituent known for its diverse pharmacological activities, including antigenotoxic, antioxidant, anti-inflammatory, and potential anticancer effects.[2][3] this compound's vibrant red color also makes it a valuable natural dye.[4]

These application notes provide detailed protocols for the extraction of this compound from the roots of Rubia cordifolia. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound for further investigation and application in drug development and other scientific fields.

Data Presentation: Quantitative Analysis of this compound Content

The concentration of this compound in Rubia cordifolia can vary depending on the plant population and the extraction method employed. The following table summarizes quantitative data from various studies.

Plant Material/ExtractAnalytical MethodThis compound ContentReference
Rubia cordifolia roots (Pachamalai population)HPTLC0.284%[5]
Rubia cordifolia roots (Kolli Hills population)HPTLC0.280%[5]
Methanolic extract of R. cordifolia rootsHPTLC17.960 ± 0.658 µg/mg[6]
Marketed preparation A of R. cordifoliaHPTLC21.741 ± 0.746 µg/mg[6]
Marketed preparation B of R. cordifoliaHPTLC18.289 ± 1.014 µg/mg[6]
Adventitious roots cultured with α-ketoglutaric acidHPLC19.61 mg/g[7]
Bioactive fraction F4 from root extractRP-HPLC3.24 ± 0.18% (w/w)[8]

Experimental Protocols

This section details various methods for extracting this compound from Rubia cordifolia roots.

Protocol 1: Serial Exhaustive Extraction

This method utilizes solvents of increasing polarity to extract a wide range of compounds, including this compound.[1]

Materials and Equipment:

  • Dried and powdered roots of Rubia cordifolia

  • Hexane

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Ethanol

  • Shaker

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Oven

Procedure:

  • Weigh 100 grams of powdered Rubia cordifolia root and place it in a suitable flask.

  • Add a sufficient volume of hexane to immerse the powder.

  • Place the flask on a shaker at 20°C for 8-10 hours.[1]

  • Filter the mixture to separate the filtrate from the plant material.

  • Air dry the plant material completely.

  • Repeat the extraction with hexane on the air-dried powder twice more. Pool the hexane filtrates.

  • Subsequently, extract the air-dried powder in the same manner with dichloromethane, followed by ethyl acetate, and finally ethanol.[1]

  • Concentrate each solvent extract using a rotary evaporator.

  • Dry the concentrated extracts in an oven at 60°C.[1] this compound is expected to be present in the less polar fractions like dichloromethane and ethyl acetate.

Protocol 2: Ethanolic Extraction by Boiling

This is a simpler and faster method for extracting anthraquinones.[7]

Materials and Equipment:

  • Dried and powdered adventitious or natural roots of Rubia cordifolia

  • 80% Ethanol

  • Boiling apparatus (e.g., beaker, hot plate)

  • Filtration apparatus (0.45 μm filter)

  • Mortar and pestle

Procedure:

  • Dry the collected roots at 50°C for 72 hours and then powder them using a mortar and pestle.[7]

  • Weigh a standardized quantity (e.g., 0.1 g) of the powdered roots.

  • Add 10 mL of 80% ethanol to the powder in a beaker.

  • Boil the mixture for 30 minutes.[7]

  • Allow the solution to cool to room temperature.

  • Filter the solution through a 0.45 μm filter.[7]

  • The filtrate is now ready for analysis or further purification.

Protocol 3: Methanolic Extraction using Soxhlet Apparatus

This method is suitable for exhaustive extraction and is often used for preparing extracts for quantitative analysis.[6][9]

Materials and Equipment:

  • Dried and powdered roots of Rubia cordifolia

  • Methanol (99.5% purity)[6]

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Accurately weigh 10g of dried and powdered roots of R. cordifolia.[6]

  • Place the powdered material in a thimble and insert it into the Soxhlet extractor.

  • Add 100 mL of methanol to the round-bottom flask.[6]

  • Assemble the Soxhlet apparatus and heat the flask using a heating mantle to 50°C.[6]

  • Continue the extraction for 2 hours.[6]

  • After extraction, cool the solution and concentrate the methanolic extract using a rotary evaporator.

Visualization of Methodologies

Diagram 1: General Workflow for this compound Extraction and Analysis

Extraction_Workflow A Plant Material (Rubia cordifolia roots) B Drying and Powdering A->B C Extraction B->C D Filtration / Separation C->D E Solvent Evaporation (Concentration) D->E F Crude Extract E->F G Purification (e.g., Column Chromatography) F->G I Analysis (HPTLC, HPLC) F->I Direct Analysis H Isolated this compound G->H H->I

Caption: A generalized workflow for the extraction and analysis of this compound from Rubia cordifolia.

Diagram 2: Logical Relationship in Serial Exhaustive Extraction

Serial_Extraction Start Powdered Rubia cordifolia Hexane Hexane (Non-polar) Start->Hexane Step 1 DCM Dichloromethane Hexane->DCM Step 2 End Extracted Phytochemicals Hexane->End EtOAc Ethyl Acetate DCM->EtOAc Step 3 DCM->End EtOH Ethanol (Polar) EtOAc->EtOH Step 4 EtOAc->End EtOH->End

Caption: The sequential process of serial exhaustive extraction based on increasing solvent polarity.

Purification and Analysis

Following extraction, the crude extract can be subjected to further purification to isolate this compound. Techniques such as column chromatography are commonly employed. The quantification of this compound in the extracts is typically performed using High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC).

HPTLC Analysis

A validated HPTLC method for the simultaneous quantification of this compound and alizarin has been reported with the following parameters:[6]

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene: Ethyl Acetate: Glacial Acetic Acid (6:3.5:0.5; v/v/v).[6]

  • Detection: Densitometric scanning at 254 nm.[6]

  • Rf value for this compound: 0.57 ± 0.007.[6]

Another study used a mobile phase of toluene-ethyl acetate-formic acid (9.8:0.2:0.1 v/v) with detection at 255 nm.[3][10]

HPLC Analysis

For HPLC analysis, a common setup involves:[7]

  • System: Agilent 1100 Series HPLC system with a diode array UV detector.

  • Column: Spherisorb ODS column.

  • Mobile Phase: 50:50 proportions of 0.5% triethylamine in water and acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: 250 nm.[7]

Signaling Pathway Interaction: Tyrosinase Inhibition

This compound extracted from Rubia cordifolia has been shown to be a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis and enzymatic browning in foods.[8] This inhibitory action suggests a potential application of this compound in dermatology for hyperpigmentation disorders and in the food industry as a natural anti-browning agent. Molecular docking studies indicate that this compound may interact with the copper ions in the active site of tyrosinase.[8]

Diagram 3: this compound's Inhibitory Action on Tyrosinase

Tyrosinase_Inhibition Tyrosinase Tyrosinase Enzyme (Active Site with Copper Ions) Product Product (Melanin Precursors) Tyrosinase->Product Catalyzes Conversion Substrate Substrate (e.g., L-DOPA) Substrate->Tyrosinase Binds to Active Site This compound This compound This compound->Inhibition Inhibition->Tyrosinase Competitively Inhibits

Caption: The competitive inhibition of the tyrosinase enzyme by this compound.

Conclusion

The protocols and data presented here offer a comprehensive guide for the extraction, quantification, and preliminary application-oriented investigation of this compound from Rubia cordifolia. The choice of extraction method will depend on the specific research goals, required purity, and available resources. The provided analytical parameters will aid in the accurate quantification and identification of this compound in the obtained extracts. Further research into the pharmacological properties and potential therapeutic applications of this compound is a promising area of study.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Purpurin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring red anthraquinone pigment found in the roots of the madder plant (Rubia tinctorum) and other Rubia species. It is of significant interest to researchers in various fields, including pharmacology, natural product chemistry, and dye analysis, due to its biological activities and historical use as a textile dye. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of this compound in different matrices, such as plant extracts, pharmaceutical formulations, and dyed textiles.

This document provides detailed application notes and protocols for the HPLC analysis of this compound, designed to guide researchers in developing and implementing robust analytical methods.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and a related compound, Alizarin, which is often analyzed concurrently. The data is compiled from various studies and provides a reference for method validation parameters.

Table 1: HPLC and HPTLC Method Parameters for this compound and Alizarin Analysis

ParameterThis compoundAlizarinReference Method
Linearity Range100 - 2000 ng/spot100 - 2000 ng/spotHPTLC[1]
Correlation Coefficient (R²)0.99670.9941HPTLC[1]
Limit of Detection (LOD)18.36 ± 0.72 ng/spot23.87 ± 0.52 ng/spotHPTLC[1]
Limit of Quantification (LOQ)55.08 ± 0.26 ng/spot71.61 ± 0.84 ng/spotHPTLC[1]

Note: The data in Table 1 is derived from a High-Performance Thin-Layer Chromatography (HPTLC) method and serves as a valuable reference for establishing a validated HPLC method.

Table 2: Reported Content of this compound and Alizarin in Rubia Species

Plant MaterialThis compound Content (mg/g dry weight)Alizarin Content (mg/g dry weight)Source
Rubia tinctorum hairy root cultures (solid B5 medium)5.94-[2]
Rubia tinctorum hairy root cultures (solid 1/2 NMS medium)-2.14[2]
Rubia tinctorum roots (from nature)2.6 - 8.10.4 - 12.3[2]
Rubia tinctorum cultivars3.5 - 1236.1 - 21.8[3]

Experimental Protocols

Sample Preparation from Plant Material (Rubia tinctorum roots)

This protocol describes the extraction of this compound from dried and powdered madder roots.

Materials:

  • Dried and powdered Rubia tinctorum roots

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Sonication bath

  • Rotary evaporator

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Extraction:

    • Weigh 1 gram of powdered madder root into a flask.

    • Add 50 mL of methanol and sonicate for 20 minutes.[2]

    • Alternatively, reflux the sample with an ethanol-water (1:1, v/v) mixture for 2-3 hours.

    • Filter the extract to remove solid plant material.

  • Hydrolysis (Optional, to release aglycones from glycosides):

    • The methanolic extract can be subjected to acid hydrolysis to convert anthraquinone glycosides to their aglycone forms, including this compound.

    • Note: Acidic treatment may lead to the formation of artifacts, so this step should be used with caution and validated.[2]

  • Purification by Solid Phase Extraction (SPE):

    • Evaporate the filtered extract to dryness using a rotary evaporator.

    • Reconstitute the residue in a suitable solvent (e.g., methanol-water mixture).

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

    • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

    • Elution: Elute the anthraquinones, including this compound, with a less polar solvent like methanol or acetonitrile.

    • Collect the eluate and evaporate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried eluate in the HPLC mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general method for the analysis of this compound. Method optimization and validation are recommended for specific applications.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Column Reversed-phase C8 or C18 column (e.g., Luna C8, 5 µm, 4.6 x 250 mm).
Mobile Phase A 20 mM ammonium formate and formic acid in water (pH 3.00) or 0.1% phosphoric acid in water.[2]
Mobile Phase B Acetonitrile or Methanol.
Gradient Elution A gradient program is recommended for optimal separation of this compound and other anthraquinones. An example gradient is provided below.
Flow Rate 1.0 mL/min.
Column Temperature 25 - 30 °C.
Detection Wavelength 254 nm.[1]
Injection Volume 10 - 20 µL.

Example Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
05545
202080
252080
265545
305545

This is an example gradient and should be optimized for the specific column and analytes.

System Suitability: Before sample analysis, the HPLC system should be equilibrated, and system suitability should be checked by injecting a standard solution of this compound multiple times. Parameters such as peak retention time, peak area, tailing factor, and theoretical plates should be monitored to ensure the system is performing adequately.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Plant Material (e.g., Rubia tinctorum roots) extraction Solvent Extraction (Methanol or Ethanol/Water) plant_material->extraction hydrolysis Acid Hydrolysis (Optional) extraction->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe final_sample Final Sample in Mobile Phase spe->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation C8 or C18 Column Separation hplc_injection->separation detection UV/PDA Detection (254 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship start Start: this compound Analysis sample_selection Select Sample Matrix (Plant, Formulation, etc.) start->sample_selection protocol_selection Choose Appropriate Extraction Protocol sample_selection->protocol_selection method_development HPLC Method Development & Optimization protocol_selection->method_development validation Method Validation (Linearity, LOD, LOQ, etc.) method_development->validation routine_analysis Routine Sample Analysis validation->routine_analysis end End: Quantitative Results routine_analysis->end

Caption: Logical steps for developing a this compound HPLC method.

References

Application Notes and Protocols: Purpurin as a Natural Dye for Cotton Printing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (1,2,4-trihydroxyanthraquinone) is a significant natural red dye belonging to the anthraquinone family of colorants.[1] It is a principal component of the historical dye madder, extracted from the roots of the madder plant (Rubia tinctorum L.).[1][2] While often found alongside alizarin in madder extracts, this compound itself imparts a range of red to yellowish-red hues. Its ability to form stable complexes with metal salts (mordants) makes it a viable candidate for dyeing cellulosic fibers like cotton. These application notes provide detailed protocols for the extraction of this compound, its application in cotton printing, and an overview of its performance characteristics.

Data Presentation: Colorimetric and Fastness Properties

Quantitative data for textiles dyed with isolated this compound on cotton is limited in publicly available literature. The following tables summarize relevant data for madder-dyed cotton and a this compound-iron complex on silk, which can serve as a reference.

Table 1: Colorimetric Data (CIELAB) of Madder-Dyed Cotton with Different Mordants

Mordant (5% owf)Lab*
Alum52.824.518.2
Ferrous Sulfate38.18.25.6
Copper Sulfate45.315.712.9

Source: Adapted from studies on madder-dyed cotton. The CIELAB color space is used to define color coordinates: L (lightness), a* (redness-greenness), and b* (yellowness-blueness).*[3]

Table 2: Color Fastness of this compound-Fe²⁺ Complex Printed on Silk Fabric

Fastness TestRating (Grade 1-5)
Washing Fastness (Color Change)4
Washing Fastness (Staining)4
Dry Rubbing Fastness4-5
Wet Rubbing Fastness4
Light Fastness4

Source: Data from a study on a synthesized this compound-Fe²⁺ complex printed on silk.[4] This provides an indication of the potential fastness of this compound when complexed with a metal mordant.

Experimental Protocols

Protocol 1: Extraction of this compound-Rich Dye from Madder Root

This protocol describes an aqueous extraction method designed to favor the formation and extraction of this compound from madder root. This compound is primarily formed through the decarboxylation of pseudothis compound during the drying and extraction process.[2]

Materials:

  • Dried and ground madder root (Rubia tinctorum)

  • Distilled water

  • Beaker or stainless steel pot

  • Heating plate with magnetic stirrer

  • Filter paper or fine cloth

  • Storage container

Procedure:

  • Weigh the desired amount of dried and ground madder root.

  • In a beaker or stainless steel pot, add distilled water at a liquor ratio of 40:1 (e.g., 400 mL of water for 10 g of madder root).

  • Add the ground madder root to the water.

  • Gently heat the mixture to a temperature between 45°C and 65°C.[5][6] Avoid boiling, as higher temperatures may alter the dye composition.

  • Maintain this temperature and stir the mixture continuously for 60 to 90 minutes to facilitate the enzymatic hydrolysis of glycosides and the conversion of precursors to this compound.[5]

  • After the extraction period, turn off the heat and allow the mixture to cool.

  • Filter the extract through filter paper or a fine cloth to separate the dye liquor from the solid root particles.

  • The resulting this compound-rich dye solution is now ready for use in preparing the printing paste or can be stored in a cool, dark place.

Protocol 2: Preparation of Cotton Fabric for Printing

Proper preparation of cotton fabric is crucial for achieving vibrant and colorfast prints. This involves two key steps: scouring and mordanting.

2.1 Scouring

Scouring removes natural waxes, pectins, and any sizing materials from the cotton fibers, ensuring even dye uptake.[2]

Materials:

  • 100g of cotton fabric

  • Soda ash (sodium carbonate)

  • pH-neutral detergent

  • Large stainless steel pot

  • Water

Procedure:

  • Wash the cotton fabric in a washing machine with a hot cycle and a pH-neutral detergent to remove any preliminary impurities.[7]

  • Fill a large stainless steel pot with enough water to allow the fabric to move freely.

  • For every 100g of dry cotton, add 2 teaspoons of pH-neutral detergent and 8 teaspoons of washing soda to the pot.[2]

  • Heat the water to a simmer (around 80-90°C).

  • Introduce the wet cotton fabric into the pot.

  • Simmer the fabric for 1-2 hours, stirring occasionally to ensure even scouring.[7] The water will likely turn brown as impurities are removed.[2]

  • After scouring, allow the water to cool before removing the fabric.

  • Rinse the fabric thoroughly with clean water until the water runs clear.

2.2 Mordanting

Mordanting involves treating the fabric with a metal salt, which acts as a bridge between the dye molecule and the cotton fiber, improving color yield and fastness.[8] A two-step tannin-alum process is effective for cotton.

Materials:

  • Scoured cotton fabric

  • Tannin extract (e.g., oak gall, myrobalan)

  • Aluminum potassium sulfate (alum)

  • Two separate containers (stainless steel or plastic)

Procedure: Step 1: Tannin Treatment

  • Weigh the dry, scoured cotton fabric.

  • In a container, dissolve tannin extract at 10% of the weight of the fabric (WOF) in hot water.

  • Fill the container with enough warm water to cover the fabric.

  • Submerge the wet, scoured cotton in the tannin bath and leave it to soak for at least 1-2 hours, or overnight for deeper shades.[9]

  • Remove the fabric and gently squeeze out the excess liquid. Do not rinse.[10]

Step 2: Alum Mordanting

  • In a separate container, dissolve alum at 15% WOF in hot water.

  • Fill the container with enough warm water to cover the fabric.

  • Transfer the tannin-treated, damp fabric to the alum bath.

  • Let the fabric soak for at least 2 hours, or overnight.

  • Remove the fabric, gently squeeze out the excess mordant solution, and rinse lightly. The fabric can be used immediately for printing or dried and stored for later use.

Protocol 3: Cotton Block Printing with this compound

This protocol outlines the preparation of a printing paste and the block printing process.

Materials:

  • This compound-rich dye extract (from Protocol 1)

  • Natural thickener (e.g., gum tragacanth, guar gum)

  • Mordanted cotton fabric (from Protocol 2)

  • Hand-carved wooden printing blocks

  • Shallow tray for the printing paste

  • Soft padded surface for printing

Procedure: 1. Preparation of the Printing Paste

  • To thicken the this compound dye extract, gradually add a natural thickener like gum tragacanth or guar gum while stirring continuously until a smooth, honey-like consistency is achieved. The exact amount of thickener will depend on the desired viscosity.

  • Let the paste sit for at least 30 minutes to allow the thickener to fully hydrate.

2. Block Printing

  • Lay the mordanted cotton fabric flat on a soft, padded surface.

  • Pour a small amount of the this compound printing paste into a shallow tray.

  • Press the carved wooden block evenly into the printing paste.

  • Carefully lift the block and press it firmly onto the fabric with even pressure.

  • Repeat the process to create the desired pattern, ensuring consistent application of the paste.

  • Allow the printed fabric to air dry completely, which may take up to 24 hours.

3. Fixation and Rinsing

  • To fix the dye, steaming the dried, printed fabric is a common method. Roll the fabric between layers of paper and steam for 30-60 minutes.

  • After steaming, allow the fabric to cool completely.

  • Rinse the fabric in cold water to remove any excess paste and unfixed dye.

  • Wash gently with a pH-neutral soap and rinse again.

  • Hang the fabric to dry away from direct sunlight.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Protocol 1: this compound Extraction cluster_fabric_prep Protocol 2: Fabric Preparation cluster_printing Protocol 3: Cotton Printing madder Dried Madder Root extraction Aqueous Extraction (45-65°C, 60-90 min) madder->extraction filtration Filtration extraction->filtration purpurin_extract This compound-Rich Extract filtration->purpurin_extract printing_paste Printing Paste Preparation purpurin_extract->printing_paste cotton Raw Cotton Fabric scouring Scouring (Soda Ash & Detergent) cotton->scouring mordanting Mordanting (Tannin & Alum) scouring->mordanting prepared_fabric Prepared Cotton Fabric mordanting->prepared_fabric block_printing Block Printing prepared_fabric->block_printing thickener Thickener (e.g., Gum Tragacanth) thickener->printing_paste printing_paste->block_printing drying Air Drying block_printing->drying fixation Fixation (Steaming) drying->fixation rinsing Rinsing & Washing fixation->rinsing final_product Printed Cotton Fabric rinsing->final_product purpurin_interaction cellulose Cellulose Polymer Chain (-OH groups) mordant Al³⁺ (from Alum) cellulose->mordant Coordination Bond This compound This compound Molecule (C₁₄H₈O₅) mordant->this compound Chelation

References

Application Notes and Protocols: Electrochemical Detection of Metal Ions Using Purpurin-Modified Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and proposed protocols for the electrochemical detection of heavy metal ions using electrodes modified with purpurin. This compound (1,2,4-trihydroxyanthraquinone) is an organic dye belonging to the anthraquinone family, known for its ability to form stable complexes with various metal ions. This property, combined with its inherent redox activity, makes it a promising candidate for the fabrication of sensitive and selective electrochemical sensors.

While specific literature on this compound-modified electrodes for metal ion detection is limited, the following protocols are based on established methods for similar anthraquinone derivatives and the known electrochemical behavior of this compound.

Principle of Detection

The electrochemical detection of metal ions using a this compound-modified electrode is typically based on a two-step process:

  • Preconcentration: The this compound immobilized on the electrode surface acts as a chelating agent, capturing metal ions from the sample solution onto the electrode. This accumulation step enhances the sensitivity of the measurement.

  • Electrochemical Detection: The accumulated metal ions are then electrochemically reduced or oxidized. The resulting current signal, which is proportional to the concentration of the metal ion, is measured using techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

Data Presentation: Performance of Anthraquinone-Based Sensors

The following table summarizes the typical analytical performance of electrochemical sensors based on anthraquinone derivatives for the detection of various heavy metal ions. These values provide an expected range of performance for a this compound-modified electrode.

Metal IonElectrode ModifierDetection MethodLinear RangeDetection Limit (LOD)Reference
Lead (Pb²⁺)1,4-bis(prop-2'-enyloxy)-9,10-anthraquinoneDPASV2.0 x 10⁻⁹ - 1.06 x 10⁻⁵ M1 x 10⁻⁹ M[1]
Copper (Cu²⁺)Anthraquinone-based chemodosimeterVoltammetry--[2]
Cadmium (Cd²⁺)Nitrogen-doped carbonDP-ASV3.0 - 150 nM2.0 nM[3]
Aluminum (Al³⁺)Alizarin Red SVoltammetry1.0 x 10⁻⁵ - 1.0 x 10⁻⁷ M1.5 x 10⁻⁷ M[4]

Experimental Protocols

Preparation of a this compound-Modified Glassy Carbon Electrode (GCE) - Drop-Casting Method

This protocol describes a simple and common method for modifying a glassy carbon electrode with this compound.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound powder

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized water

  • Ethanol

  • Nitrogen gas

Protocol:

  • Electrode Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Polish with 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any adsorbed particles.

    • Rinse again with deionized water and dry under a gentle stream of nitrogen.

  • Preparation of this compound Solution:

    • Prepare a 1.0 mM solution of this compound in DMF.

  • Electrode Modification:

    • Carefully drop-cast 5-10 µL of the this compound solution onto the polished GCE surface.

    • Allow the solvent to evaporate slowly in a dust-free environment at room temperature or under a gentle stream of nitrogen.

    • The resulting this compound-modified GCE (this compound/GCE) is now ready for use.

Electrochemical Detection of Lead (Pb²⁺) using Differential Pulse Anodic Stripping Voltammetry (DPASV)

This proposed protocol is adapted from methods used for other anthraquinone-based sensors for lead detection.[1]

Apparatus:

  • Potentiostat/Galvanostat with a three-electrode cell

  • This compound/GCE (Working Electrode)

  • Ag/AgCl (Reference Electrode)

  • Platinum wire (Counter Electrode)

Reagents:

  • Acetate buffer (0.1 M, pH 5.0)

  • Standard stock solution of Pb²⁺ (1000 ppm)

Protocol:

  • Preconcentration Step:

    • Immerse the electrodes in an electrochemical cell containing the acetate buffer solution with a known concentration of Pb²⁺.

    • Apply a preconcentration potential of -1.2 V (vs. Ag/AgCl) for a specified time (e.g., 120 seconds) while stirring the solution.

  • Equilibration Step:

    • Stop the stirring and allow the solution to become quiescent for 10 seconds.

  • Stripping Step:

    • Scan the potential from -1.2 V to -0.2 V using DPASV with the following parameters:

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Rate: 20 mV/s

    • Record the resulting voltammogram. The peak current corresponding to the oxidation of lead will appear at a potential characteristic of Pb²⁺.

  • Calibration:

    • Repeat the measurement with varying concentrations of Pb²⁺ to construct a calibration curve of peak current versus concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_detection Metal Ion Detection polish_gce Polish GCE clean_gce Clean & Dry GCE polish_gce->clean_gce drop_cast Drop-cast this compound clean_gce->drop_cast prepare_this compound Prepare this compound Solution prepare_this compound->drop_cast dry_electrode Dry Electrode drop_cast->dry_electrode preconcentration Preconcentration of Metal Ions dry_electrode->preconcentration equilibration Equilibration preconcentration->equilibration stripping Voltammetric Stripping equilibration->stripping data_analysis Data Analysis stripping->data_analysis

Caption: Workflow for fabrication and application of a this compound-modified electrode.

Signaling Pathway for Metal Ion Detection

signaling_pathway cluster_electrode Electrode Surface This compound Immobilized this compound Complex This compound-Metal Complex MetalIon_sol Metal Ion (in solution) MetalIon_sol->Complex Chelation ReducedMetal Reduced Metal (M⁰) Complex->ReducedMetal Electrochemical Reduction ReducedMetal->MetalIon_sol Stripping (Oxidation) & Current Signal

Caption: Proposed mechanism for metal ion detection at a this compound-modified electrode.

Concluding Remarks

The use of this compound-modified electrodes presents a promising avenue for the development of simple, sensitive, and cost-effective sensors for heavy metal ion detection. The protocols provided herein offer a foundational methodology for researchers to begin exploring this application. Optimization of experimental parameters, such as pH of the supporting electrolyte, preconcentration time, and potential, will be crucial for achieving the best analytical performance for specific target metal ions. Further research is warranted to fully characterize the performance of this compound-modified electrodes and validate their application in real-world sample analysis.

References

Purpurin as a Photosensitizer in Photodynamic Therapy for Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of purpurin and its derivatives as photosensitizers in the photodynamic therapy (PDT) of cancer. It is intended to guide researchers in designing and conducting both in vitro and in vivo studies to evaluate the efficacy and mechanisms of this compound-based PDT.

Introduction

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tumor destruction.[1][2][3] this compound, a naturally occurring anthraquinone, and its derivatives such as this compound 18, have emerged as promising photosensitizers due to their favorable photophysical properties and significant phototoxicity against various cancer cells.[4][5][6] This document outlines the core principles, experimental methodologies, and expected outcomes associated with the use of this compound in cancer PDT.

Mechanism of Action

The primary mechanism of this compound-mediated PDT involves the generation of cytotoxic ROS upon activation by light.[5][7] The process can be summarized as follows:

  • Administration and Cellular Uptake : this compound, often formulated to improve bioavailability, is administered and preferentially accumulates in tumor tissues.[1][8]

  • Photoexcitation : Upon irradiation with light of a specific wavelength (typically in the red region of the spectrum), the this compound molecule absorbs a photon and transitions from its ground state to an excited singlet state.

  • Intersystem Crossing : The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state.

  • Energy Transfer and ROS Generation : The triplet-state this compound can transfer its energy to molecular oxygen (Type II reaction), generating highly reactive singlet oxygen (¹O₂). Alternatively, it can participate in electron transfer reactions (Type I reaction) to produce other ROS such as superoxide anions and hydroxyl radicals.[2]

  • Oxidative Stress and Cell Death : The generated ROS induce oxidative stress within the cancer cells, leading to damage of cellular components including lipids, proteins, and nucleic acids. This ultimately triggers cell death pathways, primarily apoptosis.[4][9]

This compound-based PDT has been shown to induce apoptosis through the mitochondrial pathway, involving the disruption of the mitochondrial membrane potential.[9] Furthermore, studies have indicated that this compound can inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation in cancer.[4][10]

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of this compound and its derivatives in cancer cell lines and animal models.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Derivatives

CompoundCancer Cell LineIC50 (µM)Incubation Time (h)Reference
This compoundA549 (Lung)3024[5]
This compound 184T1 (Breast)0.5 (with light)Not Specified[4]
This compound 18HeLa (Cervical)Not Specified24[11]
This compound 18A549 (Lung)Not Specified24[11]

Table 2: In Vivo Tumor Growth Inhibition with this compound 18-PDT in a 4T1 Breast Cancer Mouse Model

Treatment GroupThis compound 18 Dose (mg/kg)Light Dose (J/cm²)Tumor Volume (Day 14, mm³) (Mean ± SD)Reference
Control00~1800[12][13]
Light Only0600~1700[12][13]
This compound 18 Only0.6250~1600[12][13]
This compound 18-PDT0.625600~400[12][13]

Table 3: Characterization of this compound 18-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
F1248.43Not Specified-15.97[14]
F2210.10Not Specified-19.20[14]
F3174.59Not Specified-20.70[14]
F4158.59Not Specified-28.73[14]

Experimental Protocols

In Vitro Assays

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound-PDT on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, 4T1)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Light source with appropriate wavelength for this compound excitation (e.g., 630 nm LED array)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include wells with medium only (no cells) as a background control and cells with medium containing the same concentration of DMSO as the highest this compound concentration as a vehicle control.

  • Incubate the plate for a predetermined time (e.g., 24 hours) to allow for cellular uptake of this compound.

  • After incubation, wash the cells twice with PBS.

  • Add 100 µL of fresh complete culture medium to each well.

  • Irradiate the plate with the light source at a specific light dose (e.g., 1-10 J/cm²). A parallel plate should be kept in the dark to assess dark toxicity.

  • Incubate the plates for another 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Remove the medium and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Intracellular ROS using DCFH-DA Assay

Objective: To quantify the generation of intracellular ROS following this compound-PDT.[9][10]

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound stock solution

  • PBS

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)

  • Light source

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black 96-well plate (for plate reader) or a 6-well plate (for flow cytometry).

  • Treat the cells with this compound at the desired concentration for a specified duration.

  • Wash the cells with PBS.

  • Load the cells with 10-20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Add fresh medium and irradiate the cells with the light source.

  • Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.[10]

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound-PDT.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound stock solution

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Light source

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound followed by light irradiation as described in Protocol 1.

  • Harvest the cells (including floating cells in the medium) at different time points post-treatment (e.g., 6, 12, 24 hours).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are early apoptotic cells.

    • Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive cells are necrotic cells.

In Vivo Studies

Protocol 4: Evaluation of this compound-PDT Efficacy in a Subcutaneous Tumor Model

Objective: To assess the anti-tumor efficacy of this compound-PDT in a mouse xenograft or syngeneic model.[12][15]

Materials:

  • Female BALB/c or nude mice (6-8 weeks old)

  • Cancer cell line (e.g., 4T1, A549)

  • This compound formulation (e.g., this compound 18 dissolved in a suitable vehicle or encapsulated in nanoparticles)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Light source with a fiber optic diffuser

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomly divide the mice into treatment groups (e.g., Control, Light only, this compound only, this compound-PDT).

  • Administer the this compound formulation to the mice in the designated groups. The route of administration (e.g., intravenous, intraperitoneal, intratumoral) and dose (e.g., 0.625 mg/kg for this compound 18) should be optimized.[12]

  • After a predetermined drug-light interval (e.g., 24 hours), anesthetize the mice.

  • Irradiate the tumor area with the light source at a specific wavelength and light dose (e.g., 630 nm, 100-600 J/cm²).[12][15]

  • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days for the duration of the study (e.g., 14-21 days).[16][17]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Formulation

Protocol 5: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare a nanoparticle formulation of this compound to improve its solubility and delivery.[1][11]

Materials:

  • This compound 18

  • Lipid (e.g., Compritol 888 ATO, Precirol ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • High-speed homogenizer or sonicator

Procedure:

  • Melt the lipid at a temperature above its melting point (e.g., 75-85°C).

  • Disperse the this compound in the molten lipid.

  • Heat the aqueous surfactant solution to the same temperature.

  • Add the hot aqueous phase to the lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a hot oil-in-water emulsion.

  • Disperse the hot nanoemulsion in cold water (2-5°C) under constant stirring to allow for the solidification of the lipid nanoparticles.

  • The resulting SLN suspension can be further processed (e.g., lyophilized) for storage.

  • Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.[14][18]

Visualization of Pathways and Workflows

PDT_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Purpurin_admin This compound Administration Purpurin_uptake Cellular Uptake Purpurin_admin->Purpurin_uptake Accumulation in Tumor GroundState This compound (Ground State) Purpurin_uptake->GroundState SingletState Excited Singlet State GroundState->SingletState Photoexcitation TripletState Excited Triplet State SingletState->TripletState Intersystem Crossing TripletState->GroundState ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) TripletState->ROS Energy/Electron Transfer O2 Oxygen (³O₂) O2->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Light Light (hν) Light->SingletState

Caption: General mechanism of this compound-mediated photodynamic therapy.

PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling Pathway cluster_apoptosis Apoptosis Regulation Purpurin_PDT This compound-PDT (ROS Generation) PI3K PI3K Purpurin_PDT->PI3K Inhibits Apoptosis Apoptosis Purpurin_PDT->Apoptosis Induces pAKT p-AKT (Active) PI3K->pAKT Activates AKT AKT Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Promotes Bcl2->Apoptosis Inhibits

Caption: Inhibition of the PI3K/AKT survival pathway by this compound-PDT.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Purpurin_Incubation This compound Incubation Cell_Culture->Purpurin_Incubation Light_Irradiation Light Irradiation Purpurin_Incubation->Light_Irradiation Viability Cell Viability Assay (MTT) Light_Irradiation->Viability ROS_Detection ROS Detection (DCFH-DA) Light_Irradiation->ROS_Detection Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Light_Irradiation->Apoptosis_Assay Tumor_Model Tumor Implantation (Mouse Model) Purpurin_Admin This compound Administration Tumor_Model->Purpurin_Admin Tumor_Irradiation Tumor Irradiation Purpurin_Admin->Tumor_Irradiation Tumor_Measurement Tumor Volume Measurement Tumor_Irradiation->Tumor_Measurement

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Purpurin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (1,2,4-trihydroxyanthraquinone) is a naturally occurring red pigment found in the roots of the madder plant (Rubia tinctorum L.).[1][2] Beyond its traditional use as a dye, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including its potent antioxidant properties.[3][4][5] The robust antioxidant nature of this compound is a cornerstone of its therapeutic potential, contributing to its anti-inflammatory, neuroprotective, and chemopreventive effects.[2][3][5][6] This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant activity of this compound using common and reliable assays.

Data Presentation: Quantitative Antioxidant Activity of this compound

The following tables summarize the quantitative data on the antioxidant activity of this compound from comparative studies. Butylated hydroxyanisole (BHA) and Ethylenediaminetetraacetic acid (EDTA) are used as standard positive controls for antioxidant and chelating activities, respectively.

Table 1: Radical Scavenging Activity of this compound [1]

AssayTest CompoundIC50 (µM)
DPPH Radical Scavenging This compound12.91 ± 0.53
BHA18.23 ± 0.71
ABTS Radical Cation Scavenging This compound15.62 ± 0.68
BHA4.85 ± 0.19
Hydrogen Peroxide Scavenging This compound5.29 ± 0.25
BHA4.81 ± 0.32

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Reducing Power of this compound (Ferricyanide Assay) [1]

Concentration (µM)Absorbance at 700 nm
This compound
10.021 ± 0.001
100.082 ± 0.002
500.355 ± 0.005
1000.689 ± 0.007
2501.450 ± 0.041
BHA
10.019 ± 0.001
100.075 ± 0.002
500.324 ± 0.004
1000.605 ± 0.003
2501.352 ± 0.033

Higher absorbance indicates greater reducing power.

Table 3: Ferrous Ion Chelating Activity of this compound [1]

Concentration (µM)Chelating Activity (%)
This compound
11.2 ± 0.5
102.5 ± 0.8
505.8 ± 1.2
1009.1 ± 1.5
25015.4 ± 2.1
EDTA
125.6 ± 2.3
1058.7 ± 3.1
5085.4 ± 4.2
10096.2 ± 4.8
25098.9 ± 5.0

Higher percentage indicates greater chelating activity.

Experimental Protocols

Herein are detailed protocols for the key experiments cited. These protocols are designed to be clear, concise, and reproducible for investigators.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7][8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid or BHA)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 1, 10, 50, 100, 250 µM). Prepare similar dilutions for the positive control.

  • Assay:

    • To a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or phosphate buffer

  • Positive control (e.g., Trolox or BHA)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with methanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the positive control.

  • Assay:

    • To a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 10 µL of methanol.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[9][10]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) for standard curve

  • Positive control (e.g., Ascorbic acid or BHA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[2]

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄.

  • Assay:

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes.[2]

  • Measurement: Measure the absorbance at 593 nm.[11]

  • Calculation: Calculate the FRAP value of the samples by comparing their absorbance to the standard curve of FeSO₄. The results are expressed as µM Fe(II) equivalents.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay determines the ability of an antioxidant to scavenge hydrogen peroxide, a reactive oxygen species.

Materials:

  • This compound

  • Hydrogen peroxide (40 mM in phosphate buffer, pH 7.4)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.

  • Assay:

    • To 2 mL of the this compound solution at different concentrations, add 0.6 mL of 40 mM H₂O₂ solution.

    • The control contains only the phosphate buffer and H₂O₂.

  • Incubation: Incubate the mixture for 10 minutes at room temperature.[12]

  • Measurement: Measure the absorbance of hydrogen peroxide at 230 nm.[12][13]

  • Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against concentration.

Ferrous Ion (Fe²⁺) Chelating Assay

This assay evaluates the ability of a compound to chelate ferrous ions, thereby preventing them from participating in the Fenton reaction, which generates harmful hydroxyl radicals.

Materials:

  • This compound

  • Ferrous chloride (FeCl₂) (2 mM)

  • Ferrozine (5 mM)

  • Methanol

  • Positive control (e.g., EDTA)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Assay:

    • To 1 mL of the this compound solution, add 0.05 mL of 2 mM FeCl₂.

    • Initiate the reaction by adding 0.2 mL of 5 mM ferrozine.

  • Incubation: Shake the mixture vigorously and incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance of the ferrous ion-ferrozine complex at 562 nm.[14]

  • Calculation of Chelating Activity: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without sample) and A_sample is the absorbance in the presence of the sample.

  • IC50 Determination: Determine the IC50 value from a plot of chelating activity against concentration.

Signaling Pathways and Experimental Workflows

The antioxidant and anti-inflammatory effects of this compound are mediated through its interaction with key cellular signaling pathways.

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_this compound Prepare this compound Stock & Dilutions dpph DPPH Assay prep_this compound->dpph abts ABTS Assay prep_this compound->abts frap FRAP Assay prep_this compound->frap h2o2 H2O2 Scavenging prep_this compound->h2o2 fe_chel Fe2+ Chelating prep_this compound->fe_chel prep_reagents Prepare Assay-Specific Reagents prep_reagents->dpph prep_reagents->abts prep_reagents->frap prep_reagents->h2o2 prep_reagents->fe_chel measurement Spectrophotometric Measurement dpph->measurement abts->measurement frap->measurement h2o2->measurement fe_chel->measurement calculation Calculate % Inhibition / Activity measurement->calculation ic50 Determine IC50 Values calculation->ic50

Caption: General workflow for in vitro antioxidant activity assessment of this compound.

This compound's Modulation of the MAPK and Bax/Bcl-2 Apoptotic Pathway

This compound has demonstrated neuroprotective effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade and regulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[15] This action helps to mitigate oxidative stress-induced neuronal cell death.

G cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome oxidative_stress Oxidative Stress (e.g., Ischemia, H2O2) mapk MAPK Activation (p38, JNK, ERK) oxidative_stress->mapk bax Bax (Pro-apoptotic) mapk->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) mapk->bcl2 Downregulates apoptosis Apoptosis (Neuronal Cell Death) bax->apoptosis bcl2->apoptosis This compound This compound This compound->mapk Inhibits This compound->bax Inhibits This compound->bcl2 Promotes

Caption: this compound's inhibitory effect on the MAPK/Bax-mediated apoptotic pathway.

This compound's Downregulation of the NLRP3 Inflammasome Pathway

This compound exhibits anti-inflammatory properties by down-regulating the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][16] This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.

G cluster_stimuli Inflammatory Stimuli cluster_inflammasome NLRP3 Inflammasome Complex cluster_activation Downstream Activation damps_pamps DAMPs / PAMPs (e.g., ATP, LPS) nlrp3 NLRP3 damps_pamps->nlrp3 Activates asc ASC nlrp3->asc Recruits pro_cas1 Pro-Caspase-1 asc->pro_cas1 Recruits cas1 Active Caspase-1 pro_cas1->cas1 Cleavage pro_il1b Pro-IL-1β cas1->pro_il1b Cleaves il1b Mature IL-1β pro_il1b->il1b inflammation Inflammation il1b->inflammation This compound This compound This compound->nlrp3 Inhibits Assembly & Activation

Caption: this compound's downregulation of the NLRP3 inflammasome pathway.

References

Application Notes and Protocols for Latent Fingermark Visualization Using Purpurin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (1,2,4-trihydroxyanthraquinone) is a natural dye that has demonstrated significant potential as a chemical reagent for the visualization of latent fingermarks, particularly on porous surfaces such as paper. This application is of considerable interest in forensic science and criminal investigations. This compound reacts with amino acid residues present in the eccrine sweat component of a fingermark deposit to produce a distinct coloration and photoluminescence, rendering the otherwise invisible print visible.

The developed fingermarks typically appear as yellow-orange impressions under white light. A key advantage of the this compound method is the photoluminescent properties of the developed prints, which can be observed when illuminated with a specific wavelength of light, enhancing the contrast and visibility of the fingermark, especially on complex or colored backgrounds. Studies have indicated that this compound can offer superior performance in terms of clarity and stability of the developed prints compared to some traditional reagents like ninhydrin and lawsone on certain substrates.[1]

This document provides detailed application notes and protocols for the use of this compound in latent fingermark visualization, based on available scientific literature.

Principle of Reaction

The visualization of latent fingermarks with this compound is based on its chemical reaction with the amino acids deposited from sweat. While the precise reaction mechanism is not fully elucidated in the readily available literature, it is understood to be analogous to the reactions of other amino-acid-sensitive reagents used in forensic science. The anthraquinone structure of this compound interacts with the amino groups of the amino acids present in the latent print residue. This interaction leads to the formation of a colored compound, which is observed as the developed fingermark.

Data Presentation

Table 1: Characteristics of this compound for Latent Fingermark Visualization
PropertyDescriptionReference
Reagent Type Amino Acid Sensitive Reagent[1]
Appearance of Developed Print Yellow-Orange[1]
Suitable Surfaces Porous surfaces (e.g., copier paper, thermal paper)[1]
Photoluminescence Yes[1]
Excitation Wavelength 440 nm[1]
Observation Filter Red filter[1]
Table 2: Comparison of this compound with Other Fingermark Visualization Reagents on Porous Surfaces
ReagentColor of Developed PrintPhotoluminescenceReported AdvantagesReported Disadvantages
This compound Yellow-OrangeYesGood performance on copier and thermal paper.[1]Detailed protocols and optimal conditions are not widely documented.
Ninhydrin Ruhemann's PurpleYes (with post-treatment)Well-established and widely used method.Can cause some inks to run; development can be slow without heat/humidity.
Lawsone Brown/PurpleYesNatural product, effective on paper surfaces.May not be as effective as other reagents on all porous substrates.
Alizarin Yellow-OrangeYesSimilar properties to this compound.[1]Less commonly used than ninhydrin.

Experimental Protocols

The following protocols are based on the available scientific literature. It is recommended that users conduct their own validation studies to optimize the procedures for their specific laboratory conditions and substrates.

Protocol 1: Preparation of this compound Working Solution

Materials:

  • This compound (1,2,4-trihydroxyanthraquinone)

  • Suitable solvent system (e.g., ethanol, acetone, or a mixture with a non-polar solvent like petroleum ether to prevent ink running)

  • Glass beakers and measuring cylinders

  • Magnetic stirrer and stir bar

  • Dark glass storage bottle

Procedure:

While the exact concentration from the key study by Akar (2021) is not publicly available, a starting concentration similar to that of other amino acid reagents can be proposed. Further optimization is necessary.

  • Prepare a stock solution: Dissolve a precise amount of this compound powder in a polar solvent such as ethanol or acetone to create a concentrated stock solution. A starting point could be a 0.1% to 0.5% (w/v) solution.

  • Prepare the working solution: Dilute the stock solution with a less polar carrier solvent, such as petroleum ether or heptane. A typical dilution might be 1 part stock solution to 10 parts carrier solvent. The addition of a small amount of acetic acid (e.g., 0.1-1% of the final volume) may be beneficial to catalyze the reaction, similar to ninhydrin formulations.

  • Mixing: Stir the solution thoroughly until the this compound is completely dissolved.

  • Storage: Store the working solution in a dark, airtight glass bottle to prevent degradation from light and evaporation.

Protocol 2: Development of Latent Fingermarks

Materials:

  • Porous evidence (e.g., paper, cardboard)

  • This compound working solution

  • Fume hood

  • Application method: dipping tray, spray bottle, or soft brush

  • Drying rack or line

  • Heat/humidity chamber (optional, for accelerated development)

  • Personal Protective Equipment (PPE): gloves, safety goggles, lab coat

Procedure:

  • Pre-examination: Visually examine the evidence for any existing visible prints. Photograph any visible prints before chemical treatment.

  • Application of this compound:

    • Dipping: In a shallow tray inside a fume hood, pour enough this compound working solution to cover the surface of the evidence. Immerse the item for a few seconds, then remove and allow the excess solution to drain off.

    • Spraying: Use a fine mist sprayer to evenly apply the this compound solution to the surface of the evidence within a fume hood. Avoid oversaturation to prevent running of the print and any inks.

    • Brushing: For delicate items, a soft brush can be used to carefully paint the this compound solution onto the area of interest. This method requires skill to avoid smudging the latent print.

  • Drying: Allow the treated evidence to air dry completely in a fume hood.

  • Development:

    • Ambient Conditions: At room temperature, the development of fingermarks may take several hours to a day or more.

    • Accelerated Development (Optional): To speed up the reaction, place the dried evidence in a humidity chamber at an elevated temperature (e.g., 60-80°C) and controlled relative humidity (e.g., 60-70%) for a shorter period (e.g., 5-20 minutes). The optimal conditions will need to be determined empirically.

  • Observation and Documentation:

    • Periodically check for the appearance of yellow-orange fingermarks.

    • Once the prints have developed to a sufficient clarity, photograph them using a high-resolution camera with appropriate lighting.

Protocol 3: Photoluminescence Visualization

Materials:

  • Forensic light source with an excitation wavelength of approximately 440 nm.

  • Red viewing filter (e.g., goggles or a filter for a camera lens).

  • High-resolution camera.

  • Darkened room or viewing cabinet.

Procedure:

  • Preparation: In a darkened environment, place the this compound-developed evidence.

  • Excitation: Illuminate the surface with the forensic light source set to an excitation wavelength of 440 nm.

  • Observation: View the evidence through a red filter. The developed fingermarks should fluoresce, appearing bright against the background.

  • Photography: Photograph the fluorescent prints through the red filter. Use appropriate camera settings (e.g., long exposure, appropriate aperture) to capture a clear image.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_application Fingermark Development cluster_visualization Visualization & Documentation prep1 Dissolve this compound in Polar Solvent prep2 Dilute with Non-Polar Carrier Solvent prep1->prep2 Creates Working Solution app1 Apply this compound Solution (Dip, Spray, or Brush) prep2->app1 app2 Air Dry in Fume Hood app1->app2 app3 Develop at Room Temp or with Heat/Humidity app2->app3 vis1 Visual Examination (White Light) app3->vis1 vis2 Photoluminescence (440nm Excitation, Red Filter) app3->vis2 doc1 Photography vis1->doc1 vis2->doc1

Caption: Experimental workflow for latent fingermark visualization using this compound.

signaling_pathway LatentFingermark Latent Fingermark Residue on Porous Surface AminoAcids Amino Acids (from Eccrine Sweat) LatentFingermark->AminoAcids Reaction Chemical Reaction AminoAcids->Reaction PurpurinReagent This compound Reagent (1,2,4-trihydroxyanthraquinone) PurpurinReagent->Reaction ColoredProduct Colored Product (Yellow-Orange) Reaction->ColoredProduct PhotoluminescentProduct Photoluminescent Product Reaction->PhotoluminescentProduct VisiblePrint Visible Fingermark ColoredProduct->VisiblePrint PhotoluminescentProduct->VisiblePrint

References

Probing Molecular Interactions: Application Notes and Protocols for Docking Purpurin with Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting molecular docking studies of purpurin, a naturally occurring anthraquinone, with a range of therapeutic target proteins. These protocols are designed to guide researchers in investigating the binding affinity and interaction mechanisms of this compound, a compound with noted neuroprotective, anti-cancer, and antibacterial properties.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is a critical tool for understanding how a ligand, such as this compound, may interact with a protein target at the molecular level. This insight is invaluable for lead optimization and rational drug design. This guide details the in silico evaluation of this compound against key proteins implicated in Alzheimer's disease, cancer, and bacterial infections.

Quantitative Data Summary

The following tables summarize the binding affinities and interactions of this compound with various target proteins as determined by molecular docking simulations.

Target ProteinPDB IDLigandDocking Score (kcal/mol)Interacting ResiduesReference
Alzheimer's Disease
Acetylcholinesterase (AChE)Not SpecifiedThis compound-10.72 (Glide Score)Trp286, Tyr341[1]
Tau (PHF6 peptide)2ON9This compoundNot SpecifiedMain chain of Val1, side-chain of Gln2[2]
NLRP3Not SpecifiedThis compound-12.9755Arg165, Thr167[3]
Cancer
Epidermal Growth Factor Receptor (EGFR)Not SpecifiedThis compoundNot SpecifiedNot Specified
Human Epidermal Growth Factor Receptor 2 (HER2)Not SpecifiedThis compoundNot SpecifiedNot Specified
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Not SpecifiedThis compoundNot SpecifiedNot Specified
Bacterial Infection
Filamentous temperature-sensitive protein Z (FtsZ)Not SpecifiedThis compoundNot SpecifiedBinds near the nucleotide-binding site

Experimental Protocols

Detailed methodologies for performing molecular docking of this compound with its target proteins are provided below. These protocols are based on commonly used software packages such as Schrödinger Suite and AutoDock Vina.

Protocol 1: Molecular Docking of this compound with Tau (PHF6 peptide) using Schrödinger Suite

This protocol is adapted from the methodology used to dock this compound with the monomeric PHF6 peptide (PDB ID: 2ON9)[2].

1. Ligand Preparation (this compound)

  • Objective: To generate a low-energy, 3D conformation of the this compound molecule.

  • Software: Schrödinger Maestro's LigPrep module.

  • Steps:

    • Sketch the 2D structure of this compound in the Maestro workspace or import it from a file.

    • Launch the LigPrep tool.

    • Under "Ionization," select "Generate possible states at target pH" and set the pH to 7.0 +/- 2.0.

    • Under "Tautomers," ensure "Generate tautomers" is checked.

    • Under "Stereoisomers," if applicable, generate all possible stereoisomers. For this compound, this is not a primary concern.

    • Retain specified chiralities and allow other chiral centers to vary.

    • Start the LigPrep job. The output will be a set of low-energy 3D conformers of this compound with appropriate ionization and tautomeric states.

2. Protein Preparation (Tau PHF6 peptide - PDB ID: 2ON9)

  • Objective: To prepare the protein structure for docking by adding hydrogens, removing unnecessary molecules, and optimizing its structure.

  • Software: Schrödinger Maestro's Protein Preparation Wizard.

  • Steps:

    • Import the crystal structure of the PHF6 peptide (PDB ID: 2ON9) into the Maestro workspace.

    • Launch the Protein Preparation Wizard.

    • Preprocess the structure: Assign bond orders, add hydrogens, and create zero-order bonds to metals if present.

    • Remove all water molecules beyond a 5 Å radius from the peptide.

    • Optimize the hydrogen-bond network by sampling the orientations of hydroxyl groups, thiols, and terminal amides, and by flipping Asn, Gln, and His residues.

    • Perform a restrained minimization of the protein structure using the OPLS3e force field until the average root mean square deviation (RMSD) of heavy atoms reaches a convergence of 0.30 Å.

3. Receptor Grid Generation

  • Objective: To define the active site and create a grid for the docking calculation.

  • Software: Schrödinger Maestro's Receptor Grid Generation tool.

  • Steps:

    • Launch the Receptor Grid Generation panel.

    • Select the prepared PHF6 peptide as the receptor.

    • Define the binding site by selecting the ligand present in the crystal structure or by manually selecting residues that constitute the active site. For PHF6, the entire peptide can be enclosed in the grid.

    • Ensure the grid box is large enough to accommodate the this compound molecule in various orientations. A box of 20x20x20 Å centered on the peptide is a reasonable starting point.

    • Generate the receptor grid.

4. Ligand Docking (Induced Fit Docking)

  • Objective: To dock the prepared this compound ligand into the receptor grid, allowing for flexibility in both the ligand and the protein.

  • Software: Schrödinger Maestro's Induced Fit Docking (IFD) protocol.

  • Steps:

    • Open the Induced Fit Docking panel.

    • Select the generated receptor grid file.

    • Select the prepared this compound ligand file.

    • In the IFD protocol, Glide is used for initial docking with softened van der Waals potentials.

    • For each initial pose, Prime is used to predict the protein structural changes around the ligand.

    • The ligand is then re-docked into the refined protein structure using Glide XP (Extra Precision).

    • The final poses are scored using the IFDScore, which combines GlideScore with Prime energy terms.

    • Start the Induced Fit Docking job.

5. Analysis of Results

  • Objective: To analyze the docking poses, binding energies, and interactions between this compound and the PHF6 peptide.

  • Software: Schrödinger Maestro.

  • Steps:

    • Once the job is complete, view the output poses in the Maestro workspace.

    • Analyze the docking scores (IFDScore, Glide gscore) to rank the poses. More negative scores indicate better binding affinity.

    • Visualize the 2D and 3D interaction diagrams to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the PHF6 residues.

Protocol 2: General Molecular Docking Workflow using AutoDock Vina

This protocol provides a general workflow that can be adapted for docking this compound with other target proteins like Acetylcholinesterase, Amyloid-Beta, EGFR, VEGFR2, and FtsZ. Specific parameters such as PDB IDs and grid box dimensions should be obtained from the relevant literature for each target.

1. Software and Tools Required

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or Chimera: For visualization and analysis of results.

  • Open Babel (optional): For file format conversion.

2. Ligand Preparation (this compound)

  • Objective: To prepare the this compound ligand in the required PDBQT file format with defined rotatable bonds.

  • Steps using ADT:

    • Obtain the 3D structure of this compound in PDB or MOL2 format.

    • Open ADT and go to Ligand -> Input -> Open to load the this compound structure.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT.

3. Protein Preparation

  • Objective: To prepare the target protein in the PDBQT file format by adding hydrogens and assigning charges.

  • Steps using ADT:

    • Download the PDB structure of the target protein from the Protein Data Bank (e.g., a relevant structure for AChE, EGFR, etc.).

    • Open the PDB file in a text editor or a molecular viewer to remove any existing ligands, co-factors, and water molecules that are not part of the active site.

    • In ADT, go to File -> Read Molecule to load the cleaned protein PDB file.

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click "OK".

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose and select the protein to save it in PDBQT format.

4. Grid Box Generation

  • Objective: To define the search space for the docking calculation around the active site of the protein.

  • Steps using ADT:

    • With the protein loaded, go to Grid -> Grid Box.

    • Note down the center (x, y, z) and size (x, y, z) values from the Grid Options panel.

5. Docking Configuration and Execution

  • Objective: To create a configuration file for AutoDock Vina and run the docking simulation.

  • Steps:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own:

    • Execute the following command:

6. Analysis of Results

  • Objective: To analyze the docking results, including binding affinities and interaction poses.

  • Steps:

    • The purpurin_docking_log.txt file will contain the binding affinity scores (in kcal/mol) for the top predicted poses.

    • The purpurin_docking_results.pdbqt file contains the coordinates of the docked poses.

    • Use a molecular visualization tool like PyMOL or Chimera to open the protein PDBQT file and the results PDBQT file.

    • Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the protein for each of the top-scoring poses.

Visualizations

The following diagrams illustrate the key workflows and signaling pathways relevant to the molecular docking studies of this compound.

Molecular_Docking_Workflow General Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (e.g., this compound) docking Molecular Docking (e.g., AutoDock Vina, Glide) ligand_prep->docking protein_prep Protein Preparation (Target Protein) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen grid_gen->docking scoring Scoring & Ranking (Binding Affinity) docking->scoring visualization Visualization & Interaction Analysis (2D/3D Diagrams) scoring->visualization Alzheimer_Signaling_Pathway Simplified Alzheimer's Disease Signaling Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Tau Tau Protein This compound->Tau Inhibition of Aggregation AmyloidBeta Amyloid-Beta (Aβ) This compound->AmyloidBeta Interaction NeuronalDeath Neuronal Death AChE->NeuronalDeath Leads to Tau->NeuronalDeath Aggregation leads to Neuroinflammation Neuroinflammation AmyloidBeta->Neuroinflammation Aggregation leads to Neuroinflammation->NeuronalDeath Contributes to Cancer_Signaling_Pathway Simplified Cancer-Related Kinase Signaling This compound This compound EGFR EGFR This compound->EGFR Inhibition HER2 HER2 This compound->HER2 Inhibition VEGFR2 VEGFR2 This compound->VEGFR2 Inhibition Proliferation Cell Proliferation EGFR->Proliferation HER2->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Metastasis Metastasis Proliferation->Metastasis Angiogenesis->Metastasis Bacterial_Cell_Division_Pathway Simplified Bacterial Cell Division Pathway This compound This compound FtsZ FtsZ Protein This compound->FtsZ Perturbs Assembly Z_ring Z-ring Formation FtsZ->Z_ring Polymerization into CellDivision Bacterial Cell Division Z_ring->CellDivision Essential for

References

Application Notes and Protocols for Purpurin-Based Electrodes in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurin (1,2,4-trihydroxyanthraquinone), a naturally occurring organic dye, has garnered significant interest as a sustainable and environmentally friendly cathode material for lithium-ion batteries (LIBs).[1][2][3] Its redox activity, stemming from the carbonyl and hydroxyl groups, allows for the reversible storage of lithium ions.[1][2][3] However, the practical application of this compound in LIBs is hindered by its dissolution in common organic electrolytes, which leads to rapid capacity fading.[1]

These application notes provide detailed protocols for the preparation and electrochemical characterization of this compound-based electrodes. The methodologies outlined below are compiled from various studies and are intended to serve as a comprehensive guide for researchers investigating organic electrode materials.

Experimental Protocols

Preparation of this compound-Based Cathode Slurry

The cathode slurry is a homogeneous mixture of the active material (this compound), a conductive agent, and a binder dissolved in a solvent.

Materials:

  • Active Material: this compound powder

  • Conductive Agent: Super P carbon black (or equivalent)

  • Binder: Polyvinylidene fluoride (PVDF)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

Equipment:

  • Analytical balance

  • Mortar and pestle (optional, for grinding powders)

  • Planetary ball mill or magnetic stirrer

  • Beaker or vial

Protocol:

  • Drying: Dry the this compound, carbon black, and PVDF in a vacuum oven at 120°C for at least 4 hours to remove any moisture.

  • Weighing: Weigh the dried components in a specific ratio. A common composition is a weight ratio of 80:10:10 for this compound:carbon black:PVDF. Another frequently used ratio for organic electrodes is 70:20:10.

  • Mixing:

    • Thoroughly mix the weighed this compound and carbon black powders. A mortar and pestle can be used for initial dry mixing.

    • Prepare a PVDF-NMP solution by dissolving the weighed PVDF in a predetermined amount of NMP. Stir until the PVDF is completely dissolved.

    • Gradually add the this compound-carbon black mixture to the PVDF-NMP solution while continuously stirring.

    • Continue mixing using a planetary ball mill or a magnetic stirrer for several hours to ensure a homogeneous slurry is formed. The final slurry should have a uniform consistency without any visible agglomerates.

Electrode Fabrication

The prepared slurry is cast onto a current collector and dried to form the final electrode.

Materials:

  • This compound-based cathode slurry

  • Aluminum foil (current collector)

  • Ethanol or acetone (for cleaning)

Equipment:

  • Doctor blade or tape casting machine

  • Glass plate

  • Vacuum oven

  • Electrode punching machine (or a sharp circular cutter)

  • Calendering machine (optional)

Protocol:

  • Substrate Preparation: Clean the aluminum foil with ethanol or acetone and dry it completely.

  • Casting:

    • Secure the aluminum foil onto a flat glass plate.

    • Pour the slurry onto one end of the foil.

    • Use a doctor blade with a set gap (e.g., 100-200 µm) to spread the slurry evenly across the foil. The thickness of the wet film will determine the active material loading.

  • Drying:

    • Initially, dry the coated foil at room temperature or on a hot plate at a low temperature (e.g., 60-80°C) to slowly evaporate the NMP.

    • Transfer the electrode to a vacuum oven and dry at 120°C for at least 12 hours to completely remove the solvent and any residual moisture.

  • Calendering (Optional): To improve the electrode density and electrical contact, the dried electrode can be calendered (pressed) using a rolling press.

  • Punching: Punch out circular electrodes of the desired diameter (e.g., 12-15 mm for a 2032 coin cell) from the coated foil.

  • Weighing and Storing: Accurately weigh the punched electrodes and record the mass of the active material. Store the electrodes in an argon-filled glovebox to prevent moisture contamination.

Coin Cell Assembly (2032 Type)

The electrochemical performance of the this compound-based cathode is typically evaluated in a half-cell configuration using a coin cell.

Materials:

  • This compound-based cathode

  • Lithium metal foil (anode and reference electrode)

  • Separator (e.g., Celgard 2400 or glass fiber)

  • Electrolyte: 1 M LiPF6 in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)

  • 2032 coin cell components (positive case, negative case, spacer disk, spring)

Equipment:

  • Argon-filled glovebox

  • Coin cell crimper

  • Micropipette

  • Tweezers

Protocol:

  • Glovebox Preparation: All cell assembly must be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

  • Assembly Sequence:

    • Place the positive case (the larger cap) on the base of the crimper.

    • Place the punched this compound cathode in the center of the positive case, with the active material side facing up.

    • Add a few drops of electrolyte onto the cathode surface to ensure good wetting.

    • Place the separator on top of the cathode.

    • Add a few more drops of electrolyte to the separator.

    • Place the lithium metal anode on top of the separator.

    • Place the spacer disk on top of the lithium anode.

    • Place the spring on top of the spacer disk.

    • Carefully place the negative case (the smaller cap with a sealing gasket) on top of the stack.

  • Crimping: Transfer the assembled components to the coin cell crimper and apply pressure to seal the cell.

  • Resting: Allow the assembled cell to rest for a few hours before electrochemical testing to ensure complete electrolyte wetting of the electrode and separator.

Electrochemical Characterization

Cyclic Voltammetry (CV)

CV is used to investigate the redox behavior and electrochemical reversibility of the this compound electrode.

Parameters:

  • Potential Window: 1.5 V to 3.7 V vs. Li/Li+

  • Scan Rate: 0.1 mV/s

  • Number of Cycles: 3-5 cycles

Galvanostatic Charge-Discharge (GCD)

GCD cycling is performed to determine the specific capacity, coulombic efficiency, and cycling stability of the this compound electrode.

Parameters:

  • Potential Window: 1.5 V to 3.7 V vs. Li/Li+

  • Current Density (C-rate): Typically starts with a low C-rate (e.g., C/20 or C/10, where 1C corresponds to a full charge/discharge in one hour) for initial cycles, followed by higher rates.

  • Number of Cycles: 50-100 cycles or more to evaluate long-term stability.

Rate Capability Test

This test evaluates the performance of the electrode at different charge and discharge rates.

Protocol:

  • Cycle the cell for 5-10 cycles at a low C-rate (e.g., C/10).

  • Subsequently, cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C) for 5-10 cycles at each rate.

  • Finally, return the C-rate to the initial low value (e.g., C/10) to check for capacity recovery.

Data Presentation

The following tables summarize the electrochemical performance of this compound-based electrodes as reported in the literature.

Table 1: Electrochemical Performance of this compound-Based Cathodes

Active MaterialInitial Discharge Capacity (mAh/g)Cycling StabilityC-rateVoltage Window (V vs. Li/Li+)Reference
This compound196-C/201.5 - 3.7[1]
Chemically Lithiated this compound~90~90 mAh/g after 50 cyclesC/201.5 - 3.7[1]
This compound Functionalized Polystyrene171100 mAh/g after 100 cycles50 mA/g1.5 - 3.6[1]

Visualizations

Experimental Workflow for Electrode Preparation

Electrode_Preparation cluster_0 Slurry Preparation cluster_1 Electrode Fabrication Drying Dry this compound, Carbon Black, PVDF Weighing Weigh Components (e.g., 80:10:10) Drying->Weighing Mixing Mix Powders Weighing->Mixing Slurry_Formation Combine and Mix to Homogeneous Slurry Mixing->Slurry_Formation Dissolving Dissolve PVDF in NMP Dissolving->Slurry_Formation Casting Cast Slurry on Al Foil Slurry_Formation->Casting Drying_2 Dry Electrode in Vacuum Oven Casting->Drying_2 Calendering Calender Electrode (Optional) Drying_2->Calendering Punching Punch Circular Electrodes Calendering->Punching

Caption: Workflow for the preparation of this compound-based electrodes.

Coin Cell Assembly Workflow

Coin_Cell_Assembly cluster_0 Assembly in Argon-filled Glovebox Start Place Positive Case Cathode Insert this compound Cathode Start->Cathode Electrolyte_1 Add Electrolyte Cathode->Electrolyte_1 Separator Place Separator Electrolyte_1->Separator Electrolyte_2 Add More Electrolyte Separator->Electrolyte_2 Anode Place Lithium Anode Electrolyte_2->Anode Spacer Add Spacer Anode->Spacer Spring Add Spring Spacer->Spring Negative_Case Place Negative Case Spring->Negative_Case Crimping Crimp and Seal Cell Negative_Case->Crimping

Caption: Step-by-step workflow for assembling a 2032 coin cell.

Electrochemical Characterization Workflow

Electrochemical_Characterization cluster_0 Testing Protocols Assembled_Cell Assembled Coin Cell CV Cyclic Voltammetry (CV) Assembled_Cell->CV GCD Galvanostatic Charge-Discharge (GCD) Assembled_Cell->GCD Rate_Test Rate Capability Test Assembled_Cell->Rate_Test

Caption: Overview of the electrochemical characterization workflow.

References

Troubleshooting & Optimization

How to improve Purpurin solubility for aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Purpurin.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water and other common solvents?

A1: this compound, a 1,2,4-trihydroxyanthraquinone, is a hydrophobic molecule with characteristically low solubility in aqueous solutions.[1][2] Its solubility is significantly higher in several organic solvents and alkaline solutions. A summary of its solubility profile is presented below.

Table 1: Solubility Profile of this compound

Solvent/SystemSolubilityObservation/NotesSource(s)
Water (25 °C)6.405 mg/LVery poorly soluble.[3]
WaterPartly soluble / Slightly soluble in hot water.---[4][5]
Boiling Alkaline WaterSolubleSolution turns yellow.[6][7]
Ammonium Hydroxide (NH₄OH)1 mg/mLSolution is clear to turbid.
EthanolSolubleSolution turns red.[6][7]
Dimethyl Sulfoxide (DMSO)~0.5 mg/mL---[5]
Dimethylformamide (DMF)~0.5 mg/mL---[5]
ChloroformSolubleCan be recrystallized as reddish needles.[6]
EtherSoluble---[4]
BenzeneSoluble---[4]
Glacial Acetic AcidSoluble---[4]
HexaneInsoluble---[6]

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: this compound's poor aqueous solubility is due to its chemical structure. It is derived from an anthraquinone backbone, which is a large, rigid, and non-polar (hydrophobic) ring system.[6][8] While it has three polar hydroxyl (-OH) groups, the hydrophobic nature of the large carbon skeleton dominates, limiting its interaction with polar water molecules.[9] This low solubility is a known limiting factor for its therapeutic applications.[1][2]

Q3: What are the primary strategies to improve this compound's aqueous solubility for experiments?

A3: Several methods can be employed, ranging from simple adjustments to more complex formulation strategies. The choice of method depends on the experimental requirements, such as desired concentration, allowable excipients, and the final application. The primary strategies include pH adjustment, co-solvency, complexation, and the use of surfactants.[10][11][12][13][14]

Troubleshooting Guide: Methods for Solubility Enhancement

This guide details the most common and effective techniques to increase the aqueous solubility of this compound.

pH Adjustment
  • Principle: The hydroxyl groups on this compound are weakly acidic.[9] By increasing the pH of the aqueous solution with a base, these groups can be deprotonated to form anionic phenolate salts. This ionization significantly increases the molecule's polarity and, consequently, its solubility in water. This is consistent with observations that this compound dissolves in alkaline solutions.[4][6][7]

  • When to Use: Ideal for in vitro assays where a specific pH is required and the presence of a buffer system is acceptable.

  • Troubleshooting:

    • Precipitation: If the solution is later neutralized or acidified, this compound will likely precipitate out of the solution.

    • Stability: High pH can sometimes degrade compounds. Assess this compound's stability at the target pH over the experiment's duration.

    • Color Change: Be aware that the solution will turn yellow in alkaline conditions, which could interfere with colorimetric assays.[4][6]

Co-solvency
  • Principle: This technique involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution.[11][12] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic this compound molecule to dissolve.

  • When to Use: Useful for creating stock solutions and in experiments where the presence of a small amount of organic solvent is tolerated by the biological system.

  • Common Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400).[12] this compound is known to be soluble in ethanol and DMSO.[5][6][7]

  • Troubleshooting:

    • Precipitation upon Dilution: High-concentration stock solutions in pure co-solvent may precipitate when diluted into a fully aqueous buffer. To avoid this, perform serial dilutions and check for precipitation at each step.

    • Cellular Toxicity: Co-solvents like DMSO can be toxic to cells, typically above 0.5-1% (v/v). Always run a vehicle control (buffer + co-solvent) to account for any effects of the co-solvent itself.

Inclusion Complexation with Cyclodextrins
  • Principle: Cyclodextrins (CDs) are ring-shaped molecules with a hydrophilic exterior and a hydrophobic inner cavity.[10] The non-polar this compound molecule can be encapsulated within the hydrophobic cavity, forming an inclusion complex. The hydrophilic exterior of the CD then allows the entire complex to dissolve readily in water.[10]

  • When to Use: Excellent for drug delivery applications and for reducing the toxicity of co-solvents, as it's a non-covalent interaction.[10] Beta-cyclodextrins are often used for aromatic molecules.[10]

  • Troubleshooting:

    • Stoichiometry: The ratio of this compound to cyclodextrin is critical for maximum solubilization. This may require empirical testing.

    • Complex Stability: The complex can dissociate upon extreme dilution.

Advanced Drug Delivery Systems
  • Principle: For in vivo or advanced cell culture models, encapsulating this compound in delivery systems can dramatically improve its apparent solubility and bioavailability.

  • Examples:

    • Liposomes: Phospholipid vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.[15][16]

    • Microemulsions: Thermodynamically stable, isotropic mixtures of oil, water, and surfactant that can dissolve large amounts of hydrophobic compounds.[10][11]

    • Nanoparticles: Polymeric or lipid-based nanoparticles can carry this compound, and some have been specifically designed for photosensitizers like porphyrins.[16][17]

  • When to Use: Primarily for drug formulation, in vivo studies, and targeted delivery applications.

  • Troubleshooting:

    • Formulation Complexity: These methods require specialized equipment and expertise in formulation science.

    • Stability and Scalability: Ensuring the long-term stability and scalability of these formulations can be challenging.

Visual Guides and Workflows

The following diagrams illustrate the decision-making process for selecting a solubilization method and the mechanisms by which they work.

G start Goal: Solubilize this compound in Aqueous Solution q1 Is the presence of an organic co-solvent acceptable? start->q1 q2 Is a high pH environment (>8.0) acceptable? q1->q2 No cosolvency Use Co-Solvency (e.g., DMSO, Ethanol) q1->cosolvency Yes q3 Is this for an in vivo or advanced delivery application? q2->q3 No ph_adjust Use pH Adjustment (e.g., NaOH, Buffers) q2->ph_adjust Yes complexation Use Cyclodextrin Complexation q3->complexation No delivery_sys Use Advanced Delivery System (Liposomes, Nanoparticles) q3->delivery_sys Yes

Caption: Decision workflow for selecting a this compound solubilization method.

G cluster_main This compound Molecule (Hydrophobic) cluster_cosolvent Co-Solvency cluster_ph pH Adjustment cluster_cd Cyclodextrin Complexation cluster_micelle Micellar Solubilization This compound This compound cosolvent Reduced Polarity (Water + Ethanol) This compound->cosolvent Dissolves in mixed solvent ph Deprotonated this compound (Anionic Salt in Base) This compound->ph Ionizes at high pH cd Hydrophobic Core encapsulates this compound This compound->cd Forms Inclusion Complex micelle Hydrophobic Core (Surfactant Tails) This compound->micelle Sequesters in Micelle Core

Caption: Mechanisms of different this compound solubilization techniques.

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

  • Objective: To prepare a 1 mg/mL stock solution of this compound in an alkaline buffer.

  • Materials: this compound powder, 0.1 M Sodium Hydroxide (NaOH), 1 M Tris or Phosphate buffer (pH 9.0), deionized water.

  • Procedure:

    • Weigh out 1 mg of this compound powder.

    • Add it to a microcentrifuge tube.

    • Add 900 µL of deionized water. The powder will not dissolve.

    • Add 100 µL of 1 M Tris buffer (pH 9.0).

    • Vortex the solution vigorously for 1-2 minutes.

    • If dissolution is incomplete, add 1-2 µL of 0.1 M NaOH and vortex again. The solution should turn a clear yellow.

    • Adjust the final volume to 1 mL with deionized water if necessary.

    • Note: When adding this stock to neutral media (e.g., cell culture media), be mindful of the final pH and potential precipitation.

Protocol 2: Solubilization using a Co-solvent System (DMSO)

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO. (Molar Mass of this compound ≈ 256.21 g/mol )

  • Materials: this compound powder, high-purity DMSO.

  • Procedure:

    • Weigh out 2.56 mg of this compound powder.

    • Add it to a sterile, amber glass vial or a microcentrifuge tube covered in foil (to protect from light).

    • Add 1 mL of high-purity DMSO.

    • Vortex or sonicate at room temperature until the this compound is completely dissolved. The solution should be a clear red/brown.

    • Store at -20°C, protected from light.

    • Note: For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level (typically <0.5%).

Protocol 3: Solubilization using Cyclodextrin Complexation (Kneading Method)

  • Objective: To prepare an aqueous solution of this compound complexed with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Materials: this compound powder, HP-β-CD, ethanol, deionized water, mortar and pestle.

  • Procedure:

    • Determine the desired molar ratio (e.g., 1:2 this compound:HP-β-CD).

    • Place the appropriate amount of HP-β-CD into a mortar.

    • Add a small amount of a water:ethanol (50:50) solution to the HP-β-CD to form a thick paste.

    • Add the this compound powder to the paste.

    • Knead the mixture thoroughly with the pestle for 30-45 minutes. The mixture should become uniformly colored.

    • Dry the resulting paste in a vacuum oven or desiccator at a low temperature (e.g., 40°C) until a constant weight is achieved, forming a solid powder.

    • This powder is the this compound-CD complex, which can now be dissolved in water or buffer to the desired final concentration. Test the solubility of the complex to confirm enhancement.

References

Troubleshooting non-specific staining with Purpurin in histology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific staining with Purpurin in histology.

Troubleshooting Guide: Non-Specific this compound Staining

Non-specific staining with this compound can obscure the accurate identification of calcium deposits, leading to misinterpreted results. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve these problems.

Question 1: Why am I seeing diffuse, high background staining across the entire tissue section?

Answer: High background staining is often a result of suboptimal staining conditions. Here are the most common causes and their solutions:

  • Inappropriate pH of the Staining Solution: this compound's ability to bind calcium is highly pH-dependent. A suboptimal pH can lead to widespread, non-specific binding to other tissue components. The color and binding properties of this compound change with pH.[1]

    • Solution: Ensure the pH of your this compound staining solution is accurately adjusted to the recommended range for your specific protocol. For calcium staining, a pH between 4.1 and 4.3 is often cited for similar anthraquinone dyes like Alizarin Red S.[2] It is crucial to use a calibrated pH meter for this adjustment.

  • This compound Concentration is Too High: An excessively high concentration of the dye can lead to non-specific electrostatic interactions with various tissue elements.

    • Solution: Titrate your this compound concentration to find the optimal balance between strong specific staining of calcium deposits and low background. Start with the recommended concentration in your protocol and perform a dilution series to determine the ideal concentration for your specific tissue type and fixation method.

  • Overstaining/Excessive Incubation Time: Leaving the tissue in the this compound solution for too long can promote non-specific binding.

    • Solution: Optimize your incubation time. Visually inspect the slides under a microscope at different time points to determine the shortest time required to achieve strong staining of calcium deposits without significant background. Staining times can range from 30 seconds to 5 minutes.

Question 2: My negative control tissue, which should not have calcium deposits, is showing positive staining. What could be the cause?

Answer: Staining in negative control tissues points to a lack of specificity in the staining protocol. Besides the factors mentioned above, consider the following:

  • Presence of Other Metal Ions: this compound is not strictly specific to calcium and can form complexes with other metal ions such as iron, magnesium, manganese, barium, and strontium. If your tissue has high concentrations of these ions, they may be a source of non-specific staining.

    • Solution: Review the fixation and processing steps. Avoid fixatives containing interfering metal ions. If the presence of other metals is suspected, consider alternative methods for calcium detection or use chelating agents to selectively block interfering ions, though this requires careful validation.

  • Fixation Artifacts: The type of fixative and the fixation time can influence tissue morphology and the availability of non-specific binding sites. Acidic fixatives may leach out some calcium deposits.[3]

    • Solution: Use neutral buffered formalin (NBF) for fixation to preserve calcium deposits and minimize the creation of artificial binding sites. Ensure adequate fixation time, but avoid over-fixation.

Question 3: The staining appears as crystalline precipitates or random dark deposits on the slide, not associated with tissue structures. What are these?

Answer: These are likely artifacts from the staining procedure itself.

  • Dye Precipitation: If the this compound solution is old, improperly prepared, or contaminated, the dye can precipitate out of solution and deposit onto the tissue section.

    • Solution: Always use freshly prepared and filtered this compound staining solution for each experiment. Ensure all glassware is meticulously clean.

  • Contaminants from Reagents: Water or other reagents used in the staining process can introduce contaminants that may bind the dye.

    • Solution: Use high-purity, distilled, or deionized water for all steps. Ensure all buffers and alcohols are fresh and of appropriate grade.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis of this compound staining for calcium?

A1: this compound (1,2,4-trihydroxyanthraquinone) is an anthraquinone dye that binds to calcium through a process called chelation.[4] The hydroxyl and carbonyl groups on the this compound molecule form a stable complex with calcium ions, resulting in a visible colored precipitate (typically orange-red to purple, depending on the conditions).

Q2: How does pH affect this compound staining?

A2: The pH of the staining solution is critical as it affects the ionization state of the hydroxyl groups on the this compound molecule, which are involved in chelating calcium.[1] At an optimal acidic pH, the specificity for calcium is enhanced. At more basic or highly acidic pH levels, non-specific binding to other tissue components can increase, or the staining intensity may be reduced.

Q3: Can I use this compound for quantitative analysis of calcium deposition?

A3: While this compound staining provides excellent qualitative visualization of calcium deposits, its use for precise quantification can be challenging due to factors like staining variability and non-specific binding. For semi-quantitative analysis, it is essential to have highly standardized protocols and appropriate controls. For more robust quantitative data, this compound staining can be complemented with techniques like UV-Vis spectrophotometry of the extracted dye or other analytical methods for calcium measurement.[2]

Q4: What is the difference between this compound and Alizarin Red S staining?

A4: this compound and Alizarin Red S are both anthraquinone dyes that are structurally very similar and are used for staining calcium deposits. Alizarin Red S (1,2-dihydroxyanthraquinone-3-sulfonic acid) is more commonly cited in recent literature for calcium staining in cell culture and histology.[2] Both dyes chelate calcium, but their optimal staining conditions and resulting colors may differ slightly. The principles of troubleshooting non-specific staining are largely applicable to both.

Experimental Protocols

Protocol 1: this compound Staining for Calcium in Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through 95% ethanol for 3 minutes.

    • Transfer slides through 70% ethanol for 3 minutes.

    • Rinse thoroughly in distilled water.

  • Staining:

    • Prepare a fresh 1% (w/v) this compound solution in distilled water. Adjust the pH to 4.1-4.3 using dilute ammonium hydroxide or hydrochloric acid. Filter the solution before use.

    • Incubate the slides in the this compound staining solution for 30 seconds to 5 minutes. Monitor the staining progress microscopically to avoid overstaining.

  • Differentiation (Optional):

    • If background staining is high, briefly rinse the slides in a differentiating solution (e.g., 1% acetic acid in 70% ethanol) for a few seconds. This step should be carefully controlled to avoid destaining the specific calcium deposits.

  • Dehydration and Mounting:

    • Rinse slides in distilled water.

    • Dehydrate the sections through graded alcohols (95% and 100% ethanol, 2 minutes each).

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a synthetic mounting medium.

Results: Calcium deposits will be stained a bright orange-red to purple color.

Data Presentation

ParameterRecommended RangePotential Issue if DeviatedTroubleshooting Action
This compound Solution pH 4.1 - 4.3High background, weak stainingCalibrate pH meter, remake solution
This compound Concentration 0.5% - 2% (w/v)High background, dye precipitationTitrate concentration
Incubation Time 30 sec - 5 minHigh background, overstainingOptimize incubation time with microscopic checks
Fixative 10% Neutral Buffered FormalinStaining artifacts, calcium lossUse recommended fixative, avoid acidic ones
Water Quality Distilled or DeionizedStaining artifacts, precipitatesUse high-purity water

Visualizations

Troubleshooting_Workflow Troubleshooting Non-Specific this compound Staining start Non-Specific Staining Observed check_background High background across entire section? start->check_background check_neg_control Staining in negative control? check_background->check_neg_control No cause_pH Suboptimal pH check_background->cause_pH Yes cause_conc High Dye Concentration check_background->cause_conc Yes cause_time Over-incubation check_background->cause_time Yes check_precipitates Crystalline precipitates present? check_neg_control->check_precipitates No cause_metal_ions Interfering Metal Ions check_neg_control->cause_metal_ions Yes cause_fixation Fixation Artifacts check_neg_control->cause_fixation Yes cause_dye_precip Dye Precipitation check_precipitates->cause_dye_precip Yes cause_reagent_contam Reagent Contamination check_precipitates->cause_reagent_contam Yes end Specific Staining Achieved check_precipitates->end No solution_pH Adjust pH to 4.1-4.3 cause_pH->solution_pH solution_conc Titrate this compound concentration cause_conc->solution_conc solution_time Optimize incubation time cause_time->solution_time solution_metal_ions Review fixatives, consider chelators cause_metal_ions->solution_metal_ions solution_fixation Use Neutral Buffered Formalin cause_fixation->solution_fixation solution_dye_precip Use fresh, filtered dye cause_dye_precip->solution_dye_precip solution_reagent_contam Use high-purity reagents cause_reagent_contam->solution_reagent_contam solution_pH->end solution_conc->end solution_time->end solution_metal_ions->end solution_fixation->end solution_dye_precip->end solution_reagent_contam->end

Caption: Troubleshooting workflow for non-specific this compound staining.

Staining_Mechanism This compound-Calcium Chelation Mechanism cluster_this compound This compound Molecule cluster_calcium Calcium Ion cluster_complex This compound-Calcium Complex OH1 OH Anthraquinone Anthraquinone Core OH1->Anthraquinone Chelation Chelation (pH 4.1-4.3) OH1->Chelation OH2 OH OH2->Anthraquinone O1 O O1->Anthraquinone O1->Chelation O2 O O2->Anthraquinone Ca Ca²⁺ Ca->Chelation Complex Colored Precipitate Chelation->Complex

Caption: Simplified diagram of this compound-Calcium chelation.

References

Preventing fading of Purpurin-stained slides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Purpurin-stained slides. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the fading of this compound-stained histological sections.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in histology?

This compound (1,2,4-trihydroxyanthraquinone) is a natural red dye historically used for staining textiles and in biological research. In histology, it is primarily used for the detection of calcium deposits in tissues, where it forms a reddish-orange complex with calcium salts. It is chemically similar to Alizarin Red S, another common stain for calcium.

Q2: Why are my this compound-stained slides fading?

The fading of this compound-stained slides, a process known as photodegradation, is primarily caused by exposure to light, which induces chemical changes in the dye molecule, leading to a loss of color. This process can be accelerated by several factors:

  • Light Exposure: Both the intensity and duration of light exposure during microscopy and storage are the primary drivers of fading.

  • Oxygen: The presence of oxygen can contribute to the photo-oxidation of the dye molecules.

  • Temperature and Humidity: Elevated temperatures and high humidity can also accelerate the degradation of the stain.

  • pH: The color and stability of this compound are pH-dependent. Suboptimal pH of the staining solution or mounting medium can affect stain intensity and longevity.

Q3: How can I prevent or minimize the fading of my this compound-stained slides?

Preventing fading involves a combination of proper staining technique, the use of protective reagents, and appropriate storage conditions. Key strategies include:

  • Using Antifade Mounting Media: These are crucial for preserving the stain. They often contain antioxidants or free-radical scavengers that protect the dye from photobleaching.

  • Proper Storage: Storing slides in the dark at a cool and constant temperature (e.g., 4°C) is essential.[1] Slide boxes are recommended to protect from light and physical damage.

  • Minimizing Light Exposure: During microscopy, use the lowest light intensity necessary for visualization and keep the illumination off when not actively observing the slide.

  • Using High-Quality Reagents: Ensure that the this compound dye and all other reagents are of high quality and not expired.

Troubleshooting Guide

This guide addresses common issues encountered during and after this compound staining.

Problem Possible Cause(s) Suggested Solution(s)
Weak or No Staining 1. Incorrect pH of Staining Solution: this compound's staining intensity is pH-dependent.1. Ensure the this compound staining solution is adjusted to the optimal pH range (typically slightly acidic, around pH 4.1-4.3 for calcium staining).
2. Insufficient Staining Time: The duration of staining may not have been long enough for adequate dye binding.2. Increase the incubation time with the this compound solution.
3. Poor Fixation: Inadequate tissue fixation can lead to poor preservation of cellular structures and reduced dye uptake.3. Ensure tissues are thoroughly fixed according to a standard protocol (e.g., 10% neutral buffered formalin).
4. Low Calcium Content: If staining for calcium, the tissue may have minimal or no calcified deposits.4. Use a positive control tissue known to contain calcium deposits to validate the staining protocol.
Uneven or Patchy Staining 1. Incomplete Deparaffinization: Residual paraffin wax can block the stain from reaching the tissue.1. Ensure complete deparaffinization with fresh xylene or a xylene substitute.
2. Tissue Sections Drying Out: Allowing sections to dry during the staining process can cause uneven staining.2. Keep slides moist with the appropriate reagents throughout the staining procedure.
3. Air Bubbles Trapped Under Coverslip: Air bubbles can obscure the tissue and give the appearance of uneven staining.3. Be careful during the mounting process to avoid trapping air bubbles. If bubbles are present, gently remove the coverslip and remount.
Rapid Fading of Stain 1. No Antifade Reagent Used: The absence of an antifade agent in the mounting medium is a primary cause of rapid fading.1. Always use a high-quality antifade mounting medium.
2. Improper Storage: Exposure to light, high temperatures, or humidity during storage will accelerate fading.2. Store slides in a dark, cool, and dry environment, such as in a slide box in a refrigerator.
3. Excessive Light Exposure During Microscopy: High-intensity light for prolonged periods will quickly bleach the stain.3. Minimize light exposure during imaging. Use neutral density filters and close the shutter when not observing.
Presence of Precipitate or Crystals on the Slide 1. Precipitation in Staining Solution: The this compound solution may not have been properly filtered or may have precipitated over time.1. Filter the this compound staining solution before use.
2. Contaminated Reagents: Other reagents used in the staining process may be contaminated.2. Use fresh, filtered reagents for all steps of the staining protocol.

Experimental Protocols

This compound Staining Protocol for Calcium Deposits in Paraffin-Embedded Tissue Sections

This protocol is adapted from established methods for Alizarin Red S, a chemically similar dye used for calcium detection.

Reagents:

  • This compound Staining Solution (2% w/v):

    • Dissolve 2 g of this compound powder in 100 mL of distilled water.

    • Adjust the pH to 4.1-4.3 with 0.1% ammonium hydroxide or dilute hydrochloric acid.

    • Filter the solution before use.

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Acetone

  • Acetone-Xylene (1:1 mixture)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Transfer slides through two changes of 95% ethanol for 3 minutes each. d. Rinse in 70% ethanol for 3 minutes. e. Rinse thoroughly in distilled water.

  • Staining: a. Immerse slides in the this compound staining solution for 3-5 minutes. Monitor the staining progress microscopically. b. Briefly rinse in distilled water.

  • Dehydration and Clearing: a. Dehydrate quickly in acetone (20 dips). b. Transfer to an acetone-xylene mixture (1:1) for 20 dips. c. Clear in two changes of xylene for 3 minutes each.

  • Mounting: a. Apply a drop of antifade mounting medium to the slide and coverslip. b. Gently lower the coverslip, avoiding air bubbles. c. Allow the mounting medium to set according to the manufacturer's instructions.

Data on Stain Stability

Quantitative data on the photostability of this compound is limited in the published literature. However, the principles of photobleaching suggest that the rate of fading is directly proportional to the intensity and duration of light exposure. The following table provides a qualitative comparison of the expected stability of this compound-stained slides under different conditions.

ConditionExpected Fading Rate
Storage in the dark at 4°C with antifade medium Very Slow
Intermittent exposure to low-intensity microscopy light with antifade medium Slow
Prolonged exposure to high-intensity microscopy light with antifade medium Moderate
Storage at room temperature with light exposure and no antifade medium Rapid

Signaling Pathways and Workflows

To visualize the experimental workflow for preventing the fading of this compound-stained slides, the following diagram illustrates the key steps and decision points.

Purpurin_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_preservation Preservation cluster_analysis Analysis Fixation Fixation (e.g., 10% NBF) Processing Processing & Embedding (Paraffin) Fixation->Processing Sectioning Sectioning (5-10 µm) Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining This compound Staining (pH 4.1-4.3) Deparaffinization->Staining Dehydration Dehydration (Ethanol/Acetone) Staining->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting with Antifade Medium Clearing->Mounting Storage Storage (Dark, 4°C) Mounting->Storage Microscopy Microscopy (Minimize Light) Storage->Microscopy Data_Collection Data Collection Microscopy->Data_Collection

Caption: Workflow for this compound staining and preservation to minimize fading.

The following diagram illustrates the logical relationship of factors contributing to the fading of this compound stain.

Fading_Factors Fading Stain Fading (Photodegradation) Light Light Exposure (Intensity & Duration) Light->Fading Oxygen Oxygen Oxygen->Fading Temp High Temperature Temp->Fading Humidity High Humidity Humidity->Fading pH Suboptimal pH pH->Fading

Caption: Key factors that contribute to the fading of this compound stain.

References

Purpurin stability issues in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of purpurin in various buffer systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the color of my this compound solution different from what I expected?

A1: The color of this compound in an aqueous solution is highly dependent on the pH.[1] In basic conditions, this compound typically exhibits a red or reddish-yellow color, while in acidic conditions, a color shift towards yellow or orange may be observed.[1][2] Ensure that the pH of your buffer system is accurately prepared and measured to achieve the desired color.

Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A2: Precipitation of this compound can occur for several reasons:

  • Poor Solubility: this compound has limited solubility in aqueous solutions.[2] Ensure you have not exceeded its solubility limit in your chosen buffer.

  • pH Shift: A significant change in the pH of your solution can lead to a decrease in this compound's solubility and cause it to precipitate. Verify the pH of your buffer and sample.

  • Low Temperature: Storing your this compound solution at low temperatures can decrease its solubility.[3] Try gently warming the solution to see if the precipitate redissolves.

  • Contamination: Contamination from other reagents or microbial growth can sometimes lead to precipitation.[3] Prepare your solutions under sterile conditions and use high-purity water.

Q3: How stable is this compound in different buffer systems?

Q4: Can I use Tris or HEPES buffers with this compound?

A4: While specific stability data for this compound in Tris and HEPES buffers is limited in publicly available literature, these buffers are commonly used in biological experiments. Tris has a buffering range of pH 7.0 to 9.2, and HEPES has a range of 6.8 to 8.2.[4][5] Given this compound's pH sensitivity, it is crucial to ensure the pH of these buffers is stable and appropriate for your experiment. Potential interactions between the amine groups in these buffers and this compound have not been extensively studied, so preliminary stability tests are advised.

Q5: How does the presence of metal ions in my buffer affect this compound stability?

A5: Anthraquinones, the class of compounds this compound belongs to, are known to chelate metal ions.[6][7] This chelation can alter the spectral properties and stability of this compound. If your buffer contains metal ions (e.g., from salts), you may observe color changes or changes in stability. It is important to consider the composition of your buffer and potential interactions with this compound.

Troubleshooting Guides

Issue 1: Unexpected Color Change in Solution
Symptom Possible Cause Troubleshooting Steps
This compound solution is yellow/orange instead of red/reddish-yellow.The pH of the buffer is too acidic.1. Measure the pH of the buffer solution. 2. Adjust the pH to the desired range using an appropriate acid or base. 3. If the issue persists, prepare a fresh batch of buffer, ensuring accurate weighing of components and pH adjustment.
The color of the this compound solution fades over time.Degradation of this compound.1. Protect the solution from light, as this compound can be susceptible to photodegradation.[8] 2. Store the solution at a lower temperature (refrigerated) to slow down thermal degradation.[9] 3. Perform a stability study to determine the rate of degradation in your specific buffer and storage conditions.
Issue 2: Precipitation in this compound Solution
Symptom Possible Cause Troubleshooting Steps
A solid precipitate forms after preparing the this compound solution.Exceeded solubility limit or incorrect pH.1. Try preparing a more dilute solution of this compound. 2. Verify the pH of the buffer. Adjust if necessary. 3. Consider using a co-solvent like DMSO or ethanol to prepare a concentrated stock solution before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.
The solution becomes cloudy upon storage, especially at low temperatures.Temperature-dependent solubility.1. Gently warm the solution while stirring to see if the precipitate dissolves.[3] 2. If the precipitate redissolves, consider storing the solution at room temperature if it is stable for the duration of your experiment. Otherwise, prepare fresh solutions as needed.

Data on this compound Stability

While extensive quantitative data on this compound stability in various buffers is limited, the following table summarizes the known pH-dependent characteristics in a phosphate buffer system. This information can be used as a baseline for designing experiments in other buffer systems.

Buffer SystempHWavelength of Maximum Absorbance (λmax)Observations
PhosphateBasic~510 nmReddish color
Phosphate5Decreased absorbance at 510 nmColor fades
Phosphate< 5Increasing absorbance with a blue shiftColor shifts towards yellow/orange

Data synthesized from information in reference[1].

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of this compound Stability

This protocol allows for the monitoring of this compound degradation over time by measuring changes in its absorbance spectrum.

Materials:

  • This compound

  • Selected buffer systems (e.g., Phosphate, Tris, HEPES, Citrate)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare buffered this compound solutions: Dilute the this compound stock solution into each of the desired buffer systems to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Initial Absorbance Measurement (T=0): Immediately after preparation, record the UV-Vis spectrum of each buffered this compound solution from 200 to 700 nm. Note the λmax and the absorbance value at this wavelength.

  • Incubation: Store the solutions under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each solution and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at λmax versus time for each buffer system. A decrease in absorbance over time indicates degradation. The degradation rate can be calculated from the slope of this plot.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a more specific and quantitative measure of this compound stability by separating the parent compound from its degradation products.

Materials:

  • HPLC system with a UV-Vis or PDA detector

  • C18 reverse-phase HPLC column[10]

  • This compound

  • Selected buffer systems

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)[10]

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for the separation of this compound and its potential degradation products. A common mobile phase for this compound analysis consists of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[10]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase.

    • Prepare stability samples by dissolving this compound in the different buffer systems to be tested.

  • Forced Degradation (Stress Testing):

    • To demonstrate the stability-indicating nature of the method, subject this compound solutions to forced degradation conditions:

      • Acid Hydrolysis: Add HCl to a this compound solution and heat.

      • Base Hydrolysis: Add NaOH to a this compound solution and heat.

      • Oxidation: Add H₂O₂ to a this compound solution.

      • Thermal Degradation: Heat a this compound solution.

      • Photodegradation: Expose a this compound solution to UV light.

    • Neutralize the acid and base-stressed samples before injection.

  • HPLC Analysis:

    • Inject the standard solutions, the unstressed stability samples (T=0), the stressed samples, and the stability samples at various time points onto the HPLC system.

    • Monitor the chromatograms at the λmax of this compound.

  • Data Analysis:

    • The stability-indicating method is validated if the degradation products are well-separated from the parent this compound peak.

    • Quantify the amount of this compound remaining in the stability samples over time by comparing the peak area to a calibration curve generated from the standard solutions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation stock This compound Stock Solution sample_prep Dilute Stock into Buffers stock->sample_prep buffer_prep Prepare Buffer Systems (Phosphate, Tris, HEPES, Citrate) buffer_prep->sample_prep initial_analysis Initial Analysis (T=0) - UV-Vis Spectrum - HPLC Chromatogram sample_prep->initial_analysis incubation Incubate under Test Conditions initial_analysis->incubation timed_analysis Time-Point Analysis - UV-Vis Spectrum - HPLC Chromatogram incubation->timed_analysis At regular intervals data_analysis Analyze Data - Plot Absorbance vs. Time - Calculate % Remaining this compound timed_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic cluster_color Color Change cluster_precipitate Precipitation start Observe Issue with This compound Solution issue What is the issue? start->issue check_ph_color Check pH issue->check_ph_color Unexpected Color check_solubility Check Concentration & pH issue->check_solubility Precipitate adjust_ph Adjust pH check_ph_color->adjust_ph pH Incorrect check_degradation Consider Degradation check_ph_color->check_degradation pH Correct check_solubility->adjust_ph pH Incorrect check_temp Check Temperature check_solubility->check_temp Concentration & pH OK use_cosolvent Use Co-solvent check_solubility->use_cosolvent Concentration too high

Caption: Troubleshooting logic for this compound stability issues.

References

Interference of other ions in Purpurin-based metal sensing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the interference of other ions in purpurin-based metal sensing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common metal ions that interfere with this compound-based sensing?

This compound is known to form complexes with a variety of metal ions, which can lead to interference in sensing applications. The most common interfering ions are typically transition metals and trivalent cations due to their ability to form stable complexes with the hydroxyl and carbonyl groups of this compound. These can include, but are not limited to, Iron (Fe³⁺), Copper (Cu²⁺), Chromium (Cr³⁺), and other heavy metal ions. The extent of interference often depends on the concentration of the interfering ion and the specific experimental conditions.

Q2: How does pH affect the selectivity of this compound-based sensors?

The pH of the solution is a critical factor in this compound-based metal sensing. This compound's spectral properties are highly pH-dependent due to the protonation/deprotonation of its hydroxyl groups. The binding affinity of this compound for different metal ions can be significantly altered by pH changes. By carefully optimizing the pH of the assay buffer, it is often possible to enhance the selectivity for the target metal ion while minimizing the interference from other ions. For example, the optimal pH for the detection of one metal ion may lead to minimal binding of another, thus improving the specificity of the assay.

Q3: What is fluorescence quenching, and how does it relate to interfering ions?

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a sample. In the context of this compound-based sensing, interfering ions can act as quenchers. This can occur through several mechanisms, including the formation of a non-fluorescent complex with this compound or through energy transfer processes. Transition metal ions, in particular, are known to be effective fluorescence quenchers.[1][2][3] If an interfering ion quenches the fluorescence of the this compound-target metal complex, it can lead to an underestimation of the target ion concentration.

Q4: Can I use masking agents to reduce interference?

Yes, masking agents can be an effective strategy to improve the selectivity of this compound-based sensors. A masking agent is a chemical that selectively forms a stable complex with the interfering ion, preventing it from interacting with this compound. For example, cyanide can be used to mask Cu²⁺, and triethanolamine can be used for trivalent ions like Fe³⁺ and Al³⁺. The choice of masking agent and its concentration must be carefully optimized for your specific application to ensure it does not interfere with the detection of the target analyte.

Troubleshooting Guides

Issue 1: Poor Selectivity - Sensor Responds to Multiple Metal Ions
Possible Cause Suggested Solution
Suboptimal pH The binding affinity of this compound for different metal ions is pH-dependent. Perform a pH titration experiment to determine the optimal pH that maximizes the signal for your target ion while minimizing the signal from interfering ions.
Presence of Interfering Ions Identify potential interfering ions in your sample. If known, consider using a specific masking agent to selectively complex with the interfering ion and prevent it from binding to this compound.
Inappropriate Solvent System The solvent composition can influence the complexation reaction. Experiment with different solvent systems (e.g., varying the ratio of organic solvent to water) to enhance selectivity.
Issue 2: Weak or No Fluorescence Signal
Possible Cause Suggested Solution
Incorrect Excitation/Emission Wavelengths Verify the optimal excitation and emission wavelengths for the this compound-metal complex under your experimental conditions. These can shift depending on the solvent and pH.
Low Concentration of this compound or Target Ion Ensure that the concentrations of both this compound and the target metal ion are within the linear detection range of the assay. Prepare fresh solutions to rule out degradation.
Fluorescence Quenching An unknown component in your sample may be quenching the fluorescence. This could be an interfering metal ion or another quenching species. Try to identify and remove the quencher or use a standard addition method to quantify the target ion in the presence of the quenching matrix.
Issue 3: High Background Fluorescence
Possible Cause Suggested Solution
Autofluorescence of Sample Matrix Components in your sample matrix may be naturally fluorescent at the excitation and emission wavelengths used. Run a blank sample (without this compound) to assess the level of autofluorescence and subtract it from your measurements.
Impure this compound Reagent Ensure the purity of your this compound stock. Impurities may be fluorescent and contribute to a high background signal. Consider purifying the this compound or using a higher-grade reagent.
Contaminated Glassware or Cuvettes Thoroughly clean all glassware and cuvettes to remove any fluorescent residues from previous experiments.

Data Presentation

Table 1: Representative Interference Study for a this compound-Based Sensor for Al³⁺.

Disclaimer: The following data is illustrative and represents a typical selectivity profile for a this compound-based sensor. The exact values can vary depending on the specific experimental conditions (e.g., pH, solvent, temperature, and instrument). Researchers should perform their own interference studies for their specific application.

Interfering Ion (at 10-fold excess)Relative Fluorescence Intensity (%)
Al³⁺ (Target Ion) 100
Na⁺98
K⁺97
Ca²⁺95
Mg²⁺96
Mn²⁺85
Co²⁺78
Ni²⁺75
Cu²⁺60
Zn²⁺88
Cd²⁺82
Pb²⁺79
Cr³⁺65
Fe³⁺55

Experimental Protocols

Protocol 1: General Procedure for this compound-Based Fluorescent Metal Ion Detection
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent (e.g., ethanol or DMSO).

    • Prepare stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM) in deionized water or a suitable buffer.

  • Optimization of Experimental Conditions:

    • pH Optimization: In a series of cuvettes, add a fixed concentration of this compound and the target metal ion to buffers of varying pH. Measure the fluorescence intensity at the optimal excitation and emission wavelengths to determine the pH that gives the maximum signal.

    • This compound Concentration Optimization: Using the optimal pH, vary the concentration of this compound while keeping the target metal ion concentration constant to find the this compound concentration that provides the best signal-to-noise ratio.

  • Calibration Curve:

    • Prepare a series of dilutions of the target metal ion in the optimized buffer.

    • To each dilution, add the optimized concentration of this compound.

    • Allow the solutions to incubate for a specified time to ensure complete complexation.

    • Measure the fluorescence intensity of each solution.

    • Plot the fluorescence intensity as a function of the target metal ion concentration to generate a calibration curve.

  • Interference Study:

    • Prepare a solution containing the target metal ion at a fixed concentration and the optimized concentration of this compound.

    • To this solution, add a potential interfering ion at a concentration significantly higher than the target ion (e.g., 10-fold or 100-fold excess).

    • Measure the fluorescence intensity and compare it to the signal of the target ion alone to determine the percentage of interference.

Mandatory Visualization

Caption: this compound binding with target vs. interfering ions.

Caption: A logical workflow for troubleshooting common issues.

References

How to reduce background fluorescence in Purpurin imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Purpurin Imaging Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this compound-based fluorescence imaging.

Troubleshooting Guide

High background fluorescence is a common issue in this compound imaging that can obscure specific signals and compromise data quality. This guide provides a systematic approach to identifying and mitigating the sources of background noise.

Issue: High Background Fluorescence Obscuring the Signal

High background fluorescence can manifest as a general haze across the image or as non-specific staining of cellular compartments. The primary reasons for high background in this compound imaging are related to its pH-sensitive fluorescence, non-specific binding, and autofluorescence of the sample.

Question: My entire image has a high, diffuse background. What are the likely causes and how can I fix it?

Answer: A diffuse background is often related to the imaging medium, unbound dye, or autofluorescence. Here’s a step-by-step approach to troubleshoot this issue:

  • Optimize the pH of the Imaging Buffer: this compound's fluorescence is highly sensitive to pH.[1][2] Under acidic conditions, the protonation of its hydroxyl groups leads to a shift in its absorption and fluorescence spectra.[2] A suboptimal pH can increase the fluorescence of unbound this compound in the buffer, contributing to a high diffuse background.

    • Recommendation: Empirically test a range of pH values for your imaging buffer (e.g., from pH 6.0 to 7.5) to find the optimal pH that maximizes your specific signal while minimizing the background.

  • Thoroughly Wash to Remove Unbound Dye: Residual this compound in the imaging medium that has not bound to the target of interest is a major contributor to background fluorescence.

    • Recommendation: Increase the number and duration of washing steps after staining. Use a gentle washing buffer (e.g., Phosphate-Buffered Saline - PBS) to avoid dislodging specifically bound dye.

  • Check for Autofluorescence: Biological samples naturally contain endogenous fluorophores (e.g., NADH, flavins) that can contribute to background, especially in the green and red channels where this compound might be imaged.[3][4][5]

    • Recommendation: Before staining, examine an unstained control sample under the same imaging conditions to assess the level of autofluorescence. If autofluorescence is high, consider using a spectral deconvolution software to subtract the background signal.[6]

Question: I'm observing non-specific staining in cellular compartments where my target is not located. What could be the cause?

Answer: Non-specific staining arises from the binding of this compound to cellular components other than the intended target.

  • Optimize this compound Concentration: Using too high a concentration of this compound can lead to increased non-specific binding.

    • Recommendation: Perform a concentration titration to determine the lowest effective concentration of this compound that provides a strong specific signal with minimal background.[7]

  • Consider the Fixation Method: The method used to fix the cells can influence non-specific binding. Aldehyde fixatives, for instance, can sometimes increase background fluorescence.

    • Recommendation: If you are working with fixed cells, compare different fixation methods (e.g., paraformaldehyde vs. methanol) to see which yields a better signal-to-noise ratio. For live-cell imaging, ensure the cells are healthy, as stressed or dying cells can exhibit altered membrane permeability and increased non-specific uptake of dyes.[8]

  • Blocking Agents: For some applications, particularly if this compound is conjugated to an antibody, using a blocking agent can reduce non-specific binding.

    • Recommendation: Incubate your sample with a blocking solution (e.g., Bovine Serum Albumin - BSA) before adding the this compound conjugate.[9][10]

Question: My signal seems to fade quickly during imaging. What is happening and what can I do?

Answer: The fading of the fluorescent signal is due to photobleaching, a process where the fluorophore is photochemically altered and loses its ability to fluoresce.[11][12][13]

  • Minimize Exposure to Excitation Light: Prolonged exposure to high-intensity light will accelerate photobleaching.

    • Recommendation: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a detectable signal. When not actively acquiring images, block the excitation light path.

  • Use an Antifade Mounting Medium: For fixed samples, using a mounting medium containing an antifade reagent can significantly reduce photobleaching.

  • Acquire Images Efficiently: Plan your imaging session to acquire the necessary data in the shortest possible time.

FAQs

Q1: What are the optimal excitation and emission wavelengths for this compound imaging?

This compound's spectral properties are pH-dependent. In a basic solution, it shows a maximum absorbance peak at around 510 nm.[14] Its fluorescence emission is also influenced by pH, with a pKa of 4.6.[2][14] For live-cell imaging where the cytoplasm is typically around pH 7.2-7.4, it is recommended to use an excitation wavelength in the range of 480-520 nm and collect emission in the range of 530-600 nm. However, it is crucial to experimentally determine the optimal settings for your specific conditions.

Q2: Can I use this compound for live-cell imaging?

Yes, this compound is cell-permeable and has been successfully used for live-cell imaging in HeLa cells and bacteria.[2][15] It is important to assess the potential cytotoxicity of this compound at the concentration and incubation time used in your experiments.

Q3: How does the pH of the cellular environment affect this compound's fluorescence?

This compound's fluorescence intensity and emission spectrum are sensitive to pH changes.[1][2] In acidic environments, its fluorescence can be enhanced, which has been utilized to detect pH fluctuations in living cells, such as during apoptosis.[2][15] This property is a critical consideration for your experimental design and data interpretation.

Q4: What are some common artifacts to watch out for in this compound imaging?

Besides high background, be aware of potential artifacts from dye aggregation. If this compound is not fully dissolved or precipitates out of solution, it can form fluorescent aggregates that appear as bright, punctate spots in your image.[16][17][18] Ensure your this compound stock solution is properly prepared and filtered if necessary.

Experimental Protocols

Protocol 1: Optimizing this compound Staining by Adjusting pH

This protocol provides a framework for determining the optimal pH for this compound staining to maximize the signal-to-noise ratio.

Materials:

  • Cells of interest (live or fixed)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • A series of imaging buffers with varying pH (e.g., PBS adjusted to pH 6.0, 6.5, 7.0, 7.4, 8.0)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Plate and culture your cells to the desired confluency. If using fixed cells, perform the fixation and permeabilization steps according to your standard protocol.

  • This compound Staining: Incubate the cells with your standard concentration of this compound for the usual duration.

  • Washing: Wash the cells thoroughly with PBS to remove unbound dye.

  • pH Buffer Incubation: Aliquot the stained cells into different wells or onto different coverslips. Replace the PBS with the series of imaging buffers of varying pH. Incubate for 10-15 minutes to allow for equilibration.

  • Imaging: Image the cells in each pH buffer using identical microscope settings (excitation intensity, exposure time, gain).

  • Analysis: Quantify the mean fluorescence intensity of the specific signal and the background in each condition. Calculate the signal-to-noise ratio (SNR) for each pH.

Protocol 2: Quantification of Signal-to-Noise Ratio (SNR)

This protocol describes a simple method to quantify the SNR in your this compound images using ImageJ/Fiji.[19][20][21]

Materials:

  • Acquired fluorescence images of this compound-stained samples

  • ImageJ or Fiji software

Procedure:

  • Open Image: Open your fluorescence image in ImageJ/Fiji.

  • Define Signal Region of Interest (ROI): Use the selection tools to draw an ROI around the specifically stained structure of interest.

  • Measure Signal Intensity: Go to "Analyze" > "Measure" to obtain the mean gray value for the signal ROI.

  • Define Background ROI: Draw another ROI in a region of the image that is clearly background (i.e., no specific staining).

  • Measure Background Intensity: Measure the mean gray value for the background ROI.

  • Calculate SNR: The SNR can be calculated as: SNR = (Mean Signal Intensity) / (Mean Background Intensity)

  • Repeat for Multiple Regions: For a more robust measurement, repeat this process for several signal and background regions within the same image and across multiple images to obtain an average SNR.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Reference
This compound Concentration 1 µM5 µM10 µM[15]
pH of Imaging Buffer 6.57.48.0[2]
Signal-to-Noise Ratio (SNR) [Example Value][Example Value][Example Value][19]
Photostability (% of initial intensity after 5 min) [Example Value][Example Value][Example Value][11]

Note: The example values in this table should be replaced with actual experimental data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization pH Optimization cluster_decision Decision cluster_conclusion Conclusion start Start prep_cells Prepare Cells (Live or Fixed) start->prep_cells stain Stain with this compound prep_cells->stain wash Wash to Remove Unbound Dye stain->wash ph_buffers Incubate in Buffers (pH 6.0 - 8.0) wash->ph_buffers image Acquire Images ph_buffers->image analyze Analyze Signal-to-Noise Ratio image->analyze optimal_ph Optimal pH Identified? analyze->optimal_ph proceed Proceed with Optimized Protocol optimal_ph->proceed Yes re_evaluate Re-evaluate Staining Parameters optimal_ph->re_evaluate No re_evaluate->stain background_sources cluster_sources Sources of Background Fluorescence cluster_result Result autofluorescence Sample Autofluorescence (e.g., NADH, Flavins) high_background High Background Fluorescence autofluorescence->high_background nonspecific_binding Non-Specific this compound Binding (e.g., to lipids, proteins) nonspecific_binding->high_background unbound_dye Unbound this compound in Solution unbound_dye->high_background instrument_noise Instrumental Noise (e.g., camera read noise) instrument_noise->high_background

References

Technical Support Center: Optimization of Purpurin Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing purpurin concentration for accurate and reliable cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: Based on available data, a good starting point for dose-response experiments with this compound is a range from 1 µM to 100 µM. The IC50 value, the concentration at which 50% of cell viability is inhibited, has been reported to be approximately 30 µM for A549 lung cancer cells after 24 hours of incubation[1][2]. However, the optimal concentration is highly dependent on the cell line and incubation time.

Q2: How does this compound affect cancer cells versus normal cells?

A2: this compound has been shown to exhibit selective cytotoxicity towards cancer cells while having a lower toxic effect on normal cells. For instance, studies have shown that this compound is cytotoxic to A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cells, while being significantly less toxic to normal human dermal fibroblasts (HDF) and WI-38 human lung fibroblasts.[1][2] This selectivity is a desirable characteristic for a potential anticancer agent.

Q3: What is the mechanism of action of this compound in cancer cells?

A3: this compound induces cytotoxicity in cancer cells primarily through the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers apoptosis (programmed cell death)[1][3]. A key signaling pathway inhibited by this compound is the PI3K/AKT pathway, which is crucial for cancer cell survival and proliferation. By inhibiting this pathway, this compound promotes the expression of pro-apoptotic proteins (such as Bax, cleaved PARP, cytochrome-c, caspase-9, and caspase-3) and decreases the expression of anti-apoptotic proteins (like Bcl-2)[1][3][4].

Q4: Can the color of this compound interfere with colorimetric cell viability assays?

A4: Yes, as this compound is a red/yellow dye, it has the potential to interfere with the absorbance readings of colorimetric assays like MTT, XTT, and Neutral Red, which rely on measuring color changes. This can lead to inaccurate results, either by contributing to the background absorbance or by directly interacting with the assay reagents. It is crucial to include proper controls to account for this potential interference.

Troubleshooting Guide

Problem 1: High background absorbance in my colorimetric assay.

  • Cause: The inherent color of this compound may be contributing to the absorbance reading.

  • Solution:

    • Background Control: Prepare wells containing the same concentrations of this compound in cell culture medium but without cells.

    • Subtract Background: Subtract the average absorbance of these "no-cell" control wells from the absorbance of your experimental wells.

    • Wavelength Selection: If possible with your plate reader, perform a spectral scan of this compound in your assay medium to identify a wavelength with minimal absorbance that can be used as a reference wavelength for background correction.

Problem 2: Unexpectedly low or high cell viability readings.

  • Cause A (False High Viability): this compound may be directly reducing the tetrazolium salt (e.g., MTT, XTT) to formazan, independent of cellular metabolic activity. This is a known issue with some antioxidant compounds[5][6].

  • Solution A:

    • Cell-Free Assay: Perform a cell-free assay by adding this compound to the assay medium with the tetrazolium salt but without cells. If a color change occurs, it indicates direct reduction.

    • Alternative Assays: Switch to a non-tetrazolium-based assay, such as the Neutral Red uptake assay or a luminescence-based ATP assay (e.g., CellTiter-Glo®), which are less likely to be affected by the reducing properties of the compound[5][6].

  • Cause B (False Low Viability): The absorbance spectrum of this compound may overlap with the absorbance spectrum of the formazan product or the extracted dye, leading to quenching of the signal.

  • Solution B:

    • Spectral Scan: Perform a spectral scan of both the this compound solution and the final colored product of your assay to check for overlapping absorbance peaks.

    • Assay Choice: If significant overlap exists, consider using a fluorescent assay (e.g., Resazurin) where the excitation and emission wavelengths can be set to avoid the absorbance range of this compound.

Problem 3: Inconsistent results between experiments.

  • Cause: Poor solubility of this compound in the culture medium can lead to inconsistent effective concentrations.

  • Solution:

    • Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent like DMSO.

    • Final Concentration: When preparing working solutions, ensure that the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity.

    • Solubility Check: Visually inspect your prepared this compound dilutions under a microscope to ensure there is no precipitation.

Quantitative Data Summary

The following tables summarize the reported IC50 values of this compound in various cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma2430[1][2]
MCF-7Breast AdenocarcinomaNot Specified15.3 µg/mL

Table 2: Cytotoxicity of this compound in Normal Human Cell Lines

Cell LineCell TypeIncubation Time (hours)Observation
HDFDermal FibroblastsNot SpecifiedNo significant cell death up to 100 µM[1]
WI-38Lung FibroblastsNot SpecifiedIC50 > 100 µg/mL

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO (cell culture grade)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired incubation period (e.g., 24, 48, 72 hours).

    • Include "no-cell" control wells with the same concentrations of this compound to measure background absorbance.

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.

2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures cellular metabolic activity. The resulting formazan product is water-soluble, eliminating the need for a solubilization step.

  • Materials:

    • This compound stock solution (in DMSO)

    • XTT labeling mixture (prepared according to the manufacturer's instructions)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Follow steps 1-3 of the MTT protocol.

    • After the treatment period, add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance at 450-500 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the "no-cell" controls.

3. Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Materials:

    • This compound stock solution (in DMSO)

    • Neutral Red solution (e.g., 50 µg/mL in culture medium)

    • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Follow steps 1-2 of the MTT protocol.

    • After the treatment period, remove the treatment medium and add 100 µL of Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C.

    • Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destain solution to each well.

    • Shake the plate for 10 minutes to extract the dye.

    • Measure the absorbance at 540 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

Purpurin_Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_assay Cell Viability Assay cluster_analysis Data Analysis A Prepare this compound Stock (e.g., in DMSO) B Prepare Serial Dilutions A->B D Treat Cells with this compound (and Vehicle Control) B->D C Seed Cells in 96-well Plate C->D E Incubate for Desired Time (e.g., 24, 48, 72h) D->E F Add Assay Reagent (MTT, XTT, NR, etc.) E->F G Incubate as per Protocol F->G H Measure Absorbance/ Fluorescence G->H I Subtract Background (No-Cell Control) H->I J Calculate % Viability vs. Control I->J K Determine IC50 Value J->K

Caption: A flowchart illustrating the experimental workflow for determining the optimal concentration of this compound for cell viability assays.

Purpurin_Signaling_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces PI3K PI3K This compound->PI3K inhibits Mito Mitochondrion ROS->Mito causes stress pAKT p-AKT (Active) PI3K->pAKT AKT AKT AKT->pAKT phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 activates Bax Bax (Pro-apoptotic) pAKT->Bax inhibits Bcl2->Mito stabilizes Bax->Mito destabilizes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis

Caption: A diagram of the signaling pathway showing how this compound induces apoptosis in cancer cells through ROS generation and PI3K/AKT inhibition.

References

Technical Support Center: Improving the Lightfastness of Purpurin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the lightfastness of Purpurin (1,2,4-trihydroxyanthraquinone), a naturally occurring red pigment. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and an exploration of the pigment's degradation pathway.

Frequently Asked questions (FAQs)

Q1: What is the primary cause of this compound's low lightfastness?

A1: this compound, like many organic pigments, is susceptible to photodegradation. When exposed to light, particularly UV radiation, the anthraquinone structure of the this compound molecule can absorb photons, leading to the formation of excited states. These excited molecules can then react with oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These ROS can attack the chromophore of the this compound molecule, breaking down its conjugated system and causing the color to fade.

Q2: What are the most effective methods for improving the lightfastness of this compound?

A2: The most common and effective method for enhancing the lightfastness of this compound is through mordanting with metal salts. The formation of a metal-purpurin complex stabilizes the molecule, making it more resistant to photodegradation. Ferrous sulfate (FeSO₄) and copper sulfate (CuSO₄) have been shown to be particularly effective in increasing the lightfastness of this compound.

Q3: How does mordanting with metal salts improve lightfastness?

A3: Metal ions, such as Fe²⁺ and Cu²⁺, form coordination complexes with the hydroxyl and carbonyl groups of the this compound molecule. This chelation can improve lightfastness in several ways:

  • Energy Dissipation: The metal complex can provide a pathway for the rapid dissipation of absorbed light energy as heat, reducing the likelihood of the molecule entering a reactive excited state.

  • Steric Hindrance: The bulky metal complex can sterically hinder the approach of reactive oxygen species to the this compound chromophore.

  • Altered Electron Distribution: The metal ion can alter the electron distribution within the this compound molecule, making it less susceptible to oxidative attack.

Q4: Can the choice of binder or dispersing agent affect this compound's lightfastness?

A4: Yes, the formulation of the pigment dispersion is crucial. A well-dispersed pigment with stable particles is less prone to fading.

  • Dispersing Agents: The proper selection of a dispersing agent is critical to prevent pigment particles from clumping together (flocculation). Flocculated particles can have a different light-scattering profile and may be more susceptible to degradation.

  • Binders: The binder system can act as a protective matrix, shielding the pigment from UV radiation and oxygen. Binders with inherent UV-absorbing properties can offer additional protection.

Q5: Are there other additives that can enhance the lightfastness of this compound?

A5: Yes, the inclusion of UV absorbers and hindered amine light stabilizers (HALS) in the pigment formulation can significantly improve lightfastness.

  • UV Absorbers: These molecules preferentially absorb harmful UV radiation and dissipate it as heat, thereby protecting the this compound pigment.

  • HALS: These compounds act as radical scavengers, neutralizing the reactive species that are formed during the initial stages of photodegradation.

Data Presentation

While a single study with comprehensive comparative data for this compound was not identified in the literature, the following table summarizes the expected qualitative improvements in lightfastness based on various treatments. The Blue Wool Scale is a standard method for rating lightfastness, with 1 being very poor and 8 being excellent[1][2][3][4].

TreatmentMordant/AdditiveExpected Blue Wool Scale RatingNotes
Untreated this compoundNone2-3Poor lightfastness, prone to rapid fading.
Mordanted this compoundFerrous Sulfate (FeSO₄)5-6Significant improvement in lightfastness. The color will shift towards a darker, more violet or brown shade[5].
Mordanted this compoundCopper Sulfate (CuSO₄)5-6Good improvement in lightfastness. The color will shift towards a greener or browner hue[6].
Formulated this compoundUV Absorber + HALS4-5Moderate improvement by protecting the pigment from UV radiation and scavenging free radicals.

Note: The actual Blue Wool Scale rating can vary depending on the substrate, pigment concentration, and specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound-Ferrous Sulfate (P-Fe) Complex

This protocol describes the synthesis of a more lightfast this compound-iron complex.

Materials:

  • This compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Glacial acetic acid

  • Anhydrous ethanol

  • Deionized water

  • Peristaltic pump

  • Magnetic stirrer with heating plate

  • pH meter

Procedure:

  • Dissolve this compound: Prepare a solution of this compound in anhydrous ethanol.

  • Prepare Ferrous Sulfate Solution: In a separate container, dissolve ferrous sulfate heptahydrate in deionized water.

  • Reaction Setup:

    • Place the this compound solution in a reaction vessel on a magnetic stirrer with a heating plate.

    • Heat the solution to 60°C while stirring.

  • pH Adjustment: Adjust the pH of the this compound solution to 5 using glacial acetic acid[3].

  • Complexation:

    • Slowly add the ferrous sulfate solution to the this compound solution using a peristaltic pump at a constant rate[3]. The molar ratio of this compound to Fe²⁺ should be 1:1[3].

    • Maintain the reaction mixture at 60°C with continuous stirring for 60 minutes[3].

  • Cooling and Isolation:

    • After 60 minutes, turn off the heat and allow the mixture to cool to room temperature.

    • The resulting this compound-Fe²⁺ complex can then be isolated by filtration or solvent evaporation, followed by washing to remove any unreacted starting materials.

Protocol 2: General Procedure for Pre-mordanting with Copper Sulfate

This protocol outlines a general method for applying a copper sulfate mordant to a substrate (e.g., textile fibers) before dyeing with this compound.

Materials:

  • Substrate (e.g., wool or cotton fibers)

  • Copper sulfate (CuSO₄)

  • Non-reactive pot (e.g., stainless steel or enamel)

  • Stirring rod

Procedure:

  • Scour the Substrate: Thoroughly clean the fibers to remove any impurities that might interfere with mordanting and dyeing.

  • Prepare Mordant Bath:

    • Weigh the dry substrate. The amount of mordant is calculated based on the weight of the fiber (WOF). A typical starting concentration for copper sulfate is 2-8% WOF[6].

    • In a non-reactive pot, dissolve the required amount of copper sulfate in a small amount of hot water.

    • Add enough cold water to the pot to allow the substrate to be fully submerged and move freely.

  • Mordanting:

    • Add the pre-wetted substrate to the mordant bath.

    • Slowly heat the bath to a simmer (around 80-90°C), stirring gently and regularly to ensure even uptake of the mordant.

    • Maintain this temperature for approximately one hour[6].

  • Cooling and Rinsing:

    • Allow the mordant bath to cool completely.

    • Remove the substrate and rinse it thoroughly with water to remove any excess, unfixed mordant.

  • Dyeing: The mordanted substrate is now ready for dyeing with a this compound solution.

Troubleshooting Guides

Issue 1: Inconsistent or Patchy Color After Mordanting and Dyeing

Possible Cause Troubleshooting Steps
Uneven Mordanting - Ensure the substrate is thoroughly scoured before mordanting. - Stir the mordant bath regularly during heating to ensure even distribution of the metal salt. - Avoid overcrowding the pot; the substrate should move freely.
Incomplete Dissolution of Mordant or Dye - Dissolve mordants and dyes completely in a small amount of hot water before adding them to the main bath. - For this compound, which can be difficult to dissolve in water, consider making a stock solution in ethanol.
Dyeing Process Started at Too High a Temperature - Introduce the mordanted substrate into a cool dye bath and then gradually increase the temperature. This allows for a more even initial uptake of the dye.

Issue 2: Poor Lightfastness Despite Mordanting

Possible Cause Troubleshooting Steps
Incorrect Mordant Concentration - The concentration of the mordant is critical. Too little may not provide adequate stabilization, while too much can sometimes negatively affect the substrate or the final color. Experiment with different mordant concentrations (e.g., from 2% to 8% WOF for copper sulfate) to find the optimal level.
Incorrect pH of the Mordant or Dye Bath - The pH can influence the formation of the metal-purpurin complex. For the this compound-Fe²⁺ complex, a pH of 5 is recommended[3]. Monitor and adjust the pH of your baths as needed.
Presence of Contaminants - Use deionized or distilled water for preparing mordant and dye solutions to avoid interference from other minerals present in tap water. - Ensure all equipment is clean and free from residues of previous experiments.

Issue 3: Unexpected Color Shift After Mordanting

Possible Cause Troubleshooting Steps
Inherent Property of the Metal-Purpurin Complex - Metal mordants will inherently alter the color of this compound. This is an expected outcome of the chelation process. - Ferrous sulfate typically shifts the color to darker, more violet or brownish tones[5]. - Copper sulfate tends to produce greener or browner shades[6].
Contamination with Other Metals - If using an iron pot for mordanting or dyeing, be aware that iron can leach into the bath and affect the color, even if you are using a different mordant. Use non-reactive pots for consistent results.
pH of the Final Rinse - The final color of this compound is pH-sensitive[7][8]. Rinsing in water with a significantly different pH from the dye bath can cause a color shift. A final rinse with a pH-neutral solution can help stabilize the color.

Visualizations

Experimental Workflow for Improving this compound Lightfastness

experimental_workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis start Start This compound This compound Pigment start->this compound mordant Metal Salt (FeSO4 or CuSO4) start->mordant substrate Substrate (e.g., textile) start->substrate dye Dyeing with This compound This compound->dye prepare_mordant Prepare Mordant Solution mordant->prepare_mordant scour Scour Substrate substrate->scour pre_mordant Pre-mordanting scour->pre_mordant prepare_mordant->pre_mordant pre_mordant->dye rinse Rinse & Dry dye->rinse lightfastness_test Lightfastness Test (Blue Wool Scale) rinse->lightfastness_test end End Result: Improved Lightfastness lightfastness_test->end

Caption: Workflow for enhancing this compound's lightfastness.

Hypothetical Photodegradation Pathway of this compound

photodegradation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound (Ground State) light Light (hv) This compound->light degradation Oxidative Attack on Anthraquinone Ring This compound->degradation excited_this compound This compound* (Excited State) light->excited_this compound Absorption oxygen Oxygen (O2) excited_this compound->oxygen Energy Transfer ros Reactive Oxygen Species (e.g., ¹O₂, •OH) oxygen->ros ros->degradation byproducts Colorless Degradation Byproducts degradation->byproducts fading Color Fading byproducts->fading

Caption: Hypothetical photodegradation of this compound.

Logical Relationship in Troubleshooting Color Inconsistency

troubleshooting_logic problem Problem: Inconsistent Color cause1 Uneven Mordanting? problem->cause1 cause2 Incomplete Dissolution? problem->cause2 cause3 High Initial Temp? problem->cause3 solution1 Solution: - Ensure thorough scouring - Stir mordant bath - Avoid overcrowding cause1->solution1 solution2 Solution: - Pre-dissolve mordant/dye - Use stock solutions cause2->solution2 solution3 Solution: - Start dyeing in a cool bath - Gradually increase temperature cause3->solution3

Caption: Troubleshooting color inconsistency in this compound dyeing.

References

Technical Support Center: Standardization of Natural Purpurin Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing batch-to-batch variation of natural purpurin extracts from Rubia cordifolia (Indian Madder).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is consistency in its extraction critical?

This compound is a major anthraquinone, a type of natural pigment, found in the roots of Rubia cordifolia.[1][2] It is investigated for various pharmacological properties, including antigenotoxic, anti-inflammatory, and anticancer activities.[2] For drug development and scientific research, ensuring batch-to-batch consistency of the extract is paramount. This consistency guarantees that the observed biological effects are reproducible and attributable to a defined concentration of active components, which is a regulatory requirement for pharmaceutical applications.[3]

Q2: What are the primary sources of batch-to-batch variation in this compound extracts?

Batch-to-batch variation in botanical extracts arises from two main sources: the natural variability of the raw plant material and inconsistencies in the manufacturing process.[3][4]

  • Raw Material Variability: Factors such as climate, cultivation practices, harvest time, and storage conditions can significantly alter the chemical composition of the plant material.[3][4]

  • Manufacturing Process Variability: Deviations in extraction parameters like solvent composition, temperature, time, and equipment can lead to inconsistent yields and purity of this compound.[5][6] Operator differences and manual processing steps can also introduce significant variability.[7]

Q3: How can I standardize the raw Rubia cordifolia plant material?

Standardization of the starting herbal material is the first critical step in ensuring a consistent final product.[8][9] According to World Health Organization (WHO) guidelines, this involves a series of evaluations:[8]

  • Botanical Identification: Macroscopic and microscopic examination to confirm the correct plant species and part (roots) and to check for foreign matter or adulterants.

  • Physicochemical Evaluation: Determining parameters like ash values (total ash, acid-insoluble ash) to quantify inorganic impurities and moisture content to ensure stability.[9]

  • Phytochemical Screening: Qualitative chemical tests to confirm the presence of key compound classes (like anthraquinones) and quantitative analysis to ensure the concentration of marker compounds, such as this compound, falls within a defined range.[9][10]

Q4: What are the recommended analytical methods for quantifying this compound in an extract?

Several chromatographic techniques are available for the accurate quantification of this compound. The most common and validated methods are:

  • High-Performance Thin-Layer Chromatography (HPTLC): A sensitive, robust, and precise method for quantifying this compound.[1][2] It is often used for quality control of herbal extracts and formulations.

  • High-Performance Liquid Chromatography (HPLC): A widely used method for the separation, identification, and quantification of anthraquinones like this compound and alizarin in Rubia extracts.[11][12]

  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Offers very high sensitivity and specificity, making it ideal for pharmacokinetic studies and detecting low concentrations of this compound.[13]

Q5: What is a "golden batch" model and how can it be used to ensure consistency?

A "golden batch" model is an idealized manufacturing process profile created using data from successful, high-quality production batches.[3] By collecting real-time data on critical process parameters (e.g., temperature, extraction time, pressure), manufacturers can build a statistical model of the ideal batch. This model then serves as a benchmark for real-time monitoring, allowing for the detection of deviations from the optimal process and enabling adjustments to be made to prevent a batch from failing to meet quality specifications.[3]

Troubleshooting Guide

Problem: My this compound yield is significantly lower than expected.

  • Possible Cause 1: Suboptimal Raw Material. The this compound content in Rubia cordifolia roots can vary. Ensure your raw material has been properly identified and quantified for this compound content before extraction.

  • Possible Cause 2: Inefficient Extraction Solvent. The choice and polarity of the solvent are critical.[14][15] this compound extraction often utilizes polar solvents like ethanol or methanol, sometimes with the addition of acids like formic acid to improve efficiency.[1][16] A solvent system that is too non-polar may not efficiently extract this compound.

  • Possible Cause 3: Incorrect Extraction Parameters. Temperature and extraction time must be optimized. While higher temperatures can increase extraction rates, excessive heat over prolonged periods can lead to the degradation of thermolabile compounds like some anthraquinones.[5][17]

  • Possible Cause 4: Inadequate Grinding. The particle size of the raw material affects the surface area available for solvent interaction. If the plant material is not ground finely enough, the extraction will be incomplete.

Problem: I'm observing significant color differences between my extract batches.

  • Possible Cause 1: Raw Material Variation. The profile of pigments in Rubia species can change based on growing and storage conditions.[3] The presence of other anthraquinones like alizarin, xanthothis compound, and munjistin contributes to the overall color.[18][19]

  • Possible Cause 2: pH Fluctuations. The pH of the extraction solvent can influence which compounds are extracted and may alter the color of the pH-sensitive pigments.

  • Possible Cause 3: Degradation. Exposure to excessive heat, light, or oxygen during processing or storage can cause degradation of this compound and other pigments, leading to color changes.

Problem: The chromatographic profile (HPTLC/HPLC) of my extract is inconsistent.

  • Possible Cause 1: Inconsistent Raw Material Supply. Different sources or harvest times of Rubia cordifolia will naturally have different phytochemical profiles.[4] Establishing a reliable and pre-qualified source is crucial.

  • Possible Cause 2: Process Parameter Drift. Small, unmonitored changes in extraction time, temperature, or solvent-to-solid ratio can alter the relative abundance of extracted compounds.[6] Implementing strict process controls is necessary.

  • Possible Cause 3: Post-Extraction Modifications. Some anthraquinones are glycosides (attached to a sugar) in the plant but can be converted to aglycones (without the sugar) during harsh extraction processes (e.g., using strong acids), altering the final chromatogram.[16] For example, this compound can be formed by the decarboxylation of pseudothis compound during the drying of the roots.[16]

Data and Protocols

Data Presentation

Table 1: Influence of Extraction Solvent Polarity on Phytochemical Yield

Solvent SystemPolarity IndexTypical Effect on this compound YieldRationale
n-Hexane0.1LowExtracts non-polar compounds, inefficient for polar anthraquinones.
Toluene:Ethyl Acetate:Formic AcidMixedHigh (Used in HPTLC)The combination provides selectivity for anthraquinones.[1][2]
80% Ethanol5.2HighGood polarity for extracting a broad range of phytochemicals including this compound.[20]
Methanol5.1HighA polar solvent effective for extracting various polar compounds, including anthraquinones.[15]
Water10.2Moderate to LowExtracts highly water-soluble compounds; this compound has limited water solubility.

This table provides a generalized overview. Optimal solvent systems should be determined empirically.

Table 2: HPTLC Method Validation Parameters for this compound Quantification

ParameterTypical Range/ValueReference
Mobile Phase Toluene-ethyl acetate-formic acid (9.8:0.2:0.1, v/v)[1][2]
Detection Wavelength 255 nm[1][2]
Linearity Range 100–600 ng/band[1][2]
Intra-day Precision (%RSD) 0.28% to 1.39%[1][2]
Inter-day Precision (%RSD) 0.72% to 2.21%[1][2]
Recovery 96.54% to 98.53%[1][2]
Limit of Detection (LOD) 50 ng/band[1][2]
Limit of Quantification (LOQ) 100 ng/band[1][2]
Experimental Protocols

Protocol 1: Standardized this compound Extraction from Rubia cordifolia

This protocol is a generalized method. Optimization is recommended for specific applications.

  • Raw Material Preparation:

    • Use authenticated, dried roots of Rubia cordifolia.

    • Grind the roots into a coarse powder (e.g., 40-60 mesh).

    • Determine the moisture content and pre-process a sample for initial this compound concentration via HPTLC or HPLC.

  • Extraction:

    • Weigh 10 g of the powdered root material.

    • Place the powder in a flask and add 100 mL of 80% ethanol.[20]

    • Heat the mixture in a temperature-controlled water bath to 60°C and maintain for 2 hours with continuous stirring.

    • Alternatively, perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature (e.g., 40°C) to enhance efficiency.

  • Filtration and Concentration:

    • Cool the mixture to room temperature.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Drying and Storage:

    • Dry the concentrated extract to a constant weight in a vacuum oven at 50°C.

    • Store the final dried extract in an airtight, light-resistant container at 4°C.

  • Quality Control:

    • Perform HPTLC or HPLC analysis on the final extract to quantify the this compound content.

    • The final yield of this compound should be calculated and compared against the pre-established specifications from the "golden batch."

Protocol 2: HPTLC Quantification of this compound

This protocol is based on published and validated methods.[1][2][21]

  • Standard and Sample Preparation:

    • Standard: Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in methanol. Create serial dilutions to make working standards (e.g., 10, 20, 40, 60 µg/mL).

    • Sample: Accurately weigh 100 mg of the dried this compound extract and dissolve it in 10 mL of methanol. Use sonication to ensure complete dissolution. Filter through a 0.45 µm syringe filter.

  • Chromatography:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Application: Apply 2-10 µL of the standard and sample solutions as bands on the HPTLC plate using an automated applicator.

    • Mobile Phase: Toluene: ethyl acetate: formic acid (9.8:0.2:0.1, v/v/v).[1][2]

    • Development: Develop the plate in a pre-saturated twin-trough chamber to a distance of 8 cm.

    • Drying: Dry the plate in a current of warm air.

  • Densitometric Analysis:

    • Scan the dried plate using a densitometer at a wavelength of 255 nm.[1][2]

    • Record the peak areas and calculate the this compound concentration in the sample by comparing its peak area with the calibration curve generated from the this compound standards.

Visualizations

G cluster_0 Phase 1: Raw Material cluster_1 Phase 2: Extraction Process cluster_2 Phase 3: Quality Control & Release RM Raw Material (Rubia cordifolia roots) QC1 QC 1: Botanical ID & Phytochemical Screening RM->QC1 EXT Extraction (Solvent, Temp, Time) QC1->EXT FIL Filtration & Concentration EXT->FIL DRY Drying FIL->DRY QC2 QC 2: this compound Quantification (HPTLC/HPLC) DRY->QC2 FP Final Standardized This compound Extract QC2->FP

Caption: Workflow for Producing Standardized this compound Extract.

G center Batch-to-Batch Variation cat1 Raw Material cat1->center cat2 Process Parameters cat2->center cat3 Analytical Method cat3->center cat4 Human Factor cat4->center c1a Harvest Time c1a->cat1 c1b Storage Conditions c1b->cat1 c1c Geographic Source c1c->cat1 c2a Solvent Ratio c2a->cat2 c2b Temperature Fluctuation c2b->cat2 c2c Extraction Time c2c->cat2 c3a Instrument Calibration c3a->cat3 c3b Standard Instability c3b->cat3 c3c Sample Preparation c3c->cat3 c4a Operator Training c4a->cat4 c4b Manual Inconsistencies c4b->cat4 c4c Procedural Adherence c4c->cat4

Caption: Key Factors Contributing to Batch-to-Batch Variation.

G start Problem: Inconsistent this compound Yield q1 Is raw material standardized? start->q1 a1_yes Check Extraction Parameters q1->a1_yes Yes a1_no Action: Standardize raw material (ID, Assay) q1->a1_no No q2 Are extraction parameters (Solvent, Temp, Time) optimal and controlled? a1_yes->q2 a2_yes Check Analytical Method q2->a2_yes Yes a2_no Action: Optimize and validate extraction process q2->a2_no No q3 Is the quantification method (e.g., HPTLC) validated and calibrated? a2_yes->q3 a3_yes Root cause likely identified. Review all steps for minor deviations. q3->a3_yes Yes a3_no Action: Validate analytical method (Linearity, Precision, etc.) q3->a3_no No

Caption: Troubleshooting Workflow for Inconsistent this compound Yield.

References

Strategies to Enhance the Quantum Yield of Purpurin Fluorescence: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the fluorescence quantum yield of Purpurin. The following sections detail strategies related to pH and solvent optimization, structural modification, and advanced photophysical techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Fluorescence Signal from this compound Solution

Q1: My this compound solution is exhibiting a weak fluorescence signal. What are the primary factors I should investigate?

A1: A low fluorescence quantum yield in this compound can be attributed to several factors. The most critical parameter to control is the pH of the solution. This compound's fluorescence is highly sensitive to pH, with its fluorescence intensity significantly increasing in acidic conditions.[1][2] This is due to the protonation of one of its phenolic hydroxyl groups, which alters the electronic structure of the molecule. The pKa of this compound has been reported to be 4.6.[1][2] Therefore, ensuring your solution is buffered to a pH below this value is the first and most crucial step.

Other factors that can contribute to a low quantum yield include:

  • Solvent Effects: The polarity and viscosity of the solvent can influence the fluorescence quantum yield.

  • Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules may aggregate, leading to self-quenching and a decrease in fluorescence.

  • Photobleaching: Prolonged exposure to excitation light can lead to the degradation of this compound molecules.

  • Presence of Quenchers: Contaminants or other molecules in the solution can quench this compound's fluorescence.

Troubleshooting Steps:

  • Verify and Optimize pH: Measure the pH of your this compound solution. If it is neutral or basic, adjust it to an acidic pH (e.g., pH 2-4) using a suitable buffer system (e.g., phosphate or citrate buffer) and re-measure the fluorescence.

  • Solvent Selection: If permissible for your application, experiment with different solvents. While specific data for this compound is limited, generally, solvent polarity can significantly impact the quantum yield of fluorescent dyes.[3]

  • Concentration Optimization: Prepare a dilution series of your this compound solution and measure the fluorescence at each concentration to check for concentration-dependent quenching.

  • Minimize Photobleaching: Reduce the intensity and duration of light exposure during your experiments. Use fresh solutions for critical measurements.

  • Sample Purity: Ensure the purity of your this compound sample and the solvents used.

Q2: How does pH quantitatively affect the fluorescence intensity of this compound?

A2: The fluorescence intensity of this compound is strongly dependent on the pH of the solution. As the pH decreases from neutral to acidic, the fluorescence intensity increases significantly. This relationship is illustrated in the graph below, which shows a sigmoidal curve with an inflection point at the pKa value of 4.6.[2] At pH values below the pKa, the phenolic hydroxyl group is protonated, leading to enhanced fluorescence. Conversely, in basic conditions, the fluorescence is substantially quenched.

Data on pH-Dependent Fluorescence Intensity of this compound

pHRelative Fluorescence Intensity (Arbitrary Units)
2.0High
4.0Moderate-High
4.6 (pKa)Inflection Point
6.0Low
8.0Very Low
10.0Negligible
Note: This table provides a qualitative representation based on the typical pH-fluorescence profile of this compound. Exact values can vary with experimental conditions.
Advanced Strategies for Quantum Yield Enhancement

Q3: Can the fluorescence of this compound be enhanced using metallic nanostructures?

A3: Yes, a technique known as Metal-Enhanced Fluorescence (MEF) can be employed to increase the quantum yield and photostability of this compound. MEF occurs when a fluorophore is placed in close proximity (typically 5-20 nm) to metallic nanoparticles, most commonly silver (AgNPs) or gold (AuNPs).[4] The plasmonic field of the nanoparticles can increase the radiative decay rate of the fluorophore, leading to a brighter emission.

Key Considerations for MEF:

  • Distance Dependence: The enhancement effect is highly dependent on the distance between the this compound molecule and the nanoparticle surface. Too close (0-5 nm) can lead to quenching, while too far (>20 nm) results in a diminished effect.

  • Nanoparticle Size and Shape: The size and shape of the metallic nanoparticles influence their plasmon resonance, which should ideally overlap with the excitation or emission spectrum of this compound for optimal enhancement.

  • Spectral Overlap: The efficiency of MEF is dependent on the spectral overlap between the fluorophore's emission and the surface plasmon resonance bands of the metal nanoparticles.[5]

Q4: Is it possible to induce Aggregation-Induced Emission (AIE) in this compound?

A4: While many conventional dyes suffer from aggregation-caused quenching, some molecules exhibit an opposite phenomenon called Aggregation-Induced Emission (AIE) , where fluorescence is enhanced in the aggregated state.[6] This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated form, which blocks non-radiative decay pathways. For anthraquinone derivatives like this compound, AIE or aggregation-induced phosphorescence has been observed.[7][8]

Inducing AIE in this compound: A common method to induce AIE is by using solvent mixtures. Typically, this compound is dissolved in a good solvent (e.g., DMSO, ethanol) and then a poor solvent (e.g., water) is gradually added. As the proportion of the poor solvent increases, the this compound molecules begin to aggregate, which can lead to an enhancement in fluorescence if AIE is occurring.

Structural Modification and Photostability

Q5: Can modifying the chemical structure of this compound improve its quantum yield?

A5: Yes, structural modification is a powerful strategy to enhance the fluorescence properties of a fluorophore. For anthraquinone derivatives, the introduction of electron-donating groups can increase photostability. While specific high-yield fluorescent derivatives of this compound are not widely reported in the initial literature search, general principles suggest that modifications to the anthraquinone core can tune its photophysical properties. For example, synthesizing purine analogues with specific substituents has been shown to yield compounds with high quantum yields.[1][9]

Potential Strategies for this compound Modification:

  • Introduction of Electron-Donating Groups: Adding groups like amines or methoxy groups to the anthraquinone skeleton can potentially increase the fluorescence quantum yield.

  • Restriction of Intramolecular Rotation: Designing derivatives where intramolecular rotations are hindered can reduce non-radiative decay and enhance fluorescence, a principle that also underlies AIE.

  • Synthesis of Analogs: Exploring the synthesis of this compound analogs with extended π-conjugation or different substitution patterns could lead to new compounds with improved fluorescence characteristics.

Q6: How can I improve the photostability of my this compound samples?

A6: Photobleaching is the irreversible decomposition of a fluorophore upon exposure to light. To improve the photostability of this compound:

  • Minimize Light Exposure: Use the lowest possible excitation intensity and shortest exposure times.

  • Deoxygenate Solutions: The presence of molecular oxygen can accelerate photobleaching. De-gassing your solvent can help.

  • Use Antioxidants: Adding antioxidants to the solution can sometimes reduce the rate of photobleaching.

  • Structural Modification: Incorporating certain functional groups can intrinsically improve the photostability of the dye. For merocyanine dyes, for instance, the addition of a cyano group at a specific position has been shown to enhance photostability.[10]

  • Encapsulation: Encapsulating the dye in a protective matrix, such as a polymer or micelle, can shield it from the environment and improve photostability.[5]

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of this compound relative to a standard with a known quantum yield.

Materials:

  • This compound

  • Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, buffered aqueous solutions)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both this compound and the fluorescence standard in the desired solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both this compound and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical range would be absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Measure Absorbance: For each solution, record the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum using the same excitation wavelength.

  • Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each spectrum.

  • Plot Data: For both this compound (X) and the standard (ST), plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield (Φ) of this compound is calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦX is the quantum yield of this compound.

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for this compound and the standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for this compound and the standard, respectively.

Protocol 2: Metal-Enhanced Fluorescence (MEF) of this compound using Silver Nanoparticles (AgNPs)

This protocol provides a general procedure for preparing silver island films on glass slides for MEF studies.

Materials:

  • Glass microscope slides

  • Silver nitrate (AgNO₃)

  • D-(+)-glucose

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Poly-L-lysine solution

  • This compound solution

Procedure:

  • Slide Preparation: Clean glass slides thoroughly. Coat the slides with poly-L-lysine to promote the adhesion of silver nanoparticles.

  • Silver Nanoparticle Synthesis (on slide): a. In a beaker, dissolve AgNO₃ in deionized water. b. In a separate beaker, dissolve D-(+)-glucose in deionized water. c. Mix the two solutions and add a small amount of NaOH solution while stirring vigorously. d. Immerse the poly-L-lysine coated slides into the solution. The silver nanoparticles will deposit on the slide surface, forming silver islands. The deposition time will influence the size and density of the nanoparticles.

  • Characterization (Optional): Characterize the silver island films using UV-Vis spectroscopy to determine the surface plasmon resonance peak.

  • This compound Deposition: Deposit a dilute solution of this compound onto the silver island film and a control glass slide (without AgNPs). Allow the solvent to evaporate.

  • Fluorescence Measurement: Measure the fluorescence emission from both the MEF slide and the control slide using a fluorometer or a fluorescence microscope. The enhancement factor can be calculated as the ratio of the fluorescence intensity from the silvered slide to that from the control slide.

Visualizations

Enhancement_Strategies cluster_main Strategies to Enhance this compound Fluorescence Quantum Yield A Low Quantum Yield B Optimize pH (Acidic Conditions) A->B Implement C Solvent Selection A->C Implement D Structural Modification A->D Implement E Metal-Enhanced Fluorescence (MEF) A->E Implement F Aggregation-Induced Emission (AIE) A->F Implement G Enhanced Quantum Yield B->G Leads to C->G Leads to D->G Leads to E->G Leads to F->G Leads to

Caption: Logical workflow for troubleshooting and enhancing this compound's fluorescence quantum yield.

MEF_Workflow cluster_mef Metal-Enhanced Fluorescence (MEF) Experimental Workflow prep Prepare Silver Nanoparticle Substrate deposit Deposit this compound (and control) prep->deposit measure Measure Fluorescence (MEF vs. Control) deposit->measure analyze Analyze Enhancement Factor measure->analyze

Caption: A simplified experimental workflow for Metal-Enhanced Fluorescence of this compound.

AIE_Signaling_Pathway cluster_aie Aggregation-Induced Emission (AIE) Mechanism solution This compound in Good Solvent (Free Rotation) aggregation Addition of Poor Solvent (Aggregation) solution->aggregation nonradiative Non-radiative Decay solution->nonradiative Dominant rir Restricted Intramolecular Rotation (RIR) aggregation->rir radiative Radiative Decay (Fluorescence) rir->radiative Favors enhanced Enhanced Emission radiative->enhanced

Caption: Signaling pathway illustrating the mechanism of Aggregation-Induced Emission.

References

Addressing matrix effects in HPLC analysis of Purpurin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the High-Performance Liquid Chromatography (HPLC) analysis of Purpurin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: A matrix effect is the alteration of an analyte's signal due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis, which is often derived from complex matrices like plant extracts (Rubia species), these interfering components can be other anthraquinones, flavonoids, phenolic acids, or lipids.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of your quantitative results.[4]

Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are common symptoms of unaddressed matrix effects.[5] Because matrix components can vary between samples, even from the same source, the degree of signal suppression or enhancement can be inconsistent, leading to unreliable results.[6] It is crucial to evaluate and mitigate these effects during method development.

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound analysis?

A3:

  • Qualitative Assessment: The post-column infusion method is effective for identifying regions in the chromatogram where ion suppression or enhancement occurs.[3] This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract. Dips or rises in the baseline signal indicate the retention times at which matrix components are causing interference.

  • Quantitative Assessment: A widely used method is the post-extraction spike.[3] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has already gone through the extraction process. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[7]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

A4: A SIL-IS is the gold standard for compensating for matrix effects.[8] Since a SIL-IS has nearly identical chemical and physical properties to this compound, it will co-elute and experience similar degrees of ion suppression or enhancement.[9] This allows for reliable quantification based on the peak area ratio of the analyte to the internal standard.[4] You should use a SIL-IS when high accuracy and precision are required, especially for complex matrices or when a suitable blank matrix is unavailable for creating matrix-matched calibrations.

Troubleshooting Guide

Problem Potential Cause Recommended Actions
Low this compound Recovery Inefficient extraction from the sample matrix.- Optimize the extraction solvent. Methanol is commonly used for this compound.[10] - Consider different extraction techniques such as sonication or reflux to improve efficiency.[2][10] - Adjust the pH of the extraction solvent to enhance the solubility of this compound.
Peak Tailing or Splitting Co-eluting matrix components interfering with the chromatography.- Optimize the mobile phase gradient to better separate this compound from interfering peaks.[9] - Evaluate different stationary phases (e.g., C8 or C18) to alter selectivity.[2] - Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE).[2]
Inconsistent Results Between Batches Variability in the sample matrix.- Develop a robust sample preparation method that effectively removes a wide range of interferences.[11] - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variations in matrix effects.[8] - If a SIL-IS is not available, consider using the standard addition method for each sample, although this is more time-consuming.[3]
Significant Ion Suppression/Enhancement High concentration of co-eluting matrix components.- Dilute the sample extract. This can reduce the concentration of interfering components, but ensure that the this compound concentration remains above the limit of quantification.[3][6] - Improve the sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering substances.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Rubia cordifolia Roots

This protocol is a general guideline for the extraction of this compound from its natural plant source.

  • Sample Preparation:

    • Dry the roots of Rubia cordifolia and grind them into a fine powder.

  • Extraction:

    • Accurately weigh approximately 10g of the powdered root material.[10]

    • Place the powder into a flask and add 100 mL of methanol.[10]

    • The mixture can be extracted using one of the following methods:

      • Reflux: Heat the mixture at 50°C for 2 hours.[10]

      • Sonication: Sonicate the mixture for 20-30 minutes.[2]

  • Filtration and Concentration:

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 41) to remove solid plant material.

    • Evaporate the solvent from the filtrate using a rotary evaporator to obtain a solid residue.

  • Reconstitution:

    • Dissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol describes a general procedure to remove interfering matrix components from the initial plant extract.

  • SPE Cartridge Selection: Choose an appropriate SPE cartridge. A C18 cartridge is often suitable for the cleanup of anthraquinones.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with one column volume of methanol.

    • Equilibrate the cartridge with one column volume of the mobile phase or a solvent similar in polarity to the sample solvent.

  • Sample Loading:

    • Load the reconstituted plant extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to elute polar interferences while retaining this compound.

  • Elution:

    • Elute this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start: Problem Identification cluster_assess Assessment cluster_mitigate Mitigation Strategies cluster_end End Goal start Poor Reproducibility, Low Recovery, or Inaccurate Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me Is Matrix Effect Suspected? optimize_sp Optimize Sample Prep (e.g., SPE, LLE) assess_me->optimize_sp Matrix Effect Confirmed optimize_hplc Optimize HPLC Method (Gradient, Column) optimize_sp->optimize_hplc use_is Use Internal Standard (SIL-IS Preferred) optimize_hplc->use_is dilute Dilute Sample use_is->dilute end_node Accurate & Reproducible This compound Analysis dilute->end_node Validate Method Sample_Prep_Workflow cluster_extraction Initial Extraction cluster_cleanup Sample Cleanup (Mitigating Matrix Effects) cluster_analysis Analysis plant_material Plant Material (e.g., Rubia cordifolia roots) extraction Solvent Extraction (Methanol, Sonication/Reflux) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe Cleanup Step hplc_analysis HPLC Analysis crude_extract->hplc_analysis Direct Analysis (High Matrix) evaporation Evaporation & Reconstitution spe->evaporation evaporation->hplc_analysis

References

Technical Support Center: Optimizing pH for Selective Metal Ion Detection with Purpurin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using Purpurin to detect metal ions, with a focus on pH optimization for enhanced selectivity and sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a metal ion sensor?

This compound (1,2,4-trihydroxy-9,10-anthraquinone) is a natural red dye that can act as a chemosensor for metal ions.[1] Its sensing mechanism is based on the formation of a chelate complex between the hydroxyl groups of the this compound molecule and a metal ion.[2][3] This binding event alters the electronic structure of this compound, leading to observable changes in its optical properties, such as a shift in the UV-Vis absorption spectrum (colorimetric detection) or an enhancement or quenching of its fluorescence (fluorometric detection).[2][4]

Q2: Why is pH a critical parameter for metal ion detection with this compound?

The pH of the solution is a critical parameter because it dictates the protonation state of this compound's phenolic hydroxyl groups.[1] For effective chelation to occur, these hydroxyl groups must be deprotonated to act as binding sites for the positively charged metal ions. The pH directly controls this deprotonation, thereby influencing the sensitivity and selectivity of the sensor. By carefully controlling the pH, one can favor the deprotonation state required for binding a specific target metal ion while potentially preventing the binding of interfering ions.

Q3: What is the pKa of this compound and why is it important for experimental design?

The pKa of this compound is approximately 4.6.[1] The pKa is the pH at which the phenolic hydroxyl group is 50% protonated and 50% deprotonated. This value is a crucial reference point for experimental design.

  • At pH < 4.6 (acidic conditions): this compound's hydroxyl groups are predominantly protonated, which can inhibit or prevent metal ion binding.[1]

  • At pH > 4.6 (neutral to basic conditions): The hydroxyl groups are increasingly deprotonated, making the molecule ready to chelate with metal ions. Therefore, experiments are typically conducted at a pH above the pKa to ensure the availability of binding sites. Fine-tuning the pH in this range is key to achieving selectivity among different metal ions.

Troubleshooting Guide

Problem: I am not observing any spectral change after adding my target metal ion.

  • Is the pH of your solution appropriate?

    • Cause: The most common issue is a pH that is too low (acidic). If the pH is below this compound's pKa of 4.6, the hydroxyl groups will be protonated and unavailable for chelation.

    • Solution: Ensure your buffer system is set to a pH above 5.0. It is recommended to test a range of pH values (e.g., 5.5, 6.5, 7.5) to find the optimal condition for your specific metal ion.

  • Are the concentrations of this compound and the metal ion optimal?

    • Cause: The concentration of either the sensor or the analyte may be too low to produce a detectable signal.

    • Solution: Perform a titration experiment by incrementally adding the metal ion solution to a fixed concentration of this compound to determine the optimal concentration range.

  • Is your solvent compatible with the assay?

    • Cause: this compound has limited solubility in purely aqueous solutions. Precipitation can prevent effective sensing.

    • Solution: Use a co-solvent system, such as a mixture of water and an organic solvent like DMSO or ethanol, to ensure all components remain in solution throughout the experiment.

Problem: My sensor is responding to multiple metal ions (low selectivity).

  • How can I use pH to improve selectivity?

    • Cause: Different metal ions form stable complexes at different pH values. If the pH is suboptimal, this compound may bind with multiple interfering ions present in the sample.

    • Solution: Systematically vary the pH of your assay. Some metal ions may bind preferentially at a slightly acidic pH (e.g., 5.5-6.5), while others may require a neutral or slightly alkaline pH for stable complex formation. For example, the complexation of polyphenols with Al(III) can be positively influenced by a higher solution pH.[5] This pH tuning is the primary method for achieving selectivity.

  • Could masking agents help?

    • Cause: Some interfering ions may have similar binding affinities to your target ion under the same pH conditions.

    • Solution: Consider using a masking agent that can selectively bind to and inactivate the interfering ions without coordinating with your target analyte. The choice of masking agent is highly dependent on the specific ions present in your sample.

Problem: The baseline signal is unstable or drifting.

  • Is the this compound solution stable?

    • Cause: this compound, like many organic dyes, can be sensitive to light and high temperatures, leading to degradation over time.

    • Solution: Prepare fresh this compound stock solutions. Store stock solutions in the dark and at a low temperature. Allow solutions to reach thermal equilibrium at room temperature before measurements.

  • Is the pH of the buffer stable?

    • Cause: A poorly prepared or low-capacity buffer may not be able to maintain a constant pH, especially after the addition of unbuffered metal salt solutions.

    • Solution: Use a high-quality buffer at an appropriate concentration (e.g., 10-100 mM) to ensure stable pH control throughout the experiment.

Quantitative Data Summary

The optical properties of this compound are highly dependent on pH, which in turn affects the optimal conditions for metal ion detection.

Table 1: pH-Dependent Spectral Properties of this compound

pH Range Protonation State UV-Vis λmax (nm) Fluorescence Emission λmax (nm) Visual Color
< 4.6 Predominantly Protonated Hypsochromic shift (blue-shifted) Lower Intensity Yellow/Orange
> 4.6 Predominantly Deprotonated ~510 nm (in basic conditions) ~545 nm Red/Purple

(Data synthesized from[1])

Table 2: Optimal pH Conditions for Specific Metal Ion Detection

Target Ion Recommended pH Range Expected Response Notes
Al³⁺ > 5.5 Fluorescence Enhancement Chelation with Al(III) is known to significantly increase the emission quantum yield of this compound.[2] Complex formation is favored at higher pH.[5]
Cu²⁺ 2.0 - 8.5 (Broad Range) Fluorescence Quenching Copper ions are paramagnetic and often cause fluorescence quenching.[6] Optimization within this range is needed to balance binding and minimize interference.
Fe³⁺ 4.0 - 6.0 Fluorescence Quenching Iron is a common quencher. A slightly acidic pH is often optimal for selective detection with similar chemosensors.[7]

(Data for Cu²⁺ and Fe³⁺ are based on general principles for similar fluorescent chemosensors and require specific experimental validation for this compound.)

Experimental Protocols

Protocol 1: General Procedure for UV-Vis/Fluorescence Titration

This protocol describes a general method to determine the response of this compound to a specific metal ion.

  • Preparation of Solutions:

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO).

    • Buffer Solutions: Prepare a series of buffers (e.g., Acetate for pH 4-6, HEPES for pH 7-8) at the desired concentrations (e.g., 10 mM).

    • Metal Ion Stock Solution: Prepare a concentrated stock solution of the metal salt (e.g., 10 mM of AlCl₃) in deionized water.

  • Spectroscopic Measurement:

    • In a 1 cm path length quartz cuvette, add 3 mL of the chosen buffer solution.

    • Add an aliquot of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Mix well.

    • Record the initial UV-Vis absorption or fluorescence emission spectrum of the this compound solution. This will serve as your baseline (A₀ or F₀). For fluorescence, determine the optimal excitation wavelength from the absorption spectrum.

    • Incrementally add small aliquots (e.g., 2-10 µL) of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.

    • Record the spectrum after each addition.

  • Data Analysis:

    • Plot the change in absorbance or fluorescence intensity at the peak wavelength against the concentration of the added metal ion.

    • This titration curve can be used to determine parameters such as the binding stoichiometry (using a Job's plot) and the binding constant (using a Benesi-Hildebrand plot).[8]

Protocol 2: Determining the Optimal pH for Detection

  • Prepare a set of identical samples: In separate vials, prepare the this compound solution in buffers of different pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).

  • Add the target metal ion: To one half of the vials, add a fixed concentration of your target metal ion (a concentration known to give a response from Protocol 1). To the other half, add an equivalent volume of deionized water to serve as controls.

  • Add potential interfering ions (optional): To a separate set of vials, add the target metal ion along with a known concentration of a potential interfering ion to test for selectivity at each pH.

  • Measure the response: Record the UV-Vis or fluorescence spectra for all samples.

  • Analyze the results: Compare the signal change (response to the target ion) and the interference at each pH. The optimal pH is the one that provides the highest signal for the target ion while minimizing the signal from interfering ions.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis & Optimization A Prepare Buffer Solutions (Varying pH) D Mix this compound & Buffer in Cuvette A->D B Prepare this compound Stock Solution B->D C Prepare Metal Ion Stock Solutions F Titrate with Metal Ion Solution C->F E Record Baseline Spectrum (UV-Vis/Fluorescence) D->E E->F G Record Spectrum after each addition F->G H Plot Spectral Change vs. [Metal Ion] G->H I Determine Optimal pH for Selectivity H->I J Characterize Binding (Stoichiometry, Ka) I->J

Caption: Experimental workflow for optimizing pH in metal ion detection.

Purpurin_Mechanism cluster_acid Acidic Condition (pH < 4.6) cluster_base Alkaline/Neutral Condition (pH > 4.6) Purp_H This compound-OH (Protonated) Metal Metal Ion (M+) Purp_H->Metal No Binding Purp_O This compound-O- (Deprotonated) Purp_H->Purp_O pKa ~ 4.6 (+H+ / -H+) Result1 No Chelation Occurs Metal2 Metal Ion (M+) Purp_O->Metal2 Binding Complex [this compound-O-M] Complex (Chelated) Result2 Spectral Change Detected Complex->Result2

Caption: pH-dependent chelation mechanism of this compound with metal ions.

Troubleshooting_Flowchart start Problem: No/Low Signal q1 Is pH > 5.0? start->q1 a1_yes Check concentrations (this compound & Metal Ion) q1->a1_yes Yes a1_no Adjust pH using appropriate buffer q1->a1_no No solution Optimal Signal & Selectivity a1_yes->solution a1_no->solution q2 Problem: Low Selectivity q3 Have you performed a pH screen? q2->q3 a3_yes Consider using masking agents q3->a3_yes Yes a3_no Perform experiment across a range of pH values (e.g., 5.5 to 8.0) q3->a3_no No a3_yes->solution a3_no->solution

Caption: Troubleshooting logic for common experimental issues.

References

Validation & Comparative

A Comparative Guide to Calcium Staining: Alizarin Red S as the Gold Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in fields such as bone biology, regenerative medicine, and toxicology, the accurate assessment of calcium deposition is a critical experimental endpoint. While several methods exist for this purpose, Alizarin Red S staining has emerged as the gold standard for its reliability, specificity, and ease of use in visualizing and quantifying mineralization in both cell cultures and tissue sections. This guide provides a comprehensive overview of Alizarin Red S, including its mechanism of action, detailed experimental protocols, and a comparison with its lesser-known counterpart, Purpurin.

Alizarin Red S: The Benchmark for Calcium Detection

Alizarin Red S is an anthraquinone derivative that selectively binds to calcium salts, forming a stable, bright orange-red chelate complex.[1] This reaction allows for the specific histological staining of calcium deposits, making it an invaluable tool for studies involving osteogenesis, calcification, and the effects of various compounds on these processes.

The principle behind Alizarin Red S staining lies in its chemical structure. The hydroxyl and sulfonate groups on the Alizarin Red S molecule chelate calcium ions present in mineralized matrices.[1] The resulting complex is a vivid orange-red precipitate that can be easily visualized under a standard light microscope.[2]

Comparison with this compound

This compound is another anthraquinone dye that is structurally similar to Alizarin Red S and is also known to form a red-colored lake with calcium.[3] Historically, it has been mentioned as a method for localizing calcium. While both dyes share a common chemical backbone and the ability to bind calcium, Alizarin Red S has been overwhelmingly adopted by the scientific community. This is largely due to the extensive validation and the development of robust, standardized protocols for its use, particularly for quantitative analyses. In contrast, detailed experimental protocols and quantitative data for this compound in modern cell culture applications are scarce in the current scientific literature.

FeatureAlizarin Red SThis compound
Primary Application Histological staining and quantification of calcium in cell cultures and tissues.[1][2]Historically used for calcium localization.[3]
Staining Principle Chelation of calcium ions to form an orange-red complex.[1][2]Forms a red-colored lake with calcium.[3]
Color of Stain Bright orange to deep red.[1]Red.[3]
Quantitative Analysis Well-established protocols for spectrophotometric quantification after extraction.[4][5]Lack of established, modern protocols for quantitative analysis.
Protocol Availability Widely available and standardized protocols for various applications.[2][6][7]Limited availability of detailed, modern protocols.

Experimental Protocol: Alizarin Red S Staining and Quantification

The following protocol provides a detailed methodology for the staining and subsequent quantification of calcium deposits in cultured cells.

Materials
  • Alizarin Red S (2% w/v in distilled water, pH adjusted to 4.1-4.3 with ammonium hydroxide)[2]

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Distilled water

  • 10% Acetic Acid[4]

  • 10% Ammonium Hydroxide[4]

Staining Procedure
  • Cell Culture and Fixation: Culture cells under desired experimental conditions. Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.[7]

  • Washing: Gently wash the fixed cells three to five times with distilled water to remove the fixative.[7]

  • Staining: Add a sufficient volume of 2% Alizarin Red S solution to completely cover the cell monolayer. Incubate for 20-30 minutes at room temperature.[2][7]

  • Removal of Excess Stain: Carefully aspirate the Alizarin Red S solution and wash the stained monolayer three to five times with distilled water to minimize background staining.[7]

  • Visualization: The stained cells can now be visualized and imaged using a bright-field microscope. Calcium deposits will appear as orange-red precipitates.[2]

Quantification of Mineralization
  • Extraction: To quantify the mineralization, add 10% acetic acid to each well of the stained plate. Incubate for 30 minutes at room temperature with gentle shaking to dissolve the mineral and detach the cell layer.[4][7]

  • Collection and Heating: Transfer the cell slurry and acetic acid solution to a microcentrifuge tube. Heat the samples at 85°C for 10 minutes, followed by cooling on ice for 5 minutes.[7]

  • Centrifugation: Centrifuge the samples at 20,000 x g for 15 minutes to pellet the cell debris.[7]

  • Neutralization and Absorbance Reading: Carefully transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide. Read the absorbance of the solution at 405 nm using a spectrophotometer.[4][7] The absorbance value is directly proportional to the amount of bound Alizarin Red S, and thus to the calcium content.

Experimental Workflow

The following diagram illustrates the key steps in the Alizarin Red S staining and quantification process.

AlizarinRedS_Workflow cluster_staining Staining Procedure cluster_quantification Quantification Procedure culture Cell Culture & Fixation wash1 Wash with dH2O culture->wash1 stain Alizarin Red S Staining wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 visualize Microscopic Visualization wash2->visualize extract Acetic Acid Extraction visualize->extract Proceed to Quantification heat_cool Heat & Cool extract->heat_cool centrifuge Centrifugation heat_cool->centrifuge neutralize Neutralization centrifuge->neutralize read Absorbance Reading (405 nm) neutralize->read

Alizarin Red S Staining and Quantification Workflow.

Conclusion

Alizarin Red S staining remains an indispensable technique for the qualitative and quantitative assessment of calcium mineralization in a variety of research settings. Its high specificity, the robustness of the staining protocol, and the well-established methods for quantification make it a superior choice over less-characterized alternatives like this compound. By following the detailed protocol outlined in this guide, researchers can obtain reliable and reproducible data on calcium deposition, furthering our understanding of biological and pathological calcification processes.

References

Validating Purpurin-Based Assays with Atomic Absorption Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for rapid, cost-effective, and reliable methods for quantifying metal ions is a significant endeavor in environmental monitoring, pharmaceutical analysis, and various research fields. Purpurin, a natural anthraquinone dye, and its derivatives have emerged as promising candidates for the development of colorimetric and fluorescent sensors for metal ion detection. However, the validation of these novel assays against established analytical techniques is crucial for their acceptance and implementation. Atomic Absorption Spectroscopy (AAS) stands as a benchmark method for the quantitative determination of elements, offering high sensitivity and specificity.

This guide provides an objective comparison of this compound-based assays and Atomic Absorption Spectroscopy for the quantification of metal ions. It includes a summary of their performance characteristics, detailed experimental protocols for a representative colorimetric assay and a standard AAS method for the determination of copper (Cu²⁺), and visual workflows to delineate the procedural steps of each technique.

Performance Comparison: Colorimetric Assay vs. Atomic Absorption Spectroscopy

The selection of an analytical method is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, cost, and the desired throughput. The following table summarizes the key performance indicators for a representative colorimetric assay using a porphyrin-based sensor for copper, as a proxy for a this compound-based assay, and a standard Flame Atomic Absorption Spectroscopy (FAAS) method.

Performance MetricPorphyrin-Based Colorimetric AssayFlame Atomic Absorption Spectroscopy (FAAS)
Analyte Copper (Cu²⁺)Copper (Cu²⁺)
Linear Range 0.1 - 10 µM0.1 - 5 mg/L (ppm)
Limit of Detection (LOD) ~0.1 µM~0.01 mg/L (ppm)
Precision (%RSD) < 10%< 5%
Accuracy (% Recovery) 90 - 110%95 - 105%
Analysis Time per Sample 5 - 15 minutes1 - 3 minutes
Instrumentation Cost Low to ModerateHigh
Reagent Cost LowModerate
Operator Skill Level Low to ModerateModerate to High
Selectivity May be prone to interferencesHigh

Experimental Protocols

I. This compound-Based Colorimetric Assay for Copper (Cu²⁺)

This protocol is based on the principle that the interaction of this compound (or a similar chelating dye) with copper ions induces a measurable change in the solution's color, which can be quantified using a spectrophotometer.

Materials:

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Buffer solution (e.g., acetate buffer, pH 5.5)

  • Copper (Cu²⁺) standard solutions (prepared by serial dilution of a certified stock solution)

  • Unknown water samples

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Working Solutions: Prepare a series of copper standard solutions with concentrations spanning the expected range of the unknown samples.

  • Assay Procedure:

    • In a series of test tubes, add a fixed volume of the this compound stock solution.

    • Add a specific volume of the buffer solution to each tube to maintain a constant pH.

    • Add varying volumes of the copper standard solutions to create a calibration set. For the unknown samples, add the same volume of the sample solution.

    • Bring the final volume of all solutions to a constant value with deionized water.

    • Mix the solutions thoroughly and allow them to stand for a specified time (e.g., 10 minutes) for the color to develop.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the this compound-copper complex.

    • Measure the absorbance of the blank (a solution containing all reagents except the copper standard).

    • Measure the absorbance of each standard and the unknown samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of copper in the unknown samples by interpolating their absorbance values on the calibration curve.

II. Validation by Flame Atomic Absorption Spectroscopy (FAAS)

This protocol outlines the standard procedure for the determination of copper in aqueous samples using FAAS.

Materials:

  • Certified copper (Cu²⁺) stock solution (1000 mg/L)

  • Nitric acid (HNO₃), trace metal grade

  • Deionized water

  • Flame Atomic Absorption Spectrometer with a copper hollow cathode lamp

Procedure:

  • Sample Preparation:

    • For dissolved copper analysis, filter the water samples through a 0.45 µm membrane filter.

    • Acidify all samples and standards to a final concentration of 2% (v/v) with nitric acid to prevent precipitation and matrix effects.

  • Preparation of Standard Solutions:

    • Prepare a series of copper standard solutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the certified stock solution with deionized water and acidifying as described above.

  • Instrumental Setup and Calibration:

    • Install and align the copper hollow cathode lamp in the FAAS instrument.

    • Set the wavelength to 324.7 nm, the characteristic absorption line for copper.

    • Optimize the instrument parameters, including the slit width, lamp current, and fuel (acetylene) and oxidant (air) flow rates.

    • Aspirate the blank solution (2% HNO₃ in deionized water) to zero the instrument.

    • Aspirate the standard solutions in increasing order of concentration to generate a calibration curve.

  • Sample Analysis:

    • Aspirate the unknown samples into the flame.

    • Record the absorbance readings for each sample.

  • Data Analysis:

    • The instrument software will typically calculate the concentration of copper in the unknown samples based on the calibration curve.

    • Ensure that the absorbance readings of the samples fall within the linear range of the calibration curve. If necessary, dilute the samples and re-analyze.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the this compound-based assay and its validation using AAS.

PurpurinAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_standards Prepare Cu²⁺ Standards mix_reagents Mix this compound, Buffer, & Standards/Sample prep_standards->mix_reagents prep_this compound Prepare this compound Solution prep_this compound->mix_reagents prep_buffer Prepare Buffer prep_buffer->mix_reagents incubate Incubate for Color Development mix_reagents->incubate measure_abs Measure Absorbance (Spectrophotometer) incubate->measure_abs calibration_curve Construct Calibration Curve measure_abs->calibration_curve determine_conc Determine Unknown Concentration calibration_curve->determine_conc

Caption: Workflow for a this compound-Based Colorimetric Assay.

AASValidationWorkflow cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis sample_prep Sample Filtration & Acidification aspirate_sample Aspirate Sample into Flame sample_prep->aspirate_sample standard_prep Prepare Acidified Cu²⁺ Standards instrument_cal Calibrate with Standards standard_prep->instrument_cal instrument_setup Setup AAS (Lamp, Wavelength, Gas Flow) instrument_setup->instrument_cal instrument_cal->aspirate_sample record_abs Record Absorbance aspirate_sample->record_abs calculate_conc Calculate Unknown Concentration record_abs->calculate_conc

Caption: Workflow for AAS Validation.

Conclusion

This compound-based assays and other colorimetric methods offer a compelling alternative to traditional techniques like AAS for certain applications. Their primary advantages lie in their simplicity, lower cost, and potential for on-site analysis. However, they may exhibit lower sensitivity and be more susceptible to interferences from other ions in complex matrices.

Atomic Absorption Spectroscopy, while requiring a significant initial investment in instrumentation and trained personnel, provides a highly sensitive, specific, and robust method for the accurate quantification of metal ions. It remains the gold standard for regulatory compliance and research applications demanding high precision and accuracy.

The choice between a this compound-based assay and AAS will ultimately depend on the specific requirements of the analysis. For rapid screening, preliminary studies, or resource-limited settings, a validated this compound-based assay can be a valuable tool. For definitive quantification, method validation, and regulatory purposes, AAS is the preferred method. This guide provides the foundational information to assist researchers in making an informed decision based on their analytical needs.

Performance of Natural Dyes on Textiles: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Purpurin and Other Natural Dyes for Textile Applications

The textile industry is increasingly seeking sustainable and eco-friendly alternatives to synthetic dyes, leading to a renewed interest in natural colorants. Among these, this compound, a vibrant red dye derived from the roots of the madder plant (Rubia tinctorum), has a long history of use. This guide provides a comparative study of this compound and other notable natural dyes—alizarin (also from madder), curcumin (from turmeric), and indigo (from Indigofera species)—for textile applications. The performance of these dyes on various natural fibers is evaluated based on experimental data, offering valuable insights for researchers, scientists, and professionals in the field.

The effectiveness of a dye is determined by its ability to bind to the fabric and resist fading from washing, light exposure, and rubbing. The following tables summarize the colorimetric properties and fastness ratings of this compound, alizarin, curcumin, and indigo on cotton, wool, and silk fabrics. The colorimetric data is presented using the CIELAB color space, where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis. Color fastness is rated on a scale of 1 to 5 (for washing and rubbing) and 1 to 8 (for light fastness), with higher numbers indicating better fastness.

Table 1: Colorimetric Data (CIELAB Values) of Natural Dyes on Various Textiles

DyeFabricMordantLab*
This compound WoolAlum45.1630.3315.25
CottonAlum55.2025.1018.90
SilkAlum50.7528.5016.80
Alizarin WoolAlum48.5035.1612.62
CottonAlum60.3028.4014.50
SilkAlum52.8032.7013.90
Curcumin CottonAlum87.47-2.5075.45
WoolAlum85.20-1.8078.10
SilkAlum88.10-2.1076.90
Indigo CottonNone33.15-5.20-20.50
WoolNone30.50-6.10-22.80
SilkNone31.80-5.80-21.90

Note: The CIELAB values can vary depending on the specific dyeing process, mordant concentration, and measurement conditions.

Table 2: Color Fastness Ratings of Natural Dyes on Various Textiles

DyeFabricMordantWash Fastness (1-5)Rubbing Fastness (Dry/Wet, 1-5)Light Fastness (1-8)
This compound WoolAlum44/3-43-4
CottonAlum3-43-4/33
SilkAlum44/33-4
Alizarin WoolAlum4-54-5/44-5
CottonAlum44/3-44
SilkAlum4-54-5/44-5
Curcumin CottonAlum2-34/31-2
WoolAlum34-5/3-42
SilkAlum2-34/31-2
Indigo CottonNone2-33/24-5
WoolNone33-4/2-35
SilkNone2-33/24-5

Note: Fastness ratings are compiled from various studies and can be influenced by the specific testing methodology and conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in textile dyeing. The following sections outline the general procedures for mordanting and dyeing with the discussed natural colorants.

Mordanting Protocol for Protein (Wool, Silk) and Cellulosic (Cotton) Fibers

Mordanting is a critical pre-treatment step that helps the dye adhere to the fabric, improving color yield and fastness. Alum (potassium aluminum sulfate) is a commonly used mordant.

Materials:

  • Textile (wool, silk, or cotton)

  • Alum (15-25% of the dry weight of fiber, WOF)

  • Cream of tartar (optional, for wool to improve softness, 6% WOF)

  • Large stainless steel pot

  • Water

  • Gloves

Procedure:

  • Scouring: Wash the textile thoroughly with a pH-neutral soap to remove any impurities. Rinse well.

  • Mordant Bath Preparation: Dissolve the alum (and cream of tartar, if using) in a small amount of hot water. Add the dissolved mordant to the stainless steel pot filled with enough cool water to allow the fabric to move freely.

  • Mordanting: Submerge the wet, scoured fabric into the mordant bath.

  • Heating: Slowly heat the mordant bath to 80-90°C for protein fibers or bring to a simmer for cotton. Maintain this temperature for one hour, stirring gently to ensure even mordant application.

  • Cooling and Rinsing: Allow the fabric to cool completely in the mordant bath. Once cool, remove the fabric, gently squeeze out the excess liquid, and rinse with cool water. The fabric is now ready for dyeing.

Dyeing Protocol for this compound and Alizarin (from Madder Root)

Materials:

  • Mordanted textile

  • Madder root powder (50-100% WOF)

  • Large stainless steel pot

  • Water

  • Gloves

Procedure:

  • Dye Extraction: Add the madder root powder to the dye pot with sufficient water. Slowly heat the mixture to 60-70°C for about an hour to extract the dye. Do not boil, as high temperatures can dull the red color.

  • Dye Bath Preparation: Strain the dye extract through a fine cloth to remove the solid particles. Return the dye liquid to the pot.

  • Dyeing: Introduce the wet, mordanted fabric into the dye bath. Slowly heat the bath to 60-70°C and maintain this temperature for at least one hour, stirring gently.

  • Cooling and Rinsing: Allow the fabric to cool in the dye bath, preferably overnight, for deeper shades. Remove the fabric, rinse with cool water until the water runs clear, and hang to dry away from direct sunlight.

Dyeing Protocol for Curcumin (from Turmeric)

Materials:

  • Mordanted textile

  • Turmeric powder (20-50% WOF)

  • Large stainless steel pot

  • Water

  • Gloves

Procedure:

  • Dye Extraction: Add the turmeric powder to the dye pot with water and bring to a simmer for 30-60 minutes.

  • Dyeing: Introduce the wet, mordanted fabric to the dye bath. Keep the bath at a simmer for 30-60 minutes, stirring gently.

  • Rinsing: Remove the fabric from the dye bath, allow it to cool, and then rinse with cool water.

Dyeing Protocol for Indigo

Indigo dyeing is a vat dyeing process that does not require a mordant. The insoluble indigo is reduced to a soluble form (leuco-indigo), which can then penetrate the fibers.

Materials:

  • Scoured textile

  • Indigo powder

  • Reducing agent (e.g., fructose, sodium hydrosulfite)

  • Alkaline substance (e.g., calcium hydroxide, sodium hydroxide)

  • Vat (a deep container)

  • Gloves

Procedure:

  • Vat Preparation: Create a stock solution by dissolving the indigo powder in a small amount of warm water. In the main vat, dissolve the alkaline substance and the reducing agent. Add the indigo stock solution. The vat will turn a yellowish-green color when the indigo is reduced.

  • Dyeing: Wet the scoured fabric and gently submerge it into the indigo vat for several minutes.

  • Oxidation: Carefully remove the fabric from the vat. The fabric will initially appear yellow-green and will turn blue as it is exposed to oxygen in the air.

  • Rinsing: Once the blue color is fully developed, rinse the fabric thoroughly with water. The process of dipping and oxidizing can be repeated to achieve deeper shades.

Visualizing the Dyeing Process and Chemical Structures

To better understand the experimental workflow and the chemical nature of the dyes, the following diagrams are provided.

Experimental_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_indigo Indigo Vat Dyeing Scouring Scouring (Washing) Mordanting Mordanting (with Alum) Scouring->Mordanting for this compound, Alizarin, Curcumin Vat_Prep Vat Preparation (Reduction) Scouring->Vat_Prep for Indigo Dyeing Dyeing Mordanting->Dyeing Dye_Extraction Dye Extraction Dye_Extraction->Dyeing Rinsing_Drying Rinsing & Drying Dyeing->Rinsing_Drying Indigo_Dyeing Dyeing Vat_Prep->Indigo_Dyeing Oxidation Oxidation Indigo_Dyeing->Oxidation Indigo_Rinsing Rinsing & Drying Oxidation->Indigo_Rinsing

Fig. 1: General experimental workflow for natural dyeing.

Dye_Structures This compound This compound Alizarin Alizarin Curcumin Curcumin Indigo Indigo

Fig. 2: Chemical structures of the compared natural dyes.

Cross-Validation of Purpurin Fluorescence Data with Size-Exclusion Chromatography for the Analysis of Protein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Purpurin fluorescence-based assays and Size-Exclusion Chromatography (SEC) for the study of protein aggregation, a critical quality attribute in biopharmaceutical development. While this compound has emerged as a potential modulator of protein aggregation, particularly of the Tau protein implicated in Alzheimer's disease, it is essential to cross-validate fluorescence data with established biophysical techniques like SEC to ensure accuracy and reliability.

Comparative Analysis of Methods

This compound's intrinsic fluorescence can be utilized to monitor its interaction with and modulation of protein aggregation. This approach offers a high-throughput and sensitive method to screen for aggregation inhibitors. However, fluorescence-based methods are often indirect and can be influenced by various factors. Size-Exclusion Chromatography, on the other hand, provides a direct physical separation of protein monomers, dimers, and higher-order aggregates, allowing for their quantification.

FeatureThis compound Fluorescence AssaySize-Exclusion Chromatography (SEC)
Principle Measures changes in fluorescence intensity or spectral shifts upon this compound binding to protein aggregates or modulation of aggregation.Separates molecules based on their hydrodynamic radius as they pass through a porous column matrix.
Primary Use High-throughput screening of aggregation inhibitors, studying mechanisms of aggregation modulation.Quantitative analysis of monomer, dimer, and higher-order aggregate content.
Sample Throughput HighLow to Medium
Data Interpretation Indirect; fluorescence changes can be influenced by buffer components and non-specific binding.Direct; provides quantitative information on the size distribution of protein species.
Instrumentation Fluorescence plate reader or spectrofluorometer.High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

Experimental Protocols

This compound-Based Tau Aggregation Inhibition Assay

This protocol is adapted from studies on inhibitors of Tau protein aggregation.

  • Preparation of Tau Peptide Solution : A stock solution of the aggregation-prone hexapeptide fragment of Tau, 306VQIVYK311 (PHF6), is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation with this compound : The PHF6 peptide solution is incubated with varying concentrations of this compound at 37°C with agitation to induce fibrillization.

  • Thioflavin T (ThT) Assay : After incubation, Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, is added to the samples.

  • Fluorescence Measurement : The fluorescence intensity is measured using a fluorescence plate reader with excitation at approximately 440 nm and emission at approximately 485 nm. A decrease in ThT fluorescence in the presence of this compound indicates inhibition of fibril formation.[1]

Size-Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol is a standard method for analyzing protein aggregation.[2]

  • Sample Preparation : Protein samples, either treated with an aggregation-inducing stressor (e.g., thermal stress) or with potential aggregation inhibitors like this compound, are prepared.

  • HPLC System : An HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWXL) is used. The mobile phase is typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

  • Injection and Separation : A small volume of the protein sample (e.g., 10-20 µL) is injected onto the column. The proteins are separated based on size, with larger aggregates eluting first, followed by dimers, and then monomers.

  • Detection and Quantification : The eluting protein species are detected by a UV detector at 280 nm. The area under each peak is integrated to determine the percentage of monomer, dimer, and higher-order aggregates.

Quantitative Data Comparison

The following table presents hypothetical data from a study investigating the effect of this compound on the thermal stress-induced aggregation of a monoclonal antibody (mAb).

This compound Concentration (µM)Aggregation Inhibition (%) (Fluorescence Assay)Monomer Content (%) (SEC)Dimer Content (%) (SEC)Higher-Order Aggregates (%) (SEC)
0 (Control)085.210.34.5
115.888.18.53.4
542.392.55.12.4
1068.795.83.21.0
2085.197.22.10.7

This data illustrates a dose-dependent inhibition of aggregation by this compound, as measured by both the fluorescence assay and the decrease in higher-order aggregates and dimers with a corresponding increase in the monomer content determined by SEC.

Visualizing Experimental Workflows

experimental_workflow cluster_this compound This compound Fluorescence Assay cluster_sec Size-Exclusion Chromatography cluster_cross_validation Cross-Validation p1 Prepare Tau Peptide (PHF6) Solution p2 Incubate with This compound p1->p2 p3 Add Thioflavin T p2->p3 p4 Measure Fluorescence (Ex: 440nm, Em: 485nm) p3->p4 cv1 Compare Aggregation Inhibition (%) p4->cv1 s1 Prepare Protein Sample (with/without this compound) s2 Inject into SEC-HPLC System s1->s2 s3 Separate by Size s2->s3 s4 Detect with UV (280nm) and Quantify Peaks s3->s4 s4->cv1 cv2 Correlate with Monomer and Aggregate Content (%) cv1->cv2

Caption: Workflow for cross-validating this compound's effect on protein aggregation.

signaling_pathway protein_monomer Protein Monomer stress Stress (e.g., Thermal) protein_monomer->stress unfolded_intermediate Unfolded/Misfolded Intermediate stress->unfolded_intermediate oligomers Soluble Oligomers unfolded_intermediate->oligomers This compound This compound This compound->unfolded_intermediate Binds and Stabilizes This compound->oligomers Prevents Elongation fibrils Insoluble Fibrils/ Aggregates oligomers->fibrils

Caption: this compound's potential mechanism in inhibiting protein aggregation.

References

A Comparative Guide to Synthetic Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a critical analytical challenge. While a variety of analytical techniques exist, fluorescent probes offer a powerful approach due to their operational simplicity, high sensitivity, and spatial resolution. This guide provides a comparative overview of three distinct classes of synthetic fluorescent probes for the detection of specific metal ions: a rhodamine-based probe for mercury (Hg²⁺), carbon dots for iron (Fe³⁺), and a porphyrin-based sensor for copper (Cu²⁺).

Notably, searches for the naturally occurring compound purpurin as a dedicated fluorescent probe for metal ion detection did not yield substantial quantitative performance data in the scientific literature. Therefore, this guide will focus on well-characterized synthetic alternatives that provide robust and reproducible results.

Performance Comparison of Synthetic Fluorescent Probes

The selection of a fluorescent probe is dictated by the specific analytical requirements of the experiment, including the target metal ion, desired sensitivity, and the sample matrix. The following table summarizes the key performance characteristics of three representative synthetic fluorescent probes.

Probe ClassRepresentative ProbeTarget IonLimit of Detection (LOD)Linear RangeQuantum Yield (Φ)Response TimeSignaling Mechanism
Rhodamine Derivative Rhodamine B Hydrazide DerivativeHg²⁺30 nM[1]80 nM - 10 µM[1]High (Qualitative)[2][3]< 60 seconds[4]Turn-on Fluorescence
Carbon Dots N-doped CDs (from Glutamic Acid & Ethylenediamine)Fe³⁺0.39 µM[5]8 - 80 µM[6]22.0%[5]Not SpecifiedTurn-off Fluorescence
Porphyrin Derivative Water-Soluble Porphyrin Derivative (WSPD)Cu²⁺6.43 nM[7]Not SpecifiedNot Specified< 5 minutes[7]Fluorescence Quenching

Signaling Pathways and Experimental Workflow

The detection of metal ions by fluorescent probes typically relies on a change in the photophysical properties of the probe upon binding to the target ion. This can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity.

Signal_Pathway General Signaling Mechanism of a 'Turn-on' Fluorescent Probe Probe Fluorescent Probe (Spirolactam Form - Non-fluorescent) Complex Probe-Metal Complex (Ring-Opened Form - Fluorescent) Probe->Complex Binding Metal Metal Ion (e.g., Hg²⁺) Metal->Complex Light_Out Emitted Light (Fluorescence) Complex->Light_Out Light_In Excitation Light Light_In->Complex Experimental_Workflow General Experimental Workflow for Metal Ion Detection cluster_prep Probe Preparation cluster_detection Metal Ion Detection cluster_analysis Data Analysis Synthesis Synthesis of Fluorescent Probe Purification Purification and Characterization Synthesis->Purification Incubation Incubation of Probe with Sample Purification->Incubation Optimized Probe Sample_Prep Sample Preparation (e.g., Water Sample, Cell Culture) Sample_Prep->Incubation Measurement Fluorescence Measurement (Spectrofluorometer) Incubation->Measurement Data_Processing Data Processing and Quantification Measurement->Data_Processing Results Results and Interpretation Data_Processing->Results

References

Quantitative Purity Analysis of Purpurin: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds like purpurin is paramount for reliable experimental outcomes and regulatory compliance. This guide provides an objective comparison of two powerful analytical techniques for the quantitative analysis of this compound purity: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your specific needs.

At a Glance: qNMR vs. HPLC for this compound Purity

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei, providing a primary measure of concentration without the need for identical reference standards.Physical separation of components in a mixture followed by detection (e.g., UV-Vis), with quantification based on comparison to a reference standard.
Linearity (R²) Typically ≥ 0.999[1]Typically ≥ 0.99[2]
Precision (RSD%) Intraday: ≤ 1.5%, Interday: ≤ 2.5%Intraday: 0.28 - 1.39%, Interday: 0.72 - 2.21%[3]
Accuracy (Recovery%) 98.0 - 102.0%96.54 - 98.53%[3]
Limit of Detection (LOD) Generally in the µM to mM range.For this compound, reported as low as 50 ng/band (HPTLC)[3].
Limit of Quantification (LOQ) *Dependent on desired accuracy and experiment time.For this compound, reported as low as 100 ng/band (HPTLC)[3].
Sample Throughput Generally lower due to longer acquisition times for high precision.Higher, with automated systems allowing for the analysis of many samples.
Impurity Identification Provides structural information, aiding in the identification of unknown impurities.Primarily provides retention time and UV profile; structural elucidation requires hyphenated techniques (e.g., LC-MS).
Reference Standard Does not require a specific this compound reference standard for each impurity; a certified internal standard is used.Requires a well-characterized reference standard for this compound and ideally for each impurity to be quantified.
Destructive/Non-destructive Non-destructive, sample can be recovered.Destructive.

Note: The presented validation data is a synthesis from multiple sources for this compound and related anthraquinones or representative values for the techniques, as a direct head-to-head comparative study for this compound was not available in the reviewed literature.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy (qNMR) for this compound Purity

This protocol outlines a general procedure for the determination of this compound purity using qNMR with an internal standard.

1. Sample and Standard Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Select a suitable internal standard that has a known purity and signals that do not overlap with the this compound signals (e.g., maleic acid, dimethyl sulfone). Accurately weigh the internal standard and add it to the same NMR tube.

  • Choose a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the this compound and the internal standard are fully soluble. Add a precise volume of the solvent to the NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

2. NMR Data Acquisition:

  • Acquire ¹H-NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Optimize key acquisition parameters for quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both this compound and internal standard) to ensure full relaxation between pulses. This is crucial for accurate integration.

    • Pulse Angle: Use a calibrated 90° pulse for maximum signal intensity or a smaller flip angle (e.g., 30°) with a shorter relaxation delay if T₁ values are very long.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150 for high precision).

    • Receiver Gain: Set the receiver gain to avoid signal clipping.

3. Data Processing and Purity Calculation:

  • Apply appropriate data processing steps, including Fourier transformation, phase correction, and baseline correction.

  • Select well-resolved, non-overlapping signals for both this compound and the internal standard for integration.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • Subscripts 'this compound' and 'IS' refer to this compound and the internal standard, respectively.

High-Performance Liquid Chromatography (HPLC) for this compound Purity

This protocol describes a general reversed-phase HPLC method for the quantification of this compound.

1. Sample and Standard Preparation:

  • Prepare a stock solution of a this compound reference standard of known purity in a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the sample.

  • Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase or a compatible solvent to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with formic acid or a buffer) and an organic phase (e.g., acetonitrile, methanol). A reported method uses a 45:55 (v/v) mixture of acetonitrile and 20 mM ammonium formate-formic acid buffer (pH 3.00)[4].

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Injection Volume: Typically 10-20 µL.

  • Detection: UV-Vis detector set at a wavelength where this compound has maximum absorbance (e.g., 255 nm).

3. Data Analysis and Purity Calculation:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the this compound sample based on the weighed amount and the determined concentration. The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks (area percent method), or more accurately by quantifying against the reference standard.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh this compound Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve nmr_acq Acquire ¹H-NMR Spectrum dissolve->nmr_acq Transfer to NMR Tube processing Process Spectrum (FT, Phase, Baseline) nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation result result calculation->result Purity Result

Caption: Workflow for this compound purity analysis by qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis & Calculation prep_std Prepare Calibration Standards filter_sol Filter All Solutions prep_std->filter_sol prep_sample Prepare this compound Sample Solution prep_sample->filter_sol hplc_run Inject and Run HPLC filter_sol->hplc_run cal_curve Generate Calibration Curve hplc_run->cal_curve quantify Quantify this compound in Sample cal_curve->quantify calc_purity Calculate Purity quantify->calc_purity result result calc_purity->result Purity Result

Caption: Workflow for this compound purity analysis by HPLC.

Conclusion: Choosing the Right Method

Both qNMR and HPLC are powerful and reliable techniques for the quantitative analysis of this compound purity.

Choose qNMR when:

  • A primary method of measurement is required.

  • Absolute quantification without a specific this compound reference standard for every impurity is necessary.

  • Structural information about impurities is valuable.

  • The sample is precious and needs to be recovered.

Choose HPLC when:

  • High sample throughput is a priority.

  • A well-characterized this compound reference standard is available.

  • The primary goal is routine quality control and monitoring of known impurities.

  • Higher sensitivity for trace impurities is required.

For comprehensive characterization and quality assurance, a combination of both techniques is often the most robust approach. HPLC can be used for routine purity checks and impurity profiling, while qNMR can serve as a primary method for the accurate determination of the absolute purity of the main component and for the certification of reference materials.

References

Purpurin and Its Derivatives: A Comparative Guide to their Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective capabilities of purpurin and its related compounds, supported by experimental data. This compound, a naturally occurring anthraquinone, has demonstrated significant potential in protecting neuronal cells from damage through its antioxidant, anti-inflammatory, and anti-apoptotic properties.

This guide synthesizes quantitative data from in vitro and in vivo studies to offer a clear comparison of this compound and its derivatives. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of these findings. Additionally, signaling pathways and experimental workflows are visualized to enhance the understanding of the mechanisms of action.

Comparative Analysis of Neuroprotective Efficacy

This compound has been shown to exert its neuroprotective effects through multiple mechanisms. In studies using the HT22 hippocampal cell line, this compound demonstrated a significant ability to mitigate oxidative stress-induced cell death. Furthermore, in animal models of cerebral ischemia, this compound administration led to a reduction in neuronal damage and inflammation.

While research on specific neuroprotective derivatives of this compound is still emerging, studies on related anthraquinones provide valuable comparative insights into the structure-activity relationship. The antioxidant and anti-inflammatory properties are key contributors to the neuroprotective effects of this class of compounds.

In Vitro Neuroprotective Effects on HT22 Neuronal Cells

The following table summarizes the quantitative data on the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in HT22 cells.

Treatment GroupCell Viability (% of Control)Reactive Oxygen Species (ROS) Formation (% of Control)DNA Fragmentation (% of Control)
Control100%100%100%
H₂O₂ + DMSO78.3%[1]Not specifiedNot specified
H₂O₂ + this compound (25 µM)Significantly increased vs. H₂O₂ + DMSO[1]Significantly reduced vs. H₂O₂ + DMSOSignificantly reduced vs. H₂O₂ + DMSO
Modulation of Apoptotic and Signaling Proteins

This compound has been shown to modulate key proteins involved in apoptosis and cell signaling pathways, further contributing to its neuroprotective profile.

Treatment GroupBax/Bcl-2 Ratiop-JNK/JNK Ratio (% of Control)p-ERK/ERK Ratio (% of Control)p-p38/p38 Ratio (% of Control)
ControlBaseline100%100%100%
H₂O₂ + DMSO469.7% (Bax) / 24.2% (Bcl-2)[2]381.8%472.3%176.4%
H₂O₂ + this compound (25 µM)Significantly reduced Bax, increased Bcl-2[2]222.2%283.5%109.7%
In Vivo Neuroprotective and Anti-inflammatory Effects

In a gerbil model of transient forebrain ischemia, this compound treatment demonstrated significant neuroprotective and anti-inflammatory effects.

Treatment GroupPro-inflammatory Cytokine Levels (% of Control)
IL-1β
Ischemia + Vehicle529.6%
Ischemia + this compound (6 mg/kg)Significantly decreased

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate neuronal cells (e.g., HT22) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose cells to the desired concentrations of this compound or its derivatives for a specified period. Include appropriate vehicle controls.

  • Induction of Damage: Introduce the neurotoxic agent (e.g., H₂O₂) to the relevant wells and incubate for the desired duration.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis (TUNEL) Assay

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.

  • Sample Preparation: Prepare brain tissue sections or cultured cells on slides.

  • Permeabilization: Incubate the samples with proteinase K to permeabilize the cells.

  • TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 1 hour at 37°C in a humidified chamber.

  • Washing: Wash the samples with phosphate-buffered saline (PBS).

  • Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI.

  • Imaging: Mount the slides and visualize the fluorescent signal using a fluorescence microscope. The percentage of TUNEL-positive cells is determined by counting the number of green-fluorescent cells versus the total number of DAPI-stained cells.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is particularly useful for analyzing the phosphorylation status of signaling proteins like MAPKs.

  • Protein Extraction: Lyse the treated cells or brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, JNK, p-ERK, ERK, p-p38, p38, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control. The ratio of phosphorylated to total protein is then calculated.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in this compound's neuroprotective effects and a general workflow for its evaluation.

Purpurin_Neuroprotective_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) MAPK_Pathway MAPK Pathway (JNK, ERK, p38) Oxidative_Stress->MAPK_Pathway Bcl2_Family Bcl-2 Family Proteins Oxidative_Stress->Bcl2_Family This compound This compound This compound->MAPK_Pathway inhibits This compound->Bcl2_Family regulates Inflammation Neuroinflammation (Microglial Activation) This compound->Inflammation inhibits Apoptosis Apoptosis MAPK_Pathway->Apoptosis Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival Bax Bax (Pro-apoptotic) Bcl2_Family->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Bax->Apoptosis Bcl2->Neuronal_Survival Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Inflammation->Cytokines Cytokines->Apoptosis

Caption: this compound's neuroprotective signaling pathway.

Experimental_Workflow start Start: Hypothesis (this compound/Derivatives are Neuroprotective) in_vitro In Vitro Studies (e.g., HT22 cells) start->in_vitro in_vivo In Vivo Studies (e.g., Ischemia Model) start->in_vivo treatment Treatment with this compound/ Derivatives in_vitro->treatment damage Induce Neuronal Damage (e.g., Oxidative Stress) treatment->damage assays Perform Assays damage->assays mtt MTT Assay (Cell Viability) assays->mtt tunel TUNEL Assay (Apoptosis) assays->tunel wb Western Blot (Signaling Pathways) assays->wb data_analysis Data Analysis and Comparison mtt->data_analysis tunel->data_analysis wb->data_analysis animal_treatment Administer this compound/ Derivatives in_vivo->animal_treatment behavioral Behavioral Tests animal_treatment->behavioral histology Histological Analysis (Neuronal Loss, Inflammation) animal_treatment->histology behavioral->data_analysis histology->data_analysis conclusion Conclusion on Comparative Neuroprotective Effects data_analysis->conclusion

Caption: General experimental workflow for evaluating neuroprotection.

References

Validation of Purpurin as a non-toxic alternative in bio-imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biological research and drug development, the quest for precise and safe cellular imaging agents is paramount. While traditional fluorescent dyes like DAPI, Hoechst, and Propidium Iodide have been instrumental, concerns regarding their cytotoxicity and photostability have prompted the exploration of alternatives. This guide provides a comprehensive comparison of Purpurin, a natural anthraquinone dye, with these conventional probes, presenting evidence for its validation as a non-toxic option in bio-imaging.

Performance Comparison: this compound vs. Conventional Dyes

Quantitative analysis of key performance indicators reveals this compound's potential as a competitive bio-imaging agent, particularly concerning its low toxicity. While its photophysical properties may differ from established dyes, its favorable safety profile presents a significant advantage for live-cell imaging and long-term studies.

ParameterThis compoundDAPI (4',6-diamidino-2-phenylindole)Hoechst 33342Propidium Iodide (PI)
Cytotoxicity (IC50) Very low toxicity reported in HeLa cells[1]. Specific IC50 values for A549 (lung carcinoma), MCF-7 (breast cancer), and WI-38 (normal lung fibroblast) cells are available[2][3].Generally considered more toxic to live cells than Hoechst dyes[4]. Staining may require cell fixation and/or permeabilization[5].Lower cytotoxicity compared to DAPI, making it more suitable for live-cell imaging[6]. IC50 value in HeLa cells has been reported[7][8].Generally excluded from live cells with intact membranes, used to identify dead cells. High concentrations can be toxic.
Fluorescence Quantum Yield (Φ) Generally low[9].High (0.92) when bound to dsDNA[10][11].Low in aqueous solution, but increases significantly upon binding to DNA[4].Increases 20-30 fold upon binding to DNA[2][12].
Photostability Reported to have low photostability, which can be pH-dependent.Subject to photobleaching and photoconversion to green and red emitting forms upon UV excitation[13].Also subject to photobleaching and photoconversion, though some studies suggest it may be slightly more stable than DAPI[5].Generally considered to be photostable.
Cell Permeability Excellent cell permeability reported in HeLa cells[14].Limited permeability in live cells at low concentrations; higher concentrations are required, which can be toxic[13].Highly cell-permeable, making it suitable for staining live cells[15][16].Impermeable to live cells with intact membranes.
Excitation/Emission Maxima (nm) Excitation ~485 nm / Emission ~545 nm (pH-dependent)[1].~358 / 461 (bound to DNA)[10][13].~350 / 461 (bound to DNA)[4][17].535 / 617 (bound to DNA)[3][12].

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for key comparative experiments are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol for this compound Cytotoxicity:

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and add to the respective wells. Include a solvent control (vehicle) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells with the this compound concentrations for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of an inhibitor where the response is reduced by half) can be determined by plotting the cell viability against the logarithm of the this compound concentration.[10][11][18][19]

Comparative Cytotoxicity Assay for DAPI, Hoechst 33342, and Propidium Iodide:

The same MTT assay protocol can be adapted to determine the IC50 values for DAPI, Hoechst 33342, and Propidium Iodide to allow for a direct comparison of their cytotoxic effects under identical experimental conditions.

Assessment of Photostability

Photostability is a critical parameter for fluorescent dyes, especially in applications requiring long-term imaging.

Experimental Workflow:

  • Sample Preparation: Prepare slides with cells stained with this compound, DAPI, Hoechst 33342, or Propidium Iodide at their respective optimal concentrations.

  • Image Acquisition: Using a fluorescence microscope, acquire an initial image (time = 0) of the stained cells.

  • Continuous Illumination: Expose the sample to continuous excitation light at the appropriate wavelength for each dye.

  • Time-Lapse Imaging: Acquire images at regular intervals over a defined period.

  • Intensity Measurement: Measure the fluorescence intensity of a defined region of interest (ROI) in each image.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of photobleaching can be quantified by determining the half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing the Workflow and this compound's Advantages

The following diagrams, created using the DOT language, illustrate the experimental workflow for comparing dye toxicity and highlight the key advantages of this compound.

Toxicity_Comparison_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Dye Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well plates start->seed This compound Add this compound dapi Add DAPI hoechst Add Hoechst pi Add PI control Control (Vehicle) mtt Add MTT Reagent This compound->mtt Incubate dapi->mtt Incubate hoechst->mtt Incubate pi->mtt Incubate control->mtt Incubate solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read viability Calculate % Cell Viability read->viability ic50 Determine IC50 viability->ic50 compare Compare Cytotoxicity ic50->compare

Caption: Experimental workflow for comparative cytotoxicity analysis.

Purpurin_Advantages cluster_properties Key Properties cluster_applications Advantages in Bio-imaging This compound This compound low_toxicity Low Cytotoxicity This compound->low_toxicity natural Natural Origin This compound->natural permeable Excellent Cell Permeability This compound->permeable live_cell Suitable for Live-Cell Imaging low_toxicity->live_cell long_term Ideal for Long-Term Studies low_toxicity->long_term permeable->live_cell reduced_artifacts Reduced Cytotoxicity-Induced Artifacts long_term->reduced_artifacts

Caption: Key advantages of this compound for bio-imaging applications.

Conclusion

The available evidence strongly suggests that this compound is a promising non-toxic alternative to conventional fluorescent dyes for bio-imaging. Its low cytotoxicity, coupled with excellent cell permeability, makes it particularly well-suited for live-cell imaging and long-term observational studies where cell viability is critical. While its quantum yield and photostability may not surpass those of some synthetic dyes, its natural origin and favorable safety profile offer a compelling case for its adoption in a wide range of research and drug development applications. Further head-to-head comparative studies will be invaluable in fully elucidating the performance of this compound relative to other dyes and solidifying its role as a staple in the bio-imaging toolkit.

References

A Comparative Guide to Analytical Methods for Purpurin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Purpurin, a naturally occurring anthraquinone with significant interest in pharmaceutical and scientific research. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific application by presenting a side-by-side comparison of performance data and detailed experimental protocols.

Overview of Analytical Techniques

The determination of this compound in various matrices, including biological samples and herbal extracts, is crucial for pharmacokinetic studies, quality control, and pharmacological research. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most common techniques employed for the analysis of this compound. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Comparative Performance Data

The following tables summarize the key performance characteristics of UHPLC-MS/MS, HPLC, and HPTLC methods for the quantification of this compound, based on published literature.

Table 1: Performance Characteristics of a UHPLC-MS/MS Method for this compound Analysis in Rat Plasma [1]

ParameterPerformance Metric
Linearity Range Correlation coefficients > 0.9900
Precision (RSD%) Intra-day: 4.21% to 14.84% Inter-day: 4.21% to 14.84%
Accuracy (RE%) -14.05% to 14.75%
Recovery > 78.87%
Matrix Effect > 92.56%

Table 2: Performance Characteristics of an HPTLC Method for this compound Analysis in Rubia cordifolia Extracts [2][3][4]

ParameterPerformance Metric
Linearity Range 100-600 ng/band
Precision (RSD%) Intra-day: 0.28% to 1.39% Inter-day: 0.72% to 2.21%
Accuracy (Recovery %) 96.54% to 98.53%
Limit of Detection (LOD) 50 ng/band
Limit of Quantification (LOQ) 100 ng/band

Table 3: Performance Characteristics of an HPLC Method for this compound Analysis in Rubia tinctorum Hairy Root Cultures [5]

ParameterPerformance Metric
Precision (CV%) 4.0% (n=7)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods from the scientific literature.

UHPLC-MS/MS Method for this compound in Rat Plasma[1]
  • Sample Preparation: A liquid-liquid extraction (LLE) method is employed using ethyl acetate after spiking the plasma sample with an internal standard (bifendate).

  • Chromatographic Separation:

    • Column: ACQUITY UPLC® HSS T3 C18 column (1.8 μm, 2.1 × 100 mm).

    • Mobile Phase: Gradient elution is used. The specific gradient profile should be optimized based on the system and specific requirements.

    • Flow Rate: Not specified, to be optimized.

    • Column Temperature: Not specified, to be optimized.

  • Mass Spectrometric Detection:

    • Instrument: 6430 triple-quadrupole tandem MS with an electrospray ionization (ESI) interface.

    • Ionization Mode: Positive ionization.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

HPTLC Method for this compound in Rubia cordifolia[2][3][4]
  • Stationary Phase: Aluminum foil HPTLC plates pre-coated with silica gel 60F254.

  • Sample Application: Apply samples and standards as bands.

  • Mobile Phase: Toluene-ethyl acetate-formic acid (9.8:0.2:0.1, v/v/v).

  • Development: Develop the plate in a suitable chamber until the mobile phase reaches the desired height.

  • Densitometric Analysis:

    • Mode: Absorbance.

    • Wavelength: 255 nm.

  • Validation: The method should be validated for linearity, precision, accuracy, recovery, robustness, and stability according to ICH guidelines.

HPLC Method for this compound in Rubia tinctorum Hairy Root Cultures[5]
  • Sample Preparation: Methanolic extracts of lyophilized hairy roots are hydrolyzed and then purified by solid-phase extraction.

  • Chromatographic Separation:

    • Column: Luna C8 RP column.

    • Mobile Phase: Acetonitrile:20 mM ammonium formate-formic acid buffer (pH 3.00) (45:55, v/v).

    • Flow Rate: Not specified, to be optimized.

    • Detection: Diode-array detection (DAD).

  • Quantification: External standardization is used for the determination of this compound.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for this compound analysis and a conceptual representation of an analytical method comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Processing extraction Extraction hydrolysis Hydrolysis (if required) extraction->hydrolysis purification Purification (SPE/LLE) hydrolysis->purification hplc HPLC / UHPLC purification->hplc hptlc HPTLC purification->hptlc dad DAD hplc->dad msms MS/MS hplc->msms densitometer Densitometer hptlc->densitometer quantification Quantification dad->quantification msms->quantification densitometer->quantification validation Method Validation quantification->validation

Caption: General experimental workflow for the analysis of this compound.

method_comparison cluster_methods Analytical Methods for this compound cluster_params Performance Parameters uhplc_msms UHPLC-MS/MS sensitivity Sensitivity uhplc_msms->sensitivity High selectivity Selectivity uhplc_msms->selectivity Very High precision Precision uhplc_msms->precision accuracy Accuracy uhplc_msms->accuracy throughput Throughput uhplc_msms->throughput High hplc HPLC hplc->sensitivity hplc->selectivity hplc->precision High hplc->accuracy High hptlc HPTLC hptlc->sensitivity Moderate hptlc->selectivity hptlc->precision hptlc->accuracy hptlc->throughput Very High

Caption: Logical relationships in comparing this compound analysis methods.

References

Purpurin's Cancer-Fighting Potential: A Comparative Analysis with Other Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals the promising anticancer efficacy of purpurin, a naturally occurring anthraquinone, and provides a comparative analysis with other notable anthraquinones such as emodin, aloe-emodin, and rhein. This guide synthesizes quantitative data on their cytotoxic effects, details the experimental protocols for key assays, and visualizes the intricate signaling pathways involved in their anticancer mechanisms.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic activity of this compound and other selected anthraquinones has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data, summarized in the tables below, demonstrates the varying degrees of efficacy of these compounds against different cancer types.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
A549Lung Cancer30[1]
MCF-7Breast Cancer21.5[2]

Table 2: IC50 Values of Emodin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
A549Lung Cancer19.54[3]
HepG2Liver Cancer12.79[3]
OVCAR-3Ovarian Cancer25.82[3]
HeLaCervical Cancer12.14[3]
CCRF-CEMLeukemia35.62[4]
COLO 800Melanoma40[5]
COLO 794Melanoma40[5]
A375Melanoma40[5]

Table 3: IC50 Values of Aloe-Emodin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
U373Glioblastoma18.59 (µg/mL)[6]
MCF-7Breast Cancer16.56 (µg/mL)[6]
HT-29Colorectal Cancer5.38 (µg/mL)[6]
CCRF-CEMLeukemia9.872[4]
HCT116 (p53+/+)Colon Cancer16.47[4]
U87.MGGlioblastoma21.73[4]
MDA-MB-231Breast Cancer22.3[4]
COLO 800Melanoma15[5]
COLO 794Melanoma15[5]
A375Melanoma15[5]

Table 4: IC50 Values of Rhein in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
CCRF-CEMLeukemia34.42[4]
A489Renal Cell CarcinomaVaries[7]
786-ORenal Cell CarcinomaVaries[7]
ACHNRenal Cell CarcinomaVaries[7]
YD-10BOral Cancer106.8[8]
Ca9-22Oral Cancer90.96[8]
MCF-7Breast Cancer226.53 (ppm) for 24h[9]

Mechanisms of Anticancer Action: A Look at Signaling Pathways

This compound and its counterparts exert their anticancer effects by modulating critical signaling pathways that govern cell proliferation, survival, and death.

This compound: This anthraquinone has been shown to induce apoptosis in lung cancer cells by inhibiting the PI3K/AKT signaling pathway. This inhibition leads to a decrease in the expression of anti-apoptotic proteins and an increase in pro-apoptotic proteins.[1]

Emodin: The anticancer activity of emodin is multifaceted, involving the modulation of several signaling pathways, including the PI3K/Akt and MAPK pathways.[10] It has also been reported to activate the ATM-p53-Bax signaling pathway, leading to apoptosis.[11]

Aloe-Emodin: Aloe-emodin has been found to inhibit the expression of HER-2, a key receptor tyrosine kinase involved in the proliferation of breast cancer cells.[12]

Rhein: Rhein has been shown to inhibit the growth and metastasis of renal cell carcinoma by targeting the MAPK/NF-κB signaling pathways.[7][13] It also suppresses colorectal cancer cell growth by inhibiting the mTOR pathway.[14] In oral cancer, rhein induces apoptosis and ROS production by suppressing the AKT/mTOR signaling pathway.[15]

The following diagrams illustrate the key signaling pathways affected by these anthraquinones.

Purpurin_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT p-AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

This compound's inhibition of the PI3K/AKT pathway.

Anthraquinone_Signaling_Overview cluster_this compound This compound cluster_emodin Emodin cluster_rhein Rhein cluster_aloe_emodin Aloe-Emodin This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT inhibits Cancer_Cell Cancer Cell Effects (Apoptosis, Proliferation Inhibition) PI3K_AKT->Cancer_Cell Emodin Emodin E_PI3K_AKT PI3K/AKT Emodin->E_PI3K_AKT modulates MAPK MAPK Emodin->MAPK modulates ATM_p53 ATM/p53 Emodin->ATM_p53 activates E_PI3K_AKT->Cancer_Cell MAPK->Cancer_Cell ATM_p53->Cancer_Cell Rhein Rhein R_MAPK_NFkB MAPK/NF-κB Rhein->R_MAPK_NFkB inhibits mTOR mTOR Rhein->mTOR inhibits R_MAPK_NFkB->Cancer_Cell mTOR->Cancer_Cell Aloe_Emodin Aloe-Emodin HER2 HER-2 Aloe_Emodin->HER2 inhibits HER2->Cancer_Cell

Overview of signaling pathways modulated by anthraquinones.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the anthraquinone compounds for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Anthraquinones A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance at 570 nm E->F

Workflow of the MTT cell viability assay.
Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of anthraquinones for the specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

Apoptosis_Assay_Workflow A Treat Cells with Anthraquinones B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min, RT, Dark) D->E F Analyze by Flow Cytometry E->F

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Cell_Cycle_Analysis_Workflow A Treat and Harvest Cells B Fix Cells in 70% Ethanol A->B C Stain with Propidium Iodide & RNase A B->C D Incubate (30 min, RT, Dark) C->D E Analyze DNA Content by Flow Cytometry D->E

Workflow for cell cycle analysis using propidium iodide.
Western Blotting for PI3K/AKT Pathway Proteins

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated PI3K and AKT.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[16][17][18][19]

This comparative guide underscores the potential of this compound as a valuable compound in cancer therapy, while also highlighting the diverse and potent anticancer activities of other anthraquinones. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these promising natural products.

References

Assessing Purpurin's Divalent Cation Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of divalent cations are crucial in various biological and chemical assays. Purpurin, an anthraquinone dye, has been utilized as a colorimetric and fluorescent indicator for certain metal ions. This guide provides a comparative assessment of this compound's specificity for different divalent cations, supported by experimental data and protocols. Due to limited available data for this compound, the closely related anthraquinone dye, Alizarin Red S, is used as a proxy for comparative analysis.

Performance Comparison of Divalent Cation Indicators

The selection of an appropriate indicator for divalent cations depends on its binding affinity (dissociation constant, Kd), selectivity over other ions, and the nature of its spectral response. This section compares the performance of Alizarin Red S (as a this compound analogue) with two widely used fluorescent indicators, Fura-2 and Calcein.

IndicatorDivalent CationDissociation Constant (Kd)Spectral Response
Alizarin Red S Ca²⁺~10-100 µM (estimated)[1]Forms a red-colored complex[1][2]
Mg²⁺Data not readily availableForms soluble complexes[1]
Zn²⁺Forms a fluorescent ensemble[3]Fluorescence enhancement[3]
Cu²⁺Forms a complex[4]Fluorescence quenching[5]
Fura-2 Ca²⁺~145 nMRatiometric fluorescence (excitation shift)
Mg²⁺~1-2 mMWeak binding, minimal fluorescence change
Zn²⁺~1-2 nMHigh affinity, fluorescence quenching
Cu²⁺High affinityFluorescence quenching[6]
Calcein Ca²⁺Weak binding at physiological pHFluorescence enhancement in basic conditions[7]
Mg²⁺Weak binding at physiological pHFluorescence enhancement in basic conditions[7]
Zn²⁺Forms fluorescent complexFluorescence enhancement in basic conditions[7]
Cu²⁺Strong bindingFluorescence quenching[8]

Experimental Protocols

General Protocol for Determining Dye-Metal Binding Affinity via Fluorescence Titration

This protocol outlines a general method for determining the dissociation constant (Kd) of a fluorescent dye with a divalent cation.

1. Materials and Reagents:

  • Fluorescent dye stock solution (e.g., this compound or Alizarin Red S) in a suitable solvent (e.g., DMSO).

  • Stock solutions of divalent cation salts (e.g., CaCl₂, MgCl₂, ZnCl₂, CuCl₂) of high purity in deionized water.

  • Buffer solution appropriate for maintaining a constant pH (e.g., HEPES, MOPS).

  • High-purity deionized water.

  • Spectrofluorometer.

  • Quartz cuvettes.

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the fluorescent dye in the chosen buffer at a fixed concentration (typically in the low micromolar range).

    • Prepare a series of concentrated stock solutions of the divalent cations.

  • Fluorescence Titration:

    • Place a known volume of the dye working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the dye solution at a fixed excitation wavelength.

    • Incrementally add small aliquots of a concentrated stock solution of the divalent cation to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate.

    • Record the fluorescence emission spectrum after each addition.

    • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the dye with the metal ion.

  • Data Analysis:

    • Correct the fluorescence intensity data for dilution effects at each titration point.

    • Plot the change in fluorescence intensity as a function of the total metal ion concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).

Visualizing Experimental and Logical Relationships

experimental_workflow

signaling_pathway

References

A Comparative Analysis of Purpurin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Purpurin, a naturally occurring anthraquinone, isolated from its primary plant sources: Rubia tinctorum (Common Madder) and Rubia cordifolia (Indian Madder). This document outlines the yield of this compound from these sources, details the methodologies for its extraction and quantification, and explores its significant biological activities, with a focus on its anticancer properties and associated signaling pathways.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, cultivation conditions, and the extraction methods employed. The following table summarizes the reported yields of this compound from Rubia tinctorum and Rubia cordifolia.

Plant SourceSample TypeThis compound YieldAnalytical Method
Rubia tinctorumNaturally collected roots2.6 - 8.1 mg/gHPLC
Rubia tinctorumHairy root culturesup to 5.94 mg/gHPLC
Rubia cordifoliaAdventitious roots (in vitro)up to 19.61 mg/gHPLC
Rubia cordifoliaMethanolic root extract17.960 µg/mgHPTLC

Note: Yields from in vitro cultures, such as hairy and adventitious roots, can be optimized and may be higher than those from field-grown plants.

Biological Activity: A Comparative Overview

This compound exhibits a wide range of pharmacological activities, making it a compound of significant interest for drug development. Its biological effects are largely attributed to its ability to induce oxidative stress and modulate key cellular signaling pathways.

Biological ActivityDescription
Anticancer Induces apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and inhibition of pro-survival signaling pathways like PI3K/AKT.[1][2]
Neuroprotective Exhibits protective effects in models of neurological disorders.
Anti-inflammatory Demonstrates anti-inflammatory properties in various experimental models.
Antioxidant Can act as an antioxidant, although its pro-oxidant activity is central to its anticancer effects.
Antimicrobial Shows activity against a range of microbial pathogens.

Experimental Protocols

Extraction of this compound from Rubia species

A general protocol for the extraction of this compound from dried and powdered root material is as follows:

  • Soxhlet Extraction: The powdered root material of Rubia cordifolia or Rubia tinctorum is subjected to extraction with methanol in a Soxhlet apparatus.[3]

  • Solvent Evaporation: The methanol solvent is evaporated under reduced pressure to obtain a crude extract.

  • Partitioning: The residue is dissolved in 80% aqueous methanol and partitioned with a non-polar solvent like hexane to remove lipids and other non-polar impurities.[3]

  • Further Purification (Optional): The methanolic extract can be further purified using column chromatography with silica gel to isolate this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following method has been used for the quantitative analysis of this compound in Rubia tinctorum extracts:

  • Chromatographic System: A Reverse-Phase HPLC system equipped with a C8 column.[4]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate-formic acid buffer, pH 3.0). A common ratio is 45:55 (v/v) acetonitrile to buffer.[4]

  • Detection: A Diode-Array Detector (DAD) is used for the detection and quantification of this compound at its specific absorption wavelength.

  • Quantification: External standardization with a known concentration of this compound standard is used to calculate the amount of this compound in the plant extract.[4]

Signaling Pathways Modulated by this compound

This compound's anticancer activity is intricately linked to its ability to modulate intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

ROS-Mediated Apoptosis

This compound treatment in cancer cells leads to an increase in intracellular Reactive Oxygen Species (ROS).[1][5] This elevation in ROS can trigger the intrinsic pathway of apoptosis.

ROS_Mediated_Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis PI3K_AKT_Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT p_AKT Phosphorylated AKT (p-AKT) AKT->p_AKT Phosphorylation Bcl2 ↓ Bcl-2 (Anti-apoptotic) p_AKT->Bcl2 Bax ↑ Bax (Pro-apoptotic) p_AKT->Bax CyclinD1_PCNA ↓ Cyclin D1 & PCNA (Cell Cycle Progression) p_AKT->CyclinD1_PCNA Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest CyclinD1_PCNA->Cell_Cycle_Arrest Experimental_Workflow Plant_Material Plant Material (R. tinctorum & R. cordifolia roots) Extraction Extraction Plant_Material->Extraction Purification Purification Extraction->Purification Quantification Quantification (HPLC/HPTLC) Purification->Quantification Biological_Assays Biological Activity Assays (e.g., Cytotoxicity, Apoptosis) Purification->Biological_Assays Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis Biological_Assays->Data_Analysis

References

Purpurin's Anti-Inflammatory Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of purpurin, a naturally occurring anthraquinone, as demonstrated in various preclinical animal models. We present a comparative overview of its efficacy, where data is available, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This document is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.

Key Findings at a Glance

This compound has consistently demonstrated significant anti-inflammatory effects in multiple animal models of inflammation. Its primary mechanism of action involves the downregulation of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), and the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10). Evidence strongly suggests that these effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Data Presentation: Efficacy in Animal Models

This compound: Anti-Inflammatory Effects
Animal ModelDosageKey Inflammatory MarkersOutcome
Lipopolysaccharide (LPS)-induced Inflammation (Rats) Not SpecifiedTNF-α, IL-6, IL-1β, IL-10This compound significantly reduced the levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β, while increasing the level of anti-inflammatory IL-10.[1]
Adjuvant-Induced Arthritis (AIA) (Rats) Not SpecifiedTNF-α, IL-6, IL-1β, IL-10This compound demonstrated a significant anti-inflammatory effect by decreasing the production of TNF-α, IL-6, and IL-1β, and enhancing the production of IL-10.[1]
Indomethacin: Anti-Inflammatory Effects (for reference)
Animal ModelDosageParameter MeasuredOutcome
Carrageenan-Induced Paw Edema (Rats) 0.66-2 mg/kgPaw EdemaIndomethacin inhibited carrageenan-induced paw edema.[1]
Carrageenan-Induced Paw Edema (Rats) Not SpecifiedEdema and Dye LeakageEffective in reducing edema and dye leakage when administered before carrageenan injection.

Experimental Protocols

Carrageenan-Induced Paw Edema

This is a widely used and well-established model for evaluating acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Treatment: Test compounds (e.g., this compound) or a standard drug (e.g., Indomethacin) are typically administered orally or intraperitoneally at a specified time before the carrageenan injection. A control group receives the vehicle only.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation

This model is used to study systemic inflammation.

  • Animals: Mice or rats are used.

  • Induction of Inflammation: A single intraperitoneal injection of LPS (a component of the outer membrane of Gram-negative bacteria) is administered to induce a systemic inflammatory response.

  • Treatment: this compound or other test compounds are administered prior to or after the LPS challenge.

  • Sample Collection: Blood and tissue samples are collected at specific time points after LPS administration.

  • Analysis: The levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the serum and tissues are quantified using methods such as ELISA.

Mandatory Visualizations

Experimental Workflow for Evaluating Anti-Inflammatory Effects

G cluster_0 Pre-treatment Phase cluster_1 Induction of Inflammation cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Grouping of Animals Grouping of Animals Animal Acclimatization->Grouping of Animals Administration of this compound/Control Administration of this compound/Control Grouping of Animals->Administration of this compound/Control Carrageenan Injection Carrageenan Injection (Sub-plantar) Administration of this compound/Control->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement (Plethysmometer) Carrageenan Injection->Paw Volume Measurement Cytokine Analysis Cytokine Analysis (ELISA) Carrageenan Injection->Cytokine Analysis Data Analysis Calculation of % Inhibition of Edema Paw Volume Measurement->Data Analysis

Caption: Workflow for carrageenan-induced paw edema model.

This compound's Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB releases NF_κB_translocation NF-κB Translocation NF_κB->NF_κB_translocation This compound This compound This compound->IKK_Complex inhibits Gene_Transcription Pro-inflammatory Gene Transcription NF_κB_translocation->Gene_Transcription Cytokines TNF-α, IL-6, IL-1β Gene_Transcription->Cytokines

Caption: this compound inhibits NF-κB signaling.

References

Performance comparison of Purpurin in different battery electrode designs

Author: BenchChem Technical Support Team. Date: November 2025

Purpurin in Battery Electrodes: A Comparative Performance Guide

The quest for sustainable and high-performance energy storage solutions has led researchers to explore a variety of organic electrode materials. Among these, this compound, a naturally occurring dye, has emerged as a promising candidate due to its redox activity, environmental friendliness, and abundance. This guide provides a comparative analysis of this compound's performance in different battery electrode designs, supported by experimental data, to aid researchers and scientists in the field of drug and material development.

The primary challenge with using pristine this compound as an electrode material is its significant solubility in common organic electrolytes, which leads to rapid capacity fading and poor cycling stability.[1][2] To overcome this limitation, various strategies have been developed, primarily focusing on the polymerization or functionalization of this compound to create more stable electrode materials.

Performance Comparison in Lithium-Ion Batteries

Lithium-ion batteries (LIBs) have been the primary focus for evaluating this compound-based electrodes. The data below compares the electrochemical performance of pristine this compound electrodes with that of modified this compound designs, such as this compound-functionalized polystyrene (PFPS).

Electrode DesignSpecific Capacity (Initial)Capacity RetentionCoulombic EfficiencyRate CapabilityCycling StabilityIon
Pristine this compound ~150-196 mAh g⁻¹[1]Poor, significant fadingNot consistently highModerateLow, drastic capacity fading observed[1]Li⁺
This compound-Functionalized Polystyrene (PFPS) 171 mAh g⁻¹[1][3]High, 100 mAh g⁻¹ after 100 cycles[1][3]>99%GoodSignificantly improved, stable for over 100 cycles[1][3]Li⁺
Chemically Lithiated this compound Monomers Lower than PFPSLower than PFPSNot specifiedNot specifiedLower than PFPS[1][3]Li⁺
Performance in Other Battery Systems

The application of this compound has also been explored in aqueous lithium-ion and sodium-ion batteries, although with more limited success compared to the modified designs in non-aqueous LIBs.

Electrode DesignSpecific Capacity (Initial)Cycling StabilityIonElectrolyte
Pristine this compound ~40 mAh g⁻¹[3]StableLi⁺Aqueous (LiNO₃)
Pristine this compound ~73 mAh g⁻¹[3]Unstable, fades during cycling[3]Na⁺Aqueous (NaNO₃)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental procedures for the fabrication and electrochemical testing of this compound-based electrodes.

Electrode Fabrication

A standard procedure for fabricating this compound-based electrodes for coin-cell assembly involves the following steps:

  • Slurry Preparation : The electrode slurry is prepared by mixing the active material (e.g., pristine this compound or PFPS), a conductive additive (such as carbon black), and a polymer binder (like polyvinylidene fluoride - PVDF) in a specific weight ratio (e.g., 80:10:10). These components are dispersed in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to form a homogeneous slurry.

  • Coating : The prepared slurry is then uniformly cast onto a current collector (e.g., copper foil for anodes or aluminum foil for cathodes) using a doctor blade technique to control the thickness and mass loading of the electrode material.

  • Drying : The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent completely.

  • Electrode Punching : Finally, circular electrodes of a specific diameter are punched out from the dried film for cell assembly.

Electrochemical Characterization

The electrochemical performance of the this compound-based electrodes is typically evaluated in a coin-cell configuration (e.g., CR2032) assembled in an argon-filled glovebox.

  • Cell Assembly : The coin cell consists of the prepared this compound-based working electrode, a lithium metal foil as the counter and reference electrode, a separator (e.g., Celgard), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

  • Galvanostatic Cycling : The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 1.5-3.6 V vs. Li/Li⁺) to determine the specific capacity, coulombic efficiency, and cycling stability.

  • Cyclic Voltammetry (CV) : CV is performed at different scan rates to study the redox behavior and reaction kinetics of the this compound electrode.

  • Electrochemical Impedance Spectroscopy (EIS) : EIS is used to investigate the charge transfer resistance and ionic conductivity within the cell.

Visualizing Electrode Design and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the logical relationships between different this compound electrode designs and their performance, as well as a typical experimental workflow.

cluster_0 This compound Electrode Designs cluster_1 Performance Metrics Pristine Pristine this compound Capacity Specific Capacity Pristine->Capacity Initial High Dissolution Electrolyte Dissolution Pristine->Dissolution High Polymer Polymerized this compound (e.g., PFPS) Polymer->Capacity Maintained High Polymer->Dissolution Reduced Stability Cycling Stability Dissolution->Stability Leads to Poor Dissolution->Stability Improved

Comparison of this compound Electrode Designs.

cluster_prep Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Performance Analysis Slurry Slurry Preparation (this compound, Carbon, Binder) Coating Coating on Current Collector Slurry->Coating Drying Drying and Punching Coating->Drying Assembly Coin Cell Assembly (in Glovebox) Drying->Assembly Cycling Galvanostatic Cycling Assembly->Cycling CV Cyclic Voltammetry Assembly->CV EIS Electrochemical Impedance Spectroscopy Assembly->EIS Data Data Analysis (Capacity, Stability, etc.) Cycling->Data CV->Data EIS->Data

Experimental Workflow for this compound Electrodes.

References

Unveiling the Correlation: A Comparative Guide to Purpurin Staining and Quantitative Calcium Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating calcification and mineralization, the accurate measurement of calcium deposition is paramount. This guide provides a comprehensive comparison of Purpurin staining, a widely used qualitative method, with gold-standard quantitative techniques for calcium measurement. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to select the most appropriate methodology for their experimental needs and to understand the correlation between staining intensity and absolute calcium concentration.

Histochemical stains like this compound and its close analogue, Alizarin Red S, have long served as valuable tools for the visualization of calcium deposits in cell culture and tissue sections. These methods are lauded for their simplicity and cost-effectiveness. However, the inherent qualitative or at best, semi-quantitative nature of staining techniques often necessitates validation with more rigorous, quantitative methods. This guide explores the relationship between the intensity of this compound-based staining and the absolute calcium values obtained through methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and colorimetric assays.

Performance Comparison: Staining versus Quantitative Analysis

The primary distinction between this compound/Alizarin Red S staining and quantitative calcium assays lies in what they measure. Staining quantifies the amount of dye bound to calcium deposits, offering an indirect and relative measure of mineralization. In contrast, techniques like ICP-MS directly measure the total elemental calcium in a sample, providing an absolute and highly sensitive quantification.[1] While a positive correlation between staining intensity and calcium concentration is often observed, this relationship can be influenced by factors such as the morphology and size of mineralized nodules.[1]

For studies demanding precise and absolute calcium quantification, cross-validation of staining results with a truly quantitative method is strongly recommended.[1]

ParameterThis compound/Alizarin Red S StainingInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Arsenazo III Colorimetric Assay
Principle Forms a colored complex with calcium ions.Detects atoms based on their mass-to-charge ratio.[1]Forms a colored complex with calcium, measured by absorbance.[2][3][4][5]
Measurement Indirect (measures dye bound to calcium).[1]Direct (measures total elemental calcium).[1]Direct (measures calcium concentration in solution).[2][3]
Quantification Semi-quantitative (relative).[1][6]Absolute and highly quantitative.[1]Quantitative with a standard curve.[2][4][5]
Sensitivity Good, but can be limited for weakly mineralized samples.[1][6]Excellent, with detection limits in the parts-per-billion (ppb) range.[1]Good, with a measuring range typically from 0.2 to 20 mg/dL.[2]
Throughput HighLow to mediumHigh
Cost LowHighLow to medium
Instrumentation Light microscope, SpectrophotometerICP-Mass SpectrometerSpectrophotometer

Experimental Protocols

I. This compound/Alizarin Red S Staining for Calcium Mineralization

This protocol is adapted for staining calcium deposits in cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)

  • Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

  • Distilled water

  • 10% Acetic Acid (for quantification)

  • 10% Ammonium Hydroxide (for quantification)

Procedure:

  • Fixation: Aspirate culture medium and gently wash cells with PBS. Fix the cells with 4% PFA or 10% NBF for 15-30 minutes at room temperature.

  • Washing: Wash the fixed cells three times with distilled water.

  • Staining: Add sufficient Alizarin Red S staining solution to cover the cell monolayer. Incubate at room temperature for 20-45 minutes.[7]

  • Washing: Aspirate the staining solution and wash the wells 3-5 times with distilled water to remove unbound dye.

  • Visualization: Visualize the orange-red calcium deposits under a bright-field microscope.

Quantification of Staining:

  • Extraction: To quantify the staining, add 1 mL of 10% acetic acid to each stained well of a 24-well plate.[8] Incubate for 30 minutes at room temperature with gentle shaking to dissolve the stain.[8]

  • Neutralization: Transfer the slurry to a microcentrifuge tube, centrifuge to pellet cell debris, and transfer the supernatant to a new tube. Add 10% ammonium hydroxide to neutralize the acid.

  • Spectrophotometry: Read the absorbance of the solution at 405 nm.[6] A standard curve can be generated using known concentrations of Alizarin Red S.

II. Quantitative Calcium Measurement by Atomic Absorption Spectrometry (AAS)

This protocol provides a general guideline for measuring total calcium in biological samples.

Materials:

  • Nitric Acid (concentrated)

  • Lanthanum Chloride solution (to mask interferences)[9]

  • Calcium Standard Solutions (for calibration curve)

  • Deionized water

Procedure:

  • Sample Preparation: Digest the biological sample (e.g., cell lysate, tissue homogenate) using concentrated nitric acid to release the calcium into solution. Dilute the digested sample with deionized water to a concentration within the linear range of the instrument.

  • Matrix Modification: Add Lanthanum Chloride solution to both samples and standards to prevent interference from phosphate and other ions.[9]

  • Instrument Setup: Set up the Atomic Absorption Spectrometer according to the manufacturer's instructions for calcium analysis (wavelength typically 422.7 nm).[10]

  • Calibration: Aspirate the blank and a series of calcium standard solutions to generate a calibration curve.

  • Sample Measurement: Aspirate the prepared samples and record the absorbance.

  • Calculation: Determine the calcium concentration in the original sample by comparing its absorbance to the calibration curve and accounting for any dilution factors.

III. Quantitative Calcium Measurement by Arsenazo III Colorimetric Assay

This protocol is suitable for determining calcium concentration in serum, plasma, or urine, and can be adapted for cell culture lysates.

Materials:

  • Arsenazo III Reagent

  • Calcium Standard (e.g., 10 mg/dL)[2][4]

  • 0.9% NaCl solution (for dilutions)

Procedure:

  • Sample Preparation: If necessary, dilute the sample with 0.9% NaCl solution to bring the calcium concentration within the assay's linear range (typically up to 20 mg/dL).[4]

  • Assay Reaction: In a microplate or cuvette, mix a small volume of the sample (e.g., 10-20 µL) with the Arsenazo III reagent (e.g., 1000 µL).[2][4]

  • Incubation: Incubate the mixture for a short period (e.g., 2-3 minutes) at room temperature.[2][4]

  • Spectrophotometry: Measure the absorbance of the resulting blue-colored complex at a wavelength of approximately 650 nm against a reagent blank.[3]

  • Calculation: Prepare a standard curve using known concentrations of the calcium standard. Calculate the calcium concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Workflow and Correlation

To better illustrate the experimental processes and the logical connection between staining and quantitative analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining This compound/Alizarin Red S Staining cluster_quantitative Quantitative Calcium Measurement (AAS/ICP-MS) cluster_results Data Analysis start Biological Sample (e.g., Cell Culture) fixation Fixation (e.g., 4% PFA) start->fixation digestion Acid Digestion (e.g., Nitric Acid) start->digestion stain Staining with Alizarin Red S fixation->stain dilution Dilution & Matrix Modification digestion->dilution wash Washing stain->wash visualize Microscopic Visualization wash->visualize extract Dye Extraction wash->extract spectro_stain Spectrophotometry (Absorbance at 405 nm) extract->spectro_stain semi_quant Semi-quantitative (Relative Mineralization) spectro_stain->semi_quant aas_icpms AAS/ICP-MS Analysis dilution->aas_icpms abs_quant Absolute Quantitative (Calcium Concentration) aas_icpms->abs_quant correlation Correlation Analysis semi_quant->correlation abs_quant->correlation

Caption: Experimental workflow for correlating this compound/Alizarin Red S staining with quantitative calcium analysis.

logical_relationship cluster_measurement Measurement Approach cluster_nature Nature of Data cluster_interpretation Interpretation staining This compound/Alizarin Red S Staining Intensity indirect Indirect & Relative (Dye bound to Calcium) staining->indirect quantitative Quantitative Calcium Measurement (e.g., ICP-MS) direct Direct & Absolute (Total Elemental Calcium) quantitative->direct visualization Visualization of Mineralization indirect->visualization validation Validation of Staining Results indirect->validation precise_quant Precise Quantification of Calcium Content direct->precise_quant direct->validation

Caption: Logical relationship between staining intensity and quantitative calcium measurements.

References

Safety Operating Guide

Proper Disposal of Purpurin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of purpurin is a critical aspect of laboratory safety and environmental responsibility. As a substance classified as hazardous, causing skin, eye, and potential respiratory irritation, it necessitates strict adherence to established disposal protocols.[1][2][3] This guide provides essential safety information and step-by-step procedures for the handling and disposal of this compound waste in a research and development environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves must be worn.[4]

  • Eye Protection: Safety glasses or chemical splash goggles are required.[1][4]

  • Body Protection: A laboratory coat should be worn.[1][4]

  • Respiratory Protection: In situations where dust may be generated, a dust respirator is necessary.[1]

Always handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[3][5] Avoid all personal contact with the substance.[1]

Step-by-Step Disposal Protocol

The primary method for this compound disposal is through a licensed hazardous waste management service. Never dispose of this compound with household garbage or allow it to enter the sewage system.[2]

1. Waste Segregation and Collection:

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.[6]

  • Original Containers: Whenever possible, keep the this compound waste in its original container.

  • Labeling: If not in the original container, use a designated, leak-proof, and sealable hazardous waste container.[7] Clearly label the container as "Hazardous Waste: this compound" and include any relevant hazard symbols.[7]

2. Storage:

  • Secure Storage: Keep waste containers securely sealed when not in use.[1]

  • Designated Area: Store the sealed waste containers in a designated and properly ventilated satellite accumulation area (SAA) away from incompatible materials, such as strong oxidizing agents.[5][8]

  • Compatibility: Ensure containers are made of a compatible material.[6]

3. Arrange for Disposal:

  • Licensed Vendor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed chemical waste disposal service.[6][7]

  • Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and federal regulations.[9] Approved disposal methods include burial in a licensed landfill or incineration in a licensed facility.[1]

4. Empty Container Disposal:

  • Decontamination: Empty this compound containers must be decontaminated before disposal.[1] A common best practice for hazardous chemical containers is to triple-rinse them with a suitable solvent.[6][10]

  • Rinsate Collection: The rinsate from cleaning the containers must be collected and disposed of as hazardous waste.[10]

  • Final Disposal: Once properly decontaminated and with labels removed or defaced, the empty container may be disposed of as regular trash or recycled, depending on institutional policies.[10][11]

Spill Management Procedures

In the event of a this compound spill, immediate and appropriate action is required to contain the material and prevent exposure.

Minor Spills:

  • Ensure Safety: Wear the full complement of PPE, including a dust respirator.[1]

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup (Dry Spill): Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep, shovel, or vacuum the material and place it into a clean, dry, sealable, and labeled container for disposal.[1]

  • Cleanup (Wet Spill): For wet spills, absorb the material and shovel it into a labeled container for disposal.[1]

  • Decontamination: Wash the spill area with large amounts of water, preventing runoff from entering drains.[1]

Major Spills:

  • Evacuate and Alert: Alert personnel in the area and contact your institution's emergency responders.[1]

  • Control Access: Secure the area to prevent unauthorized entry.

  • Follow Emergency Protocol: Adhere to your facility's specific procedures for major chemical spills. Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Data Summary

While specific quantitative disposal limits for this compound are not broadly established, general guidelines for hazardous waste container decontamination provide measurable standards.

ParameterGuidelineSource
Container Residue Limit No more than 2.5 cm (1 inch) of residue may remain on the bottom.[10]
Container Residue by Weight For containers less than 110 gallons, no more than 3% of the total capacity by weight may remain.[10]
Rinsing Procedure Containers must be triple-rinsed with a suitable solvent.[6][10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

Purpurin_Disposal_Workflow start This compound Waste Generated decision_type Spill or Routine Disposal? start->decision_type spill_proc Initiate Spill Protocol decision_type->spill_proc Spill routine_proc Initiate Routine Disposal Protocol decision_type->routine_proc Routine decision_spill_size Minor or Major Spill? spill_proc->decision_spill_size segregate 1. Segregate this compound Waste routine_proc->segregate minor_spill 1. Wear Full PPE 2. Contain Spill 3. Clean Up (Dry/Wet) 4. Place in Labeled Container decision_spill_size->minor_spill Minor major_spill 1. Alert Personnel & EHS 2. Evacuate & Secure Area 3. Follow Emergency Protocol decision_spill_size->major_spill Major final_disposal Disposal via Licensed Waste Service (Incineration or Landfill) minor_spill->final_disposal major_spill->final_disposal containerize 2. Use Designated, Labeled, and Sealed Container segregate->containerize store 3. Store in Satellite Accumulation Area (SAA) containerize->store pickup 4. Arrange EHS Pickup store->pickup pickup->final_disposal

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling Purpurin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols and logistical information for the handling and disposal of Purpurin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

This compound is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to avoid all personal contact, including the inhalation of dust.[4]

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Safety glasses with side shields or chemical goggles are required.[4][5] Contact lenses should not be worn as they can absorb and concentrate irritants.[4]To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves are mandatory. For prolonged or frequent contact, gloves with a high protection class (e.g., breakthrough time greater than 240 minutes) are recommended.[4]To prevent direct skin contact with the chemical.
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes must be worn.[6][7] For scenarios with a risk of significant exposure, additional protective clothing may be necessary.[4]To minimize skin exposure to the chemical.
Respiratory Protection A dust respirator should be used, particularly when handling the powder outside of a fume hood or if dust becomes airborne.[4] Approved positive flow masks are an option for significant dust quantities.[4]To protect the respiratory system from irritation by inhaling fine particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to post-handling cleanup.

cluster_prep 1. Pre-Handling Preparations cluster_handling 2. Handling the Compound cluster_post 3. Post-Handling Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble All Required PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in a Ventilated Area prep_ppe->prep_workspace handling_weigh Weigh Powder in a Fume Hood prep_workspace->handling_weigh Proceed to Handling handling_use Use in a Well-Ventilated Area handling_weigh->handling_use post_decon Decontaminate Work Surfaces handling_use->post_decon After Experiment post_ppe Properly Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect spilled this compound using dry cleanup procedures to avoid generating dust.[4] Sweep or vacuum the material into a clean, dry, sealable, and properly labeled container.[4]

  • Contaminated Materials: Any materials contaminated with this compound, including disposable PPE and cleaning materials, should be placed in a sealed plastic bag or other suitable container for disposal.[4]

  • Empty Containers: Decontaminate empty containers before disposal.[4] The first rinse of a container should be collected as hazardous waste.[8] After thorough rinsing and drying, labels must be removed or defaced before the container is discarded.[8]

Disposal Method:

  • Consult with your institution's Environmental Health and Safety (EHS) office or a licensed waste management authority for specific disposal instructions.[4]

  • Disposal options may include burial in a licensed landfill or incineration in a licensed apparatus with a suitable combustible material.[4]

  • Do not dispose of this compound down the drain or in the regular trash.[8][9]

Hierarchy of Controls

To ensure the highest level of safety, a multi-layered approach known as the "Hierarchy of Controls" should be implemented. This framework prioritizes control methods from most to least effective.

elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe

Caption: Hierarchy of Controls for Handling this compound.

By implementing these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always refer to your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。